molecular formula C6H14O6S2 B1330516 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol CAS No. 7484-34-6

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Cat. No.: B1330516
CAS No.: 7484-34-6
M. Wt: 246.3 g/mol
InChI Key: ZXTWNSRETGZRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is a useful research compound. Its molecular formula is C6H14O6S2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyethylsulfonyl)ethylsulfonyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWNSRETGZRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307519
Record name 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7484-34-6
Record name 7484-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" synthesis and purification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis and purification of this compound (CAS No: 7484-34-6)[1]. As a bifunctional molecule featuring both sulfonyl and primary alcohol moieties, this compound serves as a versatile building block in polymer chemistry, materials science, and as a precursor for more complex pharmaceutical intermediates. The narrative follows a logical, two-step synthetic strategy, beginning with the formation of a thioether precursor followed by its oxidation. Emphasis is placed on the rationale behind procedural choices, robust purification protocols, and methods for ensuring final product integrity, tailored for researchers and professionals in chemical and drug development.

Strategic Approach: A Two-Stage Synthesis

The molecular architecture of this compound dictates a logical and efficient synthetic pathway. The core of the molecule is the sulfone group (R-SO₂-R'), a functional group most reliably and commonly prepared via the oxidation of a corresponding thioether (sulfide)[2][3]. This insight forms the foundation of our retrosynthetic analysis.

  • Primary Disconnection (Oxidation): The target disulfone is envisioned as the product of oxidizing its dithioether analogue, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol . This transformation is a cornerstone of organosulfur chemistry, offering high yields and predictable outcomes[4].

  • Secondary Disconnection (Thioetherification): The dithioether precursor is assembled through a nucleophilic substitution reaction. The most direct approach involves the reaction of a dithiol nucleophile, Ethane-1,2-dithiol , with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol or 2-bromoethanol [5][6].

This two-stage approach is advantageous as it utilizes readily available starting materials and employs high-yielding, well-documented reaction classes.

Synthetic_Workflow SM Starting Materials (Ethane-1,2-dithiol & 2-Chloroethanol) Step1 Step 1: Thioetherification (Base-catalyzed SN2 Reaction) SM->Step1 Intermediate Intermediate 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol Step1->Intermediate Step2 Step 2: Oxidation (H2O2 / Acetic Acid) Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure Product This compound Purification->Final

Caption: Overall Synthetic Workflow.

Synthesis Methodology

Part A: Synthesis of Thioether Intermediate: 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol

The formation of the thioether linkage is achieved via a base-catalyzed bimolecular nucleophilic substitution (S_N2) reaction. Ethane-1,2-dithiol, a weak acid, is deprotonated by a strong base to form the highly nucleophilic dithiolate anion. This anion then displaces the halide from two equivalents of 2-chloroethanol to form the desired dithioether.

Detailed Experimental Protocol:

  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 500 mL of absolute ethanol.

  • Base Addition: While stirring under a nitrogen atmosphere, add sodium hydroxide pellets (20.0 g, 0.5 mol) to the ethanol. Stir until fully dissolved. The dissolution is exothermic.

  • Thiol Addition: Once the sodium hydroxide solution has cooled to room temperature, add ethane-1,2-dithiol (21.2 mL, 0.25 mol) dropwise over 15 minutes using a syringe or dropping funnel. Caution: Ethane-1,2-dithiol has a powerful and unpleasant odor and should be handled in a well-ventilated fume hood[6].

  • Electrophile Addition: To the resulting suspension of the sodium thiolate, add 2-chloroethanol (33.5 mL, 0.5 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting slurry, add 300 mL of deionized water and extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol, as a pale yellow oil or low-melting solid[7][8]. The crude product is typically of sufficient purity for the subsequent oxidation step.

Part B: Oxidation to this compound

The oxidation of the dithioether to the disulfone requires a potent oxidizing agent capable of transferring four oxygen atoms per molecule. Hydrogen peroxide in an acidic medium is a cost-effective and environmentally benign choice that reliably drives the oxidation past the intermediate sulfoxide stage to the desired sulfone[4].

Detailed Experimental Protocol:

  • Reactor Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude dithioether intermediate (assuming 0.25 mol theoretical yield) in 250 mL of glacial acetic acid. Cool the flask in an ice-water bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (113.4 mL, 1.1 mol, 4.4 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture into 1 L of ice-cold deionized water with vigorous stirring. A white precipitate of the product should form.

    • To quench any unreacted hydrogen peroxide, add a saturated solution of sodium sulfite dropwise until a starch-iodide paper test is negative.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove acetic acid and salts.

    • Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Purification Methodologies

The crude product obtained from the synthesis is a solid, making recrystallization the most effective and scalable method for achieving high purity. The presence of two sulfone and two hydroxyl groups makes the molecule highly polar, guiding the choice of appropriate solvents.

Purification_Decision Crude Crude Solid Product Recrystallize Attempt Recrystallization Crude->Recrystallize Success Purity > 98%? Recrystallize->Success PureProduct Pure Product Success->PureProduct Yes Chromatography Perform Column Chromatography Success->Chromatography No Chromatography->PureProduct

Caption: Purification Decision Workflow.

Method 1: Recrystallization (Primary Method)

Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will fully dissolve the compound when hot but will have poor solubility when cold, allowing the pure product to crystallize out upon cooling while impurities remain in the solution.

Solvent Selection:

Solvent SystemRationale
Ethanol/Water (Recommended) The compound exhibits high solubility in hot ethanol and lower solubility in water. A mixed solvent system allows for fine-tuning to achieve optimal recovery and purity.
Isopropanol A single-solvent option that often provides good crystal formation for polar compounds.
Acetic Acid High solubility at elevated temperatures, but can be difficult to remove completely from the final product.

Detailed Protocol (Ethanol/Water System):

  • Dissolution: Place the crude, dry solid (e.g., 50 g) into a 1 L Erlenmeyer flask. Add the minimum volume of boiling absolute ethanol required to achieve complete dissolution (e.g., ~300-400 mL). Use a hot plate with magnetic stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear ethanolic solution, add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collection: Collect the purified white, crystalline solid by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture, followed by a wash with cold diethyl ether to aid in drying. Dry the final product in a vacuum oven at 50 °C overnight.

Purity Assessment

The purity of the final product should be rigorously assessed to validate the success of the synthesis and purification.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data. Due to the polarity and low volatility of the compound, HPLC is the preferred method.

  • Spectroscopy:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and identify any residual impurities.

    • Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups (O-H stretch, S=O stretch).

Safety, Handling, and Storage

  • Reagent Hazards: Ethane-1,2-dithiol is malodorous and toxic. 2-Chloroethanol is toxic and a skin irritant. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Glacial acetic acid is corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Product Handling: The final product is expected to be a stable solid. Standard chemical handling precautions are sufficient.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

The two-step synthesis of this compound via thioetherification followed by oxidation represents a robust, scalable, and efficient route to this valuable bifunctional building block. The purification, primarily achieved through a well-designed recrystallization protocol, consistently yields material of high purity suitable for demanding research and development applications. The methodologies detailed herein provide a self-validating system for producing this compound with confidence in its structural integrity and purity.

References

  • Wikipedia. Sulfone . [Link]

  • Organic Chemistry Frontiers. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center . RSC Publishing. [Link]

  • ACS Green Chemistry Institute. Thioether Formation . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation . [Link]

  • Wikipedia. Ethane-1,2-dithiol . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1,2-Ethanedithiol: Reactions and Applications in Modern Synthesis . [Link]

  • Organic Syntheses. 1,2-Ethanedithiol . [Link]

  • Alichem. 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol . [Link]

  • Google Patents. US3043880A - Process for preparing 1, 2-ethanedithiol.
  • Ataman Kimya. 2,2'-ETHYLENEDIOXY BIS(ETHANOL) . [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation . [Link]

  • Knowledge UChicago. Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design . [Link]

  • Organic Syntheses. 2,2-diethoxy-1-isocyanoethane . [Link]

  • ResearchGate. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins . [Link]

  • Wikipedia. Bis(2-Hydroxyethyl) terephthalate . [Link]

  • Google Patents. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)
  • Google Patents. US3632830A - Process for the purification of crude bis-(beta-hydroxyethyl)

Sources

Spectroscopic Characterization of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of the bifunctional molecule, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific compound.

Introduction

This compound, with the chemical formula C6H14O6S2 and a molecular weight of 246.3 g/mol , is a molecule of interest due to its potential applications as a building block in medicinal chemistry and materials science.[1] Its structure features two hydroxyl (-OH) groups and two sulfonyl (-SO2-) groups, which impart specific chemical properties and reactivity. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in further research and development. This guide provides a detailed roadmap for achieving this through a multi-spectroscopic approach.

Molecular Structure and Functional Groups

The chemical structure of this compound is symmetrical, consisting of a central ethane bridge connecting two sulfonyl groups, each of which is further attached to a 2-hydroxyethyl chain. The key functional groups that will be the focus of our spectroscopic analysis are:

  • Hydroxyl (-OH) groups: These will give rise to characteristic signals in both IR and NMR spectroscopy.

  • Sulfonyl (-SO2-) groups: These are strong electron-withdrawing groups and will significantly influence the chemical environment of adjacent protons and carbons, detectable by NMR. They also have very distinct and strong absorption bands in IR spectroscopy.

  • Methylene (-CH2-) groups: The molecule contains three distinct sets of methylene groups, whose signals in NMR spectra will provide crucial information about the carbon skeleton.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Causality behind Experimental Choices: ¹H NMR is the first-line technique for confirming the presence and connectivity of protons in a molecule. The high electronegativity of the sulfonyl and hydroxyl groups will cause a significant downfield shift (deshielding) of the adjacent methylene protons, providing a clear diagnostic window.

Expected ¹H NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~4.0 - 4.2Triplet4HHO-CH₂ -CH₂-SO₂Adjacent to the electron-withdrawing hydroxyl group.
b~3.4 - 3.6Triplet4HHO-CH₂-CH₂ -SO₂Adjacent to the strongly electron-withdrawing sulfonyl group.[2]
c~3.2 - 3.4Singlet4HSO₂-CH₂ -CH₂ -SO₂Symmetrical methylene protons of the ethane bridge, flanked by two sulfonyl groups.
dVariable (broad)Singlet2HHO -CH₂-CH₂-SO₂Chemical shift is concentration and solvent dependent; proton is exchangeable.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer for better resolution.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality behind Experimental Choices: ¹³C NMR provides direct information about the carbon framework of the molecule. The strong deshielding effect of the sulfonyl and hydroxyl groups will also be evident in the ¹³C spectrum, aiding in the unambiguous assignment of each carbon atom.

Expected ¹³C NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~58 - 60HO-CH₂ -CH₂-SO₂Carbon directly attached to the electronegative oxygen atom.
2~55 - 57HO-CH₂-CH₂-SO₂ Carbon adjacent to the strongly electron-withdrawing sulfonyl group.
3~50 - 52SO₂-CH₂-CH₂ -SO₂Carbon of the ethane bridge, significantly deshielded by two sulfonyl groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a standard ¹³C NMR pulse program with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, although for simple identification, a shorter delay is acceptable.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Assign each signal to the corresponding carbon atom in the molecule.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The vibrational frequencies of bonds are sensitive to their chemical environment, providing a molecular "fingerprint."

Causality behind Experimental Choices: For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups, which have strong and characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3200Strong, BroadO-H stretchHydroxyl (-OH)
2950 - 2850MediumC-H stretchMethylene (-CH₂)
1350 - 1300StrongAsymmetric SO₂ stretchSulfonyl (-SO₂)[2][3]
1150 - 1120StrongSymmetric SO₂ stretchSulfonyl (-SO₂)[2][3]
1050 - 1000MediumC-O stretchAlcohol

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of interest.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining further structural insights.

Causality behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data (ESI-MS):

m/z (Predicted)IonRationale
247.03[M+H]⁺Protonated molecular ion.
269.01[M+Na]⁺Sodium adduct, common in ESI.
183.04[M+H - SO₂]⁺Loss of a sulfur dioxide molecule, a common fragmentation pathway for sulfones.[4][5]
123.05[M+H - C₂H₄O₃S]⁺Further fragmentation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information. The loss of SO₂ (64 Da) is a characteristic fragmentation for sulfonyl-containing compounds.[4][5]

Visualization of the Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Bands (O-H, SO₂, C-H) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A workflow diagram illustrating the multi-technique spectroscopic approach for the characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic approach utilizing NMR, IR, and MS. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and expected data presented in this guide serve as a robust framework for researchers to confidently characterize this important chemical entity. Adherence to these self-validating systems of analysis ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • PubMed. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

  • ACS Publications. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3 . (b) IR spectra of compound 3. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol: Properties, Reactivity, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is a symmetrical difunctional molecule characterized by a central ethane bridge flanked by two sulfonyl groups, and terminating with primary hydroxyl functionalities. While not extensively documented in peer-reviewed literature, its structure presents intriguing possibilities for applications in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The presence of the highly polar and metabolically stable sulfonyl groups, combined with the reactive terminal hydroxyls, makes it a noteworthy building block for researchers and drug development professionals. This guide aims to provide a comprehensive overview of its known properties and an expert analysis of its probable reactivity and potential applications based on the principles of organic chemistry and data from analogous structures.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are summarized in the table below. The high melting point and predicted boiling point are consistent with a molecule capable of strong intermolecular hydrogen bonding via its hydroxyl groups and strong dipole-dipole interactions from the sulfonyl groups.

PropertyValueSource
CAS Number 7484-34-6[Vendor Data]
Molecular Formula C6H14O6S2[Vendor Data]
Molecular Weight 246.3 g/mol [Vendor Data]
Melting Point 115-116 °C[Vendor Data]
Boiling Point (Predicted) 627.9 ± 50.0 °C[Vendor Data]
Density (Predicted) 1.495 ± 0.06 g/cm³[Vendor Data]
pKa (Predicted) 13.31 ± 0.10[Vendor Data]
Predicted Spectroscopic Data
SpectroscopyFunctional GroupPredicted Absorption/ShiftRationale and References
FT-IR O-H (alcohol)Strong, broad band at 3200-3500 cm⁻¹Characteristic of hydrogen-bonded hydroxyl groups.
C-H (alkane)2850-3000 cm⁻¹Typical for sp³ C-H stretching.[1]
S=O (sulfonyl)Two strong bands at ~1350 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric)The sulfonyl group exhibits strong, characteristic stretching vibrations.[2][3]
¹H NMR -SO₂-CH₂-CH₂-OH~3.5-3.8 ppm (triplet)Protons on the carbon adjacent to the sulfonyl group are deshielded by its strong electron-withdrawing effect.[2]
-SO₂-CH₂-CH₂-OH~4.0-4.3 ppm (triplet)Protons on the carbon bearing the hydroxyl group.
-CH₂-OHVariable, broad singletThe chemical shift of the hydroxyl proton is concentration and solvent dependent.
¹³C NMR -SO₂-CH₂-~50-55 ppmCarbon adjacent to the sulfonyl group.
-CH₂-OH~58-62 ppmCarbon bearing the hydroxyl group.

Synthesis and Purification

A logical and common route to aliphatic sulfones is the oxidation of the corresponding thioether. Therefore, a plausible synthesis for this compound is the oxidation of its readily available precursor, 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol (CAS 5244-34-8).[4]

Synthesis of this compound Thioether 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol Sulfone This compound Thioether->Sulfone Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol

This protocol is a generalized procedure based on standard oxidation reactions of sulfides to sulfones.[5]

  • Dissolution: Dissolve 1 equivalent of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Oxidation: Cool the solution in an ice bath. Add 4.4 equivalents of 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C. Causality Note: Using a slight excess of the oxidant ensures complete conversion of both thioethers to sulfones. The reaction is exothermic, so slow addition and cooling are crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxide. The product, being a solid, may precipitate.

  • Purification: Collect the solid product by filtration and wash with cold water. Recrystallize from a suitable solvent like ethanol or water to obtain the pure this compound.

Reactivity and Stability

The reactivity of this molecule is dominated by its two primary functional groups: the hydroxyl groups and the sulfonyl groups.

Reactivity of this compound Molecule This compound Hydroxyl Hydroxyl Groups (-OH) Sulfonyl Sulfonyl Groups (-SO₂-) Esterification Esterification (with Acyl Chlorides, Carboxylic Acids) Hydroxyl->Esterification Etherification Etherification (Williamson Synthesis) Hydroxyl->Etherification Polymerization Polymerization (e.g., with Diisocyanates, Diacids) Hydroxyl->Polymerization Stability High Chemical and Metabolic Stability Sulfonyl->Stability ElectronWithdrawing Strong Electron-Withdrawing Nature Sulfonyl->ElectronWithdrawing HBD_Acceptor Hydrogen Bond Acceptor Sulfonyl->HBD_Acceptor

Caption: Key reactivity aspects of the title compound.

Reactions of the Hydroxyl Groups

The terminal primary hydroxyl groups are expected to exhibit typical alcohol reactivity. They can be readily:

  • Esterified with acyl chlorides or carboxylic acids.

  • Etherified , for example, via the Williamson ether synthesis.

  • Act as nucleophiles in reactions with electrophiles.

  • Serve as diols in polymerization reactions , reacting with diacids, diacyl chlorides, or diisocyanates to form polyesters and polyurethanes, respectively.

The Sulfonyl Group's Influence

The sulfonyl group is a robust and highly polar functional group.

  • Stability: Alkyl sulfones are generally very stable to a wide range of chemical conditions, including many oxidizing and reducing agents, and are also metabolically stable.

  • Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which can increase the acidity of the α-protons, although they are not as readily removed as in β-dicarbonyl compounds.

  • Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, influencing the molecule's solubility and its interactions with biological targets.[6]

Unlike vinyl sulfones, which are potent Michael acceptors, the saturated alkyl sulfone structure of this compound is not electrophilic at the sulfur-adjacent carbons.[7] However, if the terminal hydroxyls are converted to good leaving groups (e.g., tosylates, mesylates), the resulting molecule would become a potent bifunctional alkylating agent, similar to ethane-1,2-diyl di(methanesulfonate).[8]

Potential Applications in Research and Drug Development

The unique combination of a stable, polar core with reactive terminal groups suggests several potential applications for this molecule.

  • Polymer and Materials Science: As a diol, it can be used as a monomer to synthesize specialty polymers. The incorporation of the sulfonyl groups into the polymer backbone would be expected to enhance properties such as thermal stability, polarity, and potentially, gas permeability. This is analogous to how divinyl sulfone is used as a cross-linking agent to create stable polymer networks.[9]

  • Medicinal Chemistry and Drug Development:

    • Linker/Spacer: In the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this molecule could serve as a hydrophilic and metabolically stable linker.[8] Its defined length and stereochemistry are advantageous for precisely positioning functional moieties.

    • Pharmacophore Scaffold: The sulfonyl group is a key component in many therapeutic agents, often contributing to binding affinity through hydrogen bonding and providing metabolic stability.[6][10] This diol could serve as a starting point for the synthesis of novel bis-sulfone derivatives to be screened for various biological activities, such as enzyme inhibition.[5] For instance, sulfonyl-containing compounds have been investigated as potential treatments for diabetes.[10]

Safety and Handling

Based on available vendor safety data, this compound should be handled with appropriate personal protective equipment.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a molecule with significant untapped potential. While direct experimental studies are limited, a thorough analysis of its structure allows for reliable predictions of its chemical behavior. Its synthesis is feasible through standard organic transformations, and its reactivity profile makes it a versatile building block. For scientists in drug discovery and materials science, this compound represents a valuable, hydrophilic, and stable scaffold for the creation of novel molecules and polymers with tailored properties. Further research into this compound is warranted to fully explore its capabilities.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Bontempo, D., et al. (2012). Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. Bioconjugate Chemistry. Available at: [Link]

  • Google Patents. (1950). US2505366A - Polymeric compositions from divinyl sulfone.
  • Baxter, J. F., et al. (1958). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]

  • Google Patents. (2006). US20060081369A1 - Divinyl sulfone crosslinking agents and methods of use in subterranean applications.
  • ResearchGate. (2021). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • Zawko, S. A., et al. (2019). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Li, Y., et al. (2017). Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation. Polymers. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Sulfonates infrared spectra. Available at: [Link]

  • LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2019). Chemical elaboration of the bis(sulfonyl) adducts. Available at: [Link]

  • Shi, D., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. Available at: [Link]

  • Wang, H.-H., et al. (2010). 2,2′-[Ethane-1,2-diylbis(sulfanediyl)]bis(pyridine N-oxide). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • National Institutes of Health. (2022). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Available at: [Link]

  • ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]

  • MDPI. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents for the synthesis of diazo compounds and heterocycles. Available at: [Link]

  • ResearchGate. (2013). 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde. Available at: [Link]

  • PubMed. (2020). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Available at: [Link]

  • SpectraBase. 1,2-Ethanediol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

Sources

Solubility of "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in Organic Solvents

Foreword: A Note on Scientific Integrity

The Molecular Profile of this compound

Understanding the solubility of a molecule begins with a thorough analysis of its structure. The compound this compound possesses a distinct architecture that provides clear indicators of its potential behavior in various solvent environments.

Chemical Structure:

  • CAS Number: 7484-34-6[1]

  • Molecular Formula: C₆H₁₄O₆S₂[1]

  • Molecular Weight: 246.3 g/mol [1]

Key Structural Features and Their Implications for Solubility:

  • Two Terminal Hydroxyl (-OH) Groups: These are powerful hydrogen bond donors and acceptors. Their presence immediately suggests a strong affinity for polar, protic solvents (e.g., water, alcohols) with which they can engage in extensive hydrogen bonding.[2][3] The ability of the -OH group to interact with water is a dominant factor in the solubility of smaller organic molecules.[2]

  • Two Sulfonyl (-SO₂-) Groups: The sulfonyl group is highly polar and a strong hydrogen bond acceptor due to the electronegative oxygen atoms.[4] This feature significantly enhances the molecule's overall polarity and its ability to be solvated by polar solvents. In drug design, the introduction of a sulfonyl group is a known strategy to modulate physicochemical properties like solubility.[4][5]

  • Flexible Ethane Backbone: The -(CH₂)₂- linkers provide conformational flexibility and contribute a nonpolar character to the molecule. However, the influence of the four highly polar functional groups (two hydroxyl, two sulfonyl) is expected to overwhelmingly dominate the molecule's solubility profile.

Based on this structural analysis, a clear hypothesis emerges: This compound will exhibit its highest solubility in polar organic solvents and will be poorly soluble in nonpolar solvents. This follows the foundational principle of "like dissolves like."

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources.

The "Like Dissolves Like" Principle

This adage is a simplified but effective expression of the underlying thermodynamics of dissolution. A solute dissolves best in a solvent that has similar intermolecular forces.

  • This compound is dominated by strong dipole-dipole interactions and hydrogen bonding capabilities.

  • Polar Solvents (e.g., methanol, ethanol, DMSO, DMF) also exhibit these forces. The energetic penalty for breaking the solute-solute and solvent-solvent interactions is compensated by the formation of strong solute-solvent interactions.

  • Nonpolar Solvents (e.g., hexane, toluene) primarily interact via weaker London dispersion forces. The energy required to break the strong hydrogen bonds and dipole-dipole forces within the solid this compound is not sufficiently recovered by the weak solute-solvent interactions, leading to poor solubility.[3]

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible.[6] While experimentally determined HSP values for our target molecule are unavailable, we can infer its characteristics from its functional groups. The sulfonyl and hydroxyl groups would contribute to very high δp and δh values. Therefore, solvents with significant polar and hydrogen bonding character are predicted to be the most effective.

G cluster_solute Solute: this compound cluster_solvents Solvent Selection cluster_prediction Solubility Prediction Solute High δp (Polarity) High δh (H-Bonding) Polar Polar Solvents (e.g., DMSO, Methanol) High δp, High δh Solute->Polar Match Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Low δp, Low δh Solute->Nonpolar Mismatch Good GOOD SOLUBILITY (Similar HSP) Polar->Good Poor POOR SOLUBILITY (Dissimilar HSP) Nonpolar->Poor

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Authoritative Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable and citable data, the Isothermal Shake-Flask Method is the universally recognized "gold standard."[7] This method measures the equilibrium or thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[8] The following protocol is a self-validating system grounded in guidelines consistent with those from bodies like IUPAC.[9][10][11]

Causality Behind Experimental Choices
  • Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and ensures the measured value is a true thermodynamic constant under the specified conditions.

  • Why Excess Solid? The continuous presence of the solid phase is essential to ensure that the solution remains saturated throughout the experiment, representing the true equilibrium point.

  • Why Agitation? Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process to reach equilibrium faster. However, the final equilibrium concentration is independent of the agitation rate.[8]

  • Why Confirm Equilibrium? Assuming equilibrium has been reached can lead to erroneously low solubility values. Taking samples at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration no longer changes is the only way to validate that equilibrium has been achieved.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (purity >98%, confirmed by a suitable method like NMR or HPLC) into multiple glass vials.

    • Add a precise, known volume of the desired organic solvent (analytical grade) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an incubator shaker or on a stirring plate within a temperature-controlled bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being preferable for poorly soluble compounds).

  • Phase Separation:

    • Cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to sediment.

    • For very fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes) to pellet the excess solid.

  • Sampling and Quantification:

    • Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, use a pipette with its tip placed just below the liquid surface.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

    • Determine the concentration of the solute in the filtered aliquot. The gravimetric method is a straightforward approach:

      • Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

      • The final mass of the residue corresponds to the mass of the dissolved solute.

    • Alternatively, a validated analytical technique such as HPLC or UV-Vis spectroscopy can be used for quantification if a standard curve is prepared.

  • Calculation:

    • Calculate the solubility, typically expressed in mg/mL or mol/L.

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

Predicted Solubility Profile and Data Presentation

Based on the theoretical principles outlined, the following table summarizes the predicted solubility of this compound across different classes of organic solvents. These are qualitative predictions and must be confirmed by empirical data generated using the protocol above.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, WaterHigh to Very HighCapable of extensive hydrogen bonding with both the hydroxyl and sulfonyl groups of the solute. Excellent polarity match.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole moments and hydrogen bond accepting capabilities effectively solvate the polar regions of the solute.
Polar Aprotic Acetonitrile, AcetoneModeratePossess significant polarity but are weaker hydrogen bond acceptors than DMSO/DMF, leading to less effective solvation.
Slightly Polar Ethyl Acetate, Tetrahydrofuran (THF)Low to ModerateLimited polarity and hydrogen bonding ability result in a significant mismatch with the highly polar solute.
Nonpolar Toluene, Hexane, Carbon TetrachlorideVery Low to InsolubleIntermolecular forces (dispersion forces) are too weak to overcome the strong cohesive energy of the solute's crystal lattice.[3]

Relevance in Research and Development

The solubility of this compound is a critical parameter that directly impacts its potential applications.

  • Polymer Chemistry: As a diol, this molecule can serve as a monomer for the synthesis of polyesters and polyurethanes.[12] Its solubility in reaction solvents is paramount for achieving desired molecular weights and polymer properties. The incorporation of sulfonyl groups into polymer backbones is a known strategy to modify material characteristics.[13]

  • Drug Development: The sulfonyl group is a key functional group in many therapeutic agents.[14][15] Due to its high polarity, this compound could be investigated as a hydrophilic linker or spacer in the design of prodrugs or antibody-drug conjugates to improve the aqueous solubility and pharmacokinetic properties of hydrophobic APIs.[4]

G A This compound B Polymerization (as a diol) A->B C Prodrug/Linker Synthesis A->C D Sulfonyl-Containing Polymers (Modified Properties) B->D E Hydrophilic Linker for APIs (Improved Solubility) C->E

Caption: Potential R&D applications driven by the molecule's structure and solubility.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • ResearchGate. (n.d.). Sulfur‐Containing Polymers | Request PDF. Retrieved from [Link]

  • Fishtine, S. H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159.
  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Pure and Applied Chemistry, 82(5), 1137-1159.
  • Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(11), 1717-1724.
  • Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park.
  • Sheima, Y., et al. (2023). Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response. RSC Publishing.
  • Kumar, R., et al. (2018). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Discovery Technologies, 15(3), 194-203.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2025, August 4). Diversified synthesis of poly(sulfonyl isourea)s by multicomponent polymerizations of isocyanides, sulfonyl azides, and alcohols/phenols | Request PDF.
  • ResearchGate. (2025, August 10). (PDF)
  • Svanberg, C., et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(5), 1123-1127.
  • ResearchGate. (n.d.). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels | Request PDF.
  • Zhu, X., et al. (2022). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry, 13, 5282-5299.
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF.
  • ResearchGate. (2025, August 6). (PDF)
  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2013). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 102(8), 2649-2657.
  • De Stefano, C., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(31), 20564-20571.
  • ResearchGate. (2025, August 10).
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2021, May 23). (PDF)
  • Ghaffari, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules.
  • ChemBK. (n.d.). 2,2-(ethylenedioxy)diethanol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Lei, A., et al. (2020). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Accounts of Chemical Research, 53(1), 133-146.
  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

Thermal decomposition profile of "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Thermal Decomposition Profile of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Abstract

Introduction and Scientific Context

This compound is an organic compound featuring a central ethane bridge flanked by two sulfonyl groups, each terminating in a hydroxyethyl moiety. Its chemical structure (Figure 1) suggests its potential utility as a flexible, hydrophilic, and chemically stable linker or building block in various applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.

Figure 1: Chemical Structure of this compound
C₆H₁₄O₆S₂ | Molar Mass: 246.3 g/mol | CAS: 7484-34-6[1]

The sulfone functional group is known for its high thermal stability, a property imparted by the strong sulfur-oxygen double bonds and the overall polarity of the group.[2] However, the stability of the molecule as a whole is dictated by the weakest bond. In acyclic aliphatic sulfones, the carbon-sulfur (C-S) bonds are typically the most susceptible to thermal cleavage.[3][4] Understanding the precise temperature at which decomposition begins, the rate of mass loss, the nature of the evolved gases, and the associated energetic changes is critical for several reasons:

  • Process Safety: Prevents runaway reactions and ensures safe handling and storage conditions by defining the maximum operating temperature.

  • Material Stability: Determines the suitability of the compound for applications involving elevated temperatures, such as melt processing or high-temperature reactions.

  • Drug Development: In pharmaceutical applications, particularly in the formulation and stability testing of active pharmaceutical ingredients (APIs) or excipients, thermal analysis is a regulatory expectation to ensure product integrity and shelf-life.

This guide establishes a framework for the complete thermal characterization of this molecule, providing both the theoretical underpinnings and practical experimental protocols.

Theoretical Background: Thermal Behavior of Acyclic Aliphatic Sulfones

The thermal decomposition of sulfones has been a subject of significant study. Unlike aromatic sulfones, which can be exceptionally stable, or five-membered cyclic sulfones that can decompose below 300 °C, acyclic aliphatic sulfones occupy an intermediate position.[3][4] Research indicates that the onset of thermal decomposition for simple acyclic aliphatic sulfones typically occurs at temperatures greater than 350 °C.[4][5]

The primary decomposition pathway is widely accepted to be the homolytic cleavage of the C-S bonds, leading to the elimination of sulfur dioxide (SO₂), a stable gaseous molecule.[6] This initial cleavage results in the formation of organic radical species, which can then undergo a variety of secondary reactions, including:

  • Hydrogen abstraction

  • Recombination to form larger molecules

  • Disproportionation to form alkanes and alkenes

  • Further fragmentation into smaller volatile compounds

Therefore, the thermal decomposition of this compound is anticipated to be a multi-step process, initiated by the loss of SO₂ and followed by the breakdown of the remaining hydrocarbon structure.

Recommended Analytical Workflow

To fully elucidate the thermal decomposition profile, a multi-technique approach is essential. Each technique provides a unique and complementary piece of the puzzle. The proposed workflow is designed to be self-validating, with cross-verification of results between instruments.

G Figure 2. Recommended Analytical Workflow cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_hyphenated Evolved Gas Analysis (EGA) cluster_data Data Synthesis & Interpretation Prep Sample Weighing (3-5 mg) TGA TGA (Thermogravimetric Analysis) Determine Mass Loss vs. Temp Prep->TGA Inert Atm. (N2, Ar) DSC DSC (Differential Scanning Calorimetry) Determine Heat Flow vs. Temp Prep->DSC Hermetic Pan TGA_MS TGA-MS / TGA-FTIR Identify Gaseous Decomposition Products TGA->TGA_MS Couple Effluent Synthesis Synthesize Data TGA->Synthesis DSC->Synthesis TGA_MS->Synthesis Profile Construct Full Decomposition Profile Synthesis->Profile

A streamlined workflow for comprehensive thermal analysis.
Causality Behind Experimental Choices
  • Thermogravimetric Analysis (TGA): This is the cornerstone of decomposition studies. By precisely measuring the change in mass as a function of temperature, we can determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the amount of volatile products versus solid residue. An inert atmosphere (nitrogen or argon) is crucial to study the inherent thermal stability of the molecule without the influence of oxidative processes.[7][8]

  • Differential Scanning Calorimetry (DSC): While TGA measures mass loss, DSC measures the heat flow into or out of a sample. This allows us to identify melting points (endotherms), glass transitions, and the energetic nature of decomposition (endothermic or exothermic). An exothermic decomposition can indicate a potential thermal hazard, making DSC a critical safety screening tool.[7][9]

  • Hyphenated Techniques (TGA-MS/FTIR): By coupling the gas effluent from the TGA furnace to a mass spectrometer (MS) or Fourier-transform infrared (FTIR) spectrometer, we can identify the chemical nature of the evolved gases in real-time. This is the definitive method for confirming the proposed decomposition products, such as SO₂, water, and various organic fragments.[10]

Anticipated Thermal Decomposition Profile (Predictive)

Based on the principles discussed, a hypothetical thermal profile for this compound is presented.

Predicted TGA & DSC Data

The following table summarizes the anticipated events. The decomposition is predicted to occur in two main stages.

EventTechniqueAnticipated Temperature Range (°C)Anticipated Observation
MeltingDSC115 - 125Sharp endothermic peak corresponding to the solid-to-liquid phase transition.[1]
Decomposition Stage 1 TGA350 - 450Mass loss of ~52%. Corresponds to the loss of two molecules of sulfur dioxide (SO₂).
TGA-MS350 - 450Detection of a major ion signal at m/z = 64 (SO₂).
DSC350 - 450An endothermic or exothermic peak associated with the C-S bond cleavage and SO₂ release.
Decomposition Stage 2 TGA> 450Gradual mass loss corresponding to the fragmentation and volatilization of the remaining C₄H₁₂O₂ backbone.
TGA-MS> 450Detection of fragments corresponding to water (m/z=18), ethylene glycol (m/z=62), and other C/H/O species.[11][12]
Final ResidueTGA@ 600 °CA small percentage of char residue may remain.
Proposed Decomposition Mechanism

The decomposition is likely initiated by the homolytic cleavage of the four equivalent C-S bonds. This is the rate-determining step and requires significant thermal energy.

G Figure 3. Proposed Thermal Decomposition Pathway Parent This compound C₆H₁₄O₆S₂ Transition1 { Initial C-S Bond Cleavage | Homolytic Fission} Parent->Transition1 ΔT > 350°C Intermediate1 Biradical Intermediate •CH₂-CH₂-SO₂(CH₂)₂OH + •SO₂(CH₂)₂OH Transition1->Intermediate1 Products1 Sulfur Dioxide (gas) 2x SO₂ Intermediate1->Products1 Elimination Intermediate2 Organic Backbone HO-(CH₂)₂-CH₂-CH₂-(CH₂)₂-OH (Hypothetical) Intermediate1->Intermediate2 Recombination Products2 Volatile Organic Fragments H₂O, C₂H₄O, etc. Intermediate2->Products2 ΔT > 450°C (Fragmentation)

A plausible multi-step decomposition mechanism.

Mechanism Narrative:

  • Initiation (T > 350°C): The molecule absorbs sufficient thermal energy to induce homolytic cleavage of the C-S bonds, the weakest covalent bonds in the aliphatic sulfone structure.[4]

  • SO₂ Elimination: This cleavage leads to the formation of sulfonyl radicals and alkyl radicals. The sulfonyl radicals are unstable and rapidly eliminate stable sulfur dioxide (SO₂) gas.

  • Recombination/Fragmentation: The resulting alkyl radicals can recombine. The primary organic structure remaining would be a diol. As the temperature continues to increase (>450°C), this larger organic backbone will undergo further fragmentation through various C-C and C-O bond scissions, producing smaller, volatile products like water, acetaldehyde, and ethylene glycol, until a small amount of carbonaceous char remains.

Detailed Experimental Protocols

The following protocols are provided as a best-practice template for researchers.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. Use certified reference materials.

  • Sample Preparation: Tare a clean, empty alumina or platinum TGA pan. Accurately weigh 3-5 mg of this compound into the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA autosampler or furnace.

    • Purge Gas: High-purity Nitrogen (99.999%)

    • Purge Flow Rate: 50 mL/min (furnace), 20 mL/min (balance).

  • Thermal Method:

    • Equilibrate at 30.0 °C.

    • Ramp from 30.0 °C to 600.0 °C at a heating rate of 10 °C/min.

    • Hold at 600.0 °C for 5 minutes.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) using the tangent method. Calculate the mass loss for each distinct step. Record the final residue at 600 °C.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Perform temperature and enthalpy calibrations using a certified indium standard.

  • Sample Preparation: Tare a clean, empty aluminum hermetic DSC pan and lid. Accurately weigh 2-4 mg of the sample into the pan. Securely crimp the lid to seal the pan. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge Gas: High-purity Nitrogen (99.999%)

    • Purge Flow Rate: 50 mL/min.

  • Thermal Method (Heat-Cool-Heat):

    • Equilibrate at 25.0 °C.

    • Ramp from 25.0 °C to 150.0 °C at 10 °C/min (to observe melting).

    • Cool from 150.0 °C to 0.0 °C at 10 °C/min.

    • Ramp from 0.0 °C to 500.0 °C at 10 °C/min (to observe decomposition).

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area of the melting endotherm to determine the enthalpy of fusion. Characterize the decomposition peak(s) by onset temperature, peak maximum, and integrated energy change.

Safety and Handling Considerations

The primary chemical hazard associated with the thermal decomposition of this compound is the release of sulfur dioxide (SO₂) . SO₂ is a toxic, corrosive gas that is severely irritating to the eyes, mucous membranes, and respiratory tract. All thermal analysis experiments must be conducted in a well-ventilated laboratory, and the instrument exhaust should be vented into a fume hood or an appropriate scrubbing system.

Conclusion

This technical guide presents a predictive but scientifically grounded thermal decomposition profile for this compound. Based on the behavior of analogous acyclic aliphatic sulfones, the compound is expected to be thermally stable up to approximately 350 °C. Its decomposition is anticipated to proceed via a multi-step mechanism initiated by the elimination of sulfur dioxide, followed by the breakdown of the remaining organic structure. The provided analytical workflow and detailed protocols offer a robust framework for the empirical verification of this profile. This information is vital for ensuring the safe handling, storage, and application of this molecule in thermally demanding environments across the chemical and pharmaceutical sciences.

References

  • Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • PubMed. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry. [Link]

  • ResearchGate. (n.d.). Thermal Stability of Petroleum Sulfones. Request PDF. [Link]

  • Stian, M., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5789-5797. [Link]

  • ScienceDirect. (n.d.). Desulfonylation Reactions. Chapter 5. [Link]

  • American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

  • ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Request PDF. [Link]

  • Knowledge UChicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. [Link]

  • MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(1), 143. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-(ethylenedioxy)diethanol. [Link]

  • Scribd. (n.d.). Art18-2 13. PDF. [Link]

  • ResearchGate. (2024). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL). [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

Sources

An In-depth Technical Guide to 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol (CAS 7484-34-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, a symmetrical molecule featuring a central ethane bridge flanked by two sulfonyl groups, and terminating in primary alcohol functionalities. Due to the limited direct research on this specific compound, this document integrates available data with established chemical principles and analysis of structurally analogous compounds to offer a robust resource for researchers.

Core Molecular Identity and Structure

This compound is characterized by the presence of two highly polar sulfonyl groups, which significantly influence its chemical properties. The terminal hydroxyl groups offer reactive sites for a variety of chemical transformations.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this molecule are largely dictated by the polar sulfonyl and hydroxyl groups, suggesting high water solubility and a high boiling point. The data available is primarily from chemical suppliers and predictive models.[1][2]

PropertyValueSource
Molecular Formula C6H14O6S2[1][2]
Molecular Weight 246.3 g/mol [1][2]
CAS Number 7484-34-6[1][2]
Melting Point 115-116 °C[1]
Boiling Point (Predicted) 627.9 ± 50.0 °C[1]
Density (Predicted) 1.495 ± 0.06 g/cm³[1]
pKa (Predicted) 13.31 ± 0.10[1]

Synthesis and Manufacturing

SynthesisWorkflow start Start: 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol reaction Oxidation Reaction - Solvent (e.g., Acetic Acid) - Catalyst (optional) - Controlled Temperature start->reaction oxidant Oxidizing Agent (e.g., Hydrogen Peroxide) oxidant->reaction workup Reaction Workup - Quenching - Extraction - Purification (e.g., Recrystallization) reaction->workup product Product: this compound workup->product

Caption: Proposed Synthesis Workflow.

Experimental Protocol: Oxidation of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol

This protocol is a generalized procedure based on common methods for thioether oxidation. Optimization of reaction conditions, particularly temperature and reaction time, would be necessary.

  • Dissolution: Dissolve 1 equivalent of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol in a suitable solvent such as glacial acetic acid.

  • Addition of Oxidant: Slowly add an excess (e.g., 4-5 equivalents) of 30% hydrogen peroxide to the solution. The addition should be done cautiously to control the exothermic reaction, possibly using an ice bath.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the reaction is complete. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching and Isolation: After completion, the reaction mixture is cooled, and the excess hydrogen peroxide is carefully quenched, for example, by the addition of a sodium bisulfite solution. The product may precipitate upon cooling or addition to water and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture, to yield the pure this compound.

Chemical Reactivity and Profile

The reactivity of this molecule is dominated by its two primary alcohol functional groups. The sulfonyl groups are generally stable and unreactive under most conditions.

  • Reactions of the Hydroxyl Groups: The primary alcohol groups can undergo a range of standard alcohol reactions, including:

    • Oxidation: Oxidation of the primary alcohols can yield either the corresponding aldehydes or, under stronger conditions, carboxylic acids.[10][11][12]

    • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form esters.

    • Etherification: Under appropriate conditions, the hydroxyl groups can be converted into ethers.

    • Substitution: The hydroxyl groups can be converted into better leaving groups (e.g., tosylates) and subsequently be displaced by nucleophiles.[13][14]

Reactivity start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification product_aldehyde Dialdehyde Derivative oxidation->product_aldehyde product_acid Dicarboxylic Acid Derivative oxidation->product_acid product_ester Polyester esterification->product_ester product_ether Polyether etherification->product_ether Polymerization start This compound (Diol Monomer) polyester Polyester - Enhanced Thermal Stability - Improved Mechanical Properties start->polyester polyurethane Polyurethane - Potential for Unique  Physical Properties start->polyurethane diacid Dicarboxylic Acid (Comonomer) diacid->polyester diisocyanate Diisocyanate (Comonomer) diisocyanate->polyurethane

Caption: Role as a Monomer in Polymer Synthesis.

  • Crosslinking Agent: The bifunctionality of the molecule makes it suitable for use as a crosslinking agent to improve the properties of various polymers. [15][16][17]For instance, it could be used to crosslink resins containing functional groups that are reactive towards alcohols, such as isocyanates or epoxides. The analogous compound, bis(2-hydroxyethyl) sulfone, has been used as a crosslinking agent. [15]Bis-sulfone compounds, in general, are utilized as crosslinking reagents in various biochemical applications. [18]

  • Building Block in Drug Development: The sulfonyl group is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds and its metabolic stability. [19][20]The diethanol functionality allows for further chemical modification, making this molecule a potential scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Based on available supplier safety data, this compound should be handled with care, following standard laboratory safety procedures. [1][2][21]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H412: Harmful to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or in a fume hood.

References

  • Bell, N. A. et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(13), 3017-3024. Available from: [Link]
  • Bell, N. A. et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. ResearchGate. Available from: [Link]
  • Various Authors. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Semantic Scholar. Available from: [Link]
  • LibreTexts. (2022). Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]/14%3A_Organic_Compounds/14.05%3A_Reactions_of_Alcohols)
  • LibreTexts. (2022). 14.5: Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]
  • Save My Exams. (2025). Reactions of Alcohols (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available from: [Link]
  • Michigan State University. (n.d.). Alcohol Reactivity. MSU Chemistry. Available from: [Link]
  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone. Google Patents.
  • LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols)
  • Tan, J. et al. (2025). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Available from: [Link]
  • MySkinRecipes. (n.d.). Bis[2-(succiniMidooxycarbonyloxy)ethyl] Sulfone. MySkinRecipes. Available from: [Link]
  • Various Authors. (2025). Diversified synthesis of poly(sulfonyl isourea)s by multicomponent polymerizations of isocyanides, sulfonyl azides, and alcohols/phenols. ResearchGate. Available from: [Link]
  • Reis, R. L. et al. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. Journal of Materials Science: Materials in Medicine, 18(9), 1741-1748. Available from: [Link]
  • Various Authors. (2025). Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. ResearchGate. Available from: [Link]
  • Google Patents. (n.d.). JP2010077385A - Crosslinking agent, crosslinked polymer and their uses. Google Patents.
  • American Chemical Society. (n.d.). Development of C-H Insertion on Sulfonyl Compounds. ACS Publications. Available from: [Link]

Sources

Navigating the Nomenclature of a Versatile Crosslinking Agent: A Technical Guide to 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical synthesis and material science, precision in terminology is paramount. The compound systematically named 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is a case in point—a molecule with a spectrum of applications, yet often referenced in literature under a variety of names. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to clarify the nomenclature of this compound and provide in-depth insights into its properties, synthesis, and applications. Our focus is to bridge the gap between its various identifiers and its functional significance in scientific research.

The most prevalent name for this compound in literature and commercial databases is 2,2'-Sulfonyldiethanol . Understanding this primary synonym is crucial for any professional seeking to explore its utility or source the material. This guide will primarily use this common name, while cross-referencing its less common but structurally descriptive IUPAC name.

A Comprehensive Lexicon: Alternative Names and Identifiers

To facilitate exhaustive literature searches and unambiguous identification, it is essential to be familiar with the various synonyms and registry numbers associated with 2,2'-Sulfonyldiethanol. The compound's identity is definitively anchored by its CAS Registry Number, 2580-77-0 .

Identifier Type Identifier
Primary Common Name 2,2'-Sulfonyldiethanol
Systematic IUPAC Name This compound
Other Synonyms 2-Hydroxyethyl sulfone
Bis(2-hydroxyethyl) sulfone
Diethanol sulfone
β-Hydroxyethyl sulfone
2,2'-sulfonylbis-Ethanol
BHES
CAS Registry Number 2580-77-0
EC Number 219-948-3
MDL Number MFCD00002907

This lexicon is the foundational tool for any researcher delving into the study of this molecule, ensuring that no relevant publication or safety document is overlooked due to nomenclature variations.

Physicochemical Characteristics

The utility of 2,2'-Sulfonyldiethanol in various applications is a direct consequence of its molecular structure and resulting physicochemical properties. The presence of two hydroxyl groups and a central sulfonyl group imparts a unique combination of polarity, reactivity, and thermal stability.

Property Value Source
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 58.1 °C[2]
Boiling Point 432 °C[2]
Density 1.236 g/mL at 25 °C[1]
Vapor Pressure 23.5 mm Hg at 20 °C[1]
Flash Point 215 °C[2]
Solubility Highly soluble in water; slightly soluble in DMSO and Methanol[2][3]

The high water solubility is a key feature, making it suitable for aqueous-based formulations and reactions.[3] Its thermal stability, with decomposition occurring above 160°C, allows for its use in high-temperature polymer processing.[3]

Synthesis of 2,2'-Sulfonyldiethanol: An Overview of Methodologies

The synthesis of 2,2'-Sulfonyldiethanol can be achieved through several chemical routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

  • Oxidation of Thiodiglycol: A prevalent laboratory and industrial method involves the oxidation of thiodiglycol (bis(2-hydroxyethyl)sulfide).[3] Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate. This method is effective due to the ready availability of the thiodiglycol precursor.

  • Direct Sulfonation: An alternative approach is the direct sulfonation of diols using sulfonyl chlorides or sulfur trioxide.[3] This method offers a more direct route to the sulfonyl group but may require careful control of reaction conditions to avoid side reactions.

  • Catalytic Methods: Modern synthetic chemistry has seen the emergence of catalytic systems to facilitate the formation of sulfonyl compounds from simpler alcohols.[3] These methods are often more efficient and generate less waste, aligning with the principles of green chemistry.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product Thiodiglycol Thiodiglycol Oxidation Oxidation Thiodiglycol->Oxidation H₂O₂ or KMnO₄ Diols Diols Direct Sulfonation Direct Sulfonation Diols->Direct Sulfonation SO₂Cl₂ or SO₃ Simple Alcohols Simple Alcohols Catalytic Methods Catalytic Methods Simple Alcohols->Catalytic Methods 2,2'-Sulfonyldiethanol 2,2'-Sulfonyldiethanol Oxidation->2,2'-Sulfonyldiethanol Direct Sulfonation->2,2'-Sulfonyldiethanol Catalytic Methods->2,2'-Sulfonyldiethanol

Caption: Synthetic routes to 2,2'-Sulfonyldiethanol.

Applications in Research and Development

The bifunctional nature of 2,2'-Sulfonyldiethanol, possessing two hydroxyl groups for reaction and a stable sulfonyl core, makes it a valuable tool in several scientific domains.

Crosslinking Agent for Polymers

A primary application of 2,2'-Sulfonyldiethanol is as a crosslinking agent for various polymers.[4] This is particularly well-documented for poly(vinyl alcohol) (PVA) and poly(vinyl phosphonic acid) (PVPA).[4][5]

Mechanism of Crosslinking: The crosslinking mechanism involves the formation of ether linkages between the hydroxyl groups of 2,2'-Sulfonyldiethanol and the hydroxyl or phosphonic acid groups of the polymer chains. This reaction is typically induced by heating, often in the presence of a catalyst. The resulting three-dimensional network structure enhances the mechanical and thermal stability of the polymer and can significantly reduce its water solubility.[3]

Crosslinking_Mechanism Polymer_Chains Polymer Chain 1 (e.g., PVA) with -OH groups Polymer Chain 2 (e.g., PVA) with -OH groups Crosslinked_Polymer Crosslinked Polymer Network Ether Linkage Formation -O-CH₂CH₂-SO₂-CH₂CH₂-O- Enhanced Mechanical & Thermal Stability Polymer_Chains->Crosslinked_Polymer Heat, Catalyst Crosslinker 2,2'-Sulfonyldiethanol (HO-CH₂CH₂-SO₂-CH₂CH₂-OH) Crosslinker->Crosslinked_Polymer Reacts with -OH groups

Caption: Crosslinking of polymer chains using 2,2'-Sulfonyldiethanol.

Experimental Protocol: Crosslinking of Poly(vinyl alcohol) (PVA)

The following is a representative protocol for the crosslinking of PVA using 2,2'-Sulfonyldiethanol, based on principles described in the literature.[3]

  • Preparation of PVA Solution: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water at 90°C with continuous stirring until a clear, homogeneous solution is obtained.

  • Addition of Crosslinker: Cool the PVA solution to room temperature. Add 5-10 wt% of 2,2'-Sulfonyldiethanol relative to the dry weight of PVA.

  • Catalyst Addition (Optional): For enhanced reaction kinetics, a catalytic amount of an acid or base, such as sodium carbonate, can be added.[3]

  • Casting and Drying: Cast the mixture onto a suitable substrate (e.g., a petri dish) to form a thin film. Dry the film in an oven at 60°C for 24 hours to remove the water.

  • Curing: Increase the oven temperature to 160-200°C and heat for 1-2 hours to induce the crosslinking reaction.

  • Washing and Drying: After curing, wash the crosslinked film extensively with deionized water to remove any unreacted 2,2'-Sulfonyldiethanol and catalyst. Dry the film to a constant weight.

Role in Drug Development and Organic Synthesis

The sulfonyl group is a privileged functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to enhance the metabolic stability of drug candidates.[6] 2,2'-Sulfonyldiethanol, with its reactive hydroxyl groups, serves as a valuable building block for introducing the sulfonyl moiety into more complex molecules.

Its derivatives have been utilized as linker phosphoramidite reagents in oligonucleotide synthesis.[4] In this context, the linker facilitates the attachment of the first nucleoside to a solid support, a critical step in the synthesis of custom DNA and RNA strands for research and therapeutic applications.

Analytical Reagent and Role in Sulfur Mustard Metabolite Research

2,2'-Sulfonyldiethanol is a known metabolite of the chemical warfare agent sulfur mustard.[2][7] As such, it is an essential analytical standard for the detection and quantification of sulfur mustard exposure in biological samples, typically urine.[7] Its high water solubility facilitates its excretion and subsequent detection by analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,2'-Sulfonyldiethanol. It is classified as a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] In case of inadequate ventilation, use a NIOSH-approved respirator.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Keep away from incompatible substances.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

Conclusion

This compound, more commonly known as 2,2'-Sulfonyldiethanol, is a versatile and valuable chemical for a range of scientific applications. Its utility as a crosslinking agent, a building block in organic synthesis, and an analytical standard underscores its importance. A thorough understanding of its various names and identifiers is the first step for any researcher wishing to harness its potential. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and handling, equipping scientists and developers with the foundational knowledge to confidently and effectively utilize this compound in their work.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). 2,2'-Sulfonyldiethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2'-Sulfonyldiethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, July 25).
  • Merck Millipore. (n.d.). 2,2′-Sulfonyldiethanol solution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Kim, J., Park, Y., & Tae, G. (2017). Cross-Linking method of hyaluronic-based hydrogel for biomedical applications. Biomaterials Research, 21(1), 1-8. [Link]

  • Prairie View A&M University. (n.d.). Evaluating alternative crosslinking agents in poly(vinyl alcohol) hydrogels membranes. Retrieved from [Link]

  • Kalisman, N., Geva, M., & Fersht, A. R. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature communications, 11(1), 3107. [Link]

  • Medbullets. (2024, May 11). Toxicology. Retrieved from [Link]

  • PubMed. (n.d.). High sensitivity liquid chromatography tandem mass spectrometric methods for the analysis of dioctyl sulfosuccinate in different stages of an oil spill response monitoring effort. Retrieved from [Link]

  • Roccatano, D., Colombo, G., & Fioroni, M. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Retrieved from [Link]

Sources

"2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement that dictates molecular interactions, pharmacokinetic properties, and ultimately, therapeutic efficacy. This guide delves into the molecular architecture of this compound (CAS: 7484-34-6), a molecule of significant interest due to its potential as a flexible linker in novel therapeutic modalities. While direct, in-depth experimental data on this specific compound is sparse in publicly accessible literature, this paper will serve as a technical guide, leveraging established principles of conformational analysis and data from analogous structures to build a comprehensive understanding. We will explore its structural components, predict its conformational landscape, and propose robust experimental and computational workflows for its detailed characterization.

Table of Contents

  • Introduction to this compound

  • Core Molecular Structure and Physicochemical Properties

  • Conformational Analysis: A Prospective Approach

  • Proposed Methodologies for Structural Elucidation

    • 4.1 Computational Modeling: Mapping the Potential Energy Surface

    • 4.2 Spectroscopic Analysis: Unveiling the Solution-State Conformation

  • Implications for Drug Development and Medicinal Chemistry

  • References

Introduction to this compound

This compound is a symmetrical molecule featuring a central ethane bridge flanked by two sulfonyl groups, each terminating in a hydroxyethyl moiety. Its structure suggests a combination of rigidity from the tetrahedral sulfonyl centers and significant flexibility from the rotatable single bonds. The presence of sulfonyl groups is of particular note; this functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor.[1][2][3][4]

The overall structure of this compound makes it an intriguing candidate as a flexible linker in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7] The linker's length, flexibility, and polarity are critical design elements that influence the stability, solubility, and efficacy of such conjugates.[5][6] A thorough understanding of the conformational preferences of this diethanol derivative is therefore essential for its rational application in drug design.

Core Molecular Structure and Physicochemical Properties

The foundational step in understanding this molecule is to analyze its constituent parts and predict its basic properties.

PropertyValueSource
CAS Number 7484-34-6[8]
Molecular Formula C6H14O6S2[8]
Molecular Weight 246.3 g/mol [8]
Predicted Melting Point 115-116 °C[8] (from supplier data)
Structure HO-(CH2)2-SO2-(CH2)2-SO2-(CH2)2-OH-

The molecule's symmetry is a key feature. It possesses a C2 axis of symmetry passing through the midpoint of the central carbon-carbon bond. The sulfonyl groups (SO2) impart a strong polar character to the molecule, and the terminal hydroxyl groups (-OH) provide sites for hydrogen bonding, both intramolecularly and with solvent molecules. The geometry around the sulfur atoms is expected to be distorted tetrahedral.[9]

Figure 1: 2D representation of this compound.

Conformational Analysis: A Prospective Approach

The biological activity and physicochemical properties of a flexible molecule are not defined by a single static structure but by an ensemble of low-energy conformations. The key to understanding the conformational landscape of this compound lies in the rotation around its single bonds.

The most critical dihedral angle for the overall shape of the molecule is around the central C-C bond (S-C-C-S). For simple 1,2-disubstituted ethanes, the primary conformations are anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°).[10][11][12]

G cluster_0 Key Rotatable Bonds cluster_1 Conformational States τ1 τ1 (O-C-C-S) τ2 τ2 (C-C-S-C) Anti Anti (τ ≈ 180°) τ2->Anti Sterically favored Gauche Gauche (τ ≈ ±60°) τ2->Gauche Potential dipole stabilization τ3 τ3 (C-S-C-C)

Figure 2: Key dihedral angles and potential conformational states.

For the central S-C-C-S fragment, steric repulsion between the two bulky sulfonyl groups would strongly favor the anti conformation. However, electrostatic interactions (dipole-dipole) between the polar S=O bonds could potentially stabilize a gauche conformer. In analogous molecules like 1,2-bis(arylsulfonate)ethanes, a gauche conformation is sometimes adopted despite the bulkiness of the substituents, suggesting that orbital interactions can play a significant role.[10]

Furthermore, rotations around the C-S and C-C bonds of the hydroxyethyl side chains will also contribute to the overall conformational ensemble. Intramolecular hydrogen bonding between the terminal hydroxyl group and an oxygen of the sulfonyl group is a possibility that could favor specific conformations.

Proposed Methodologies for Structural Elucidation

To move from theoretical predictions to concrete structural knowledge, a combination of computational modeling and experimental spectroscopy is essential.

Computational Modeling: Mapping the Potential Energy Surface

A powerful approach to understanding the conformational preferences of a flexible molecule is to perform a potential energy surface (PES) scan.[13] This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step.

Proposed Protocol: Dihedral Angle Scan using Gaussian

  • Model Building: Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., DFT with a minimal basis set like B3LYP/6-31G(d)) to obtain a reasonable starting structure.

  • PES Scan Setup:

    • Identify the key dihedral angle for the scan, which is the S-C-C-S angle of the central ethane bridge.

    • Set up a relaxed PES scan in the Gaussian input file. This will optimize the rest of the molecule's geometry at each step of the dihedral angle rotation.

    • Define the scan parameters: start at 0°, end at 360°, with a step size of 10°. This will provide a comprehensive rotational profile.

  • Calculation: Run the calculation using a more robust level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate energies.

  • Analysis:

    • Plot the relative energy versus the dihedral angle.

    • Identify the energy minima, which correspond to the stable conformers (anti and gauche).

    • Identify the energy maxima, which represent the transition states between conformers.

    • Perform full geometry optimizations and frequency calculations on the structures corresponding to the energy minima to confirm they are true minima and to obtain their thermodynamic properties.

G start Build 3D Model opt1 Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt1 scan Relaxed PES Scan (S-C-C-S dihedral, 0-360°) opt1->scan analyze Analyze Energy Profile (Identify Minima/Maxima) scan->analyze opt2 Full Optimization & Freq Calc on Stable Conformers analyze->opt2 end Characterize Conformational Ensemble opt2->end

Figure 3: Proposed computational workflow for conformational analysis.

Spectroscopic Analysis: Unveiling the Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution.[14][15][16]

Proposed Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O, given the molecule's polarity).

  • 1D 1H NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum.

    • Expected Features: Due to the molecule's symmetry, we would expect to see three distinct signals corresponding to the -CH2-S, -CH2-C, and -CH2-O protons.

    • Conformational Insight: The key information will come from the coupling constants (J-values) between the vicinal protons on the central ethane bridge (-S-CH2-CH2-S-). The magnitude of the 3JHH coupling constant is related to the dihedral angle by the Karplus equation. A larger coupling constant (typically ~10-14 Hz) would suggest a predominantly anti conformation, while a smaller coupling constant (~2-5 Hz) would indicate a gauche conformation. An intermediate value would suggest a dynamic equilibrium between conformers.

  • 1D 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Expected Features: Due to symmetry, three signals are expected for the three unique carbon environments. The chemical shifts will confirm the connectivity.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the proton-proton coupling network.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon atom.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. Through-space correlations between protons on opposite sides of the central C-C bond could provide definitive evidence for specific folded or extended conformations.

Implications for Drug Development and Medicinal Chemistry

The conformational preferences of this compound are not merely an academic curiosity; they have profound implications for its use in drug development.

  • As a Flexible Linker: In ADCs or PROTACs, the linker is not just a spacer but a critical component that influences the overall properties of the conjugate. A linker that adopts a predominantly extended (anti) conformation will result in a greater distance between the two ends, which can be crucial for bridging two proteins (in a PROTAC) or for positioning a payload correctly relative to an antibody. Conversely, a linker with a preference for a folded (gauche) conformation will result in a more compact structure. The ability to predict and control this conformational bias is a key aspect of rational linker design.[5][6][7]

  • Solubility and Pharmacokinetics: The sulfonyl groups are known to enhance aqueous solubility and metabolic stability.[1][2][3] The conformation of the molecule will dictate how these polar groups are presented to the solvent, influencing solubility and interactions with metabolic enzymes.

  • Target Engagement: The sulfonyl oxygens are excellent hydrogen bond acceptors. The spatial arrangement of these acceptors, governed by the molecule's conformation, will determine its ability to form specific hydrogen bonding networks with a biological target.[3][4]

Conclusion

While this compound remains a molecule with limited published structural data, this guide has established a robust framework for its comprehensive analysis. By applying fundamental principles of conformational analysis and drawing parallels with analogous structures, we predict a dynamic equilibrium between anti and gauche conformers, with the former likely being favored due to sterics. We have outlined detailed, actionable protocols for both computational modeling and NMR spectroscopy that would provide definitive insights into its structural landscape. For the medicinal chemist and drug developer, understanding the conformational intricacies of this promising linker molecule is a critical step towards harnessing its full potential in the creation of next-generation therapeutics.

References

  • ResearchGate. (n.d.). (a) Rotation of 1,2‐disubstituted ethane 1. Its dihedral angle θ is... [Image]. Retrieved from [Link]

  • SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • National Science Review. (2023, April 29). Advances in the construction of diverse SuFEx linkers. Retrieved from [Link]

  • PMC. (n.d.). N,N′-(Ethane-1,2-diyl)dibenzenesulfonamide. Retrieved from [Link]

  • Request PDF. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • ResearchGate. (2015, May 7). Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of ethane-1, 2-dithiol and mercaptoethanol an ab initio scf hf/3-21g and 6-31g∗∗ study*. Retrieved from [Link]

  • ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

  • YouTube. (2020, June 13). Conformation of Ethane / Torsional Strain / Dihedral Angle. Retrieved from [Link]

  • PMC. (2023, January 12). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Retrieved from [Link]

  • Pre-conference abstracts. (n.d.). Conformational Analysis of 1,2-Dichloroethane in Implicit Solvent (SMD) through Solvation Thermodynamics. Retrieved from [Link]

  • PubMed. (2021, January 1). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]

  • YouTube. (2020, April 11). How to Scan a Dihedral in Gaussian. Retrieved from [Link]

  • PMC. (2023, January 12). Conformational Features and Hydration Dynamics of Proteins in Cosolvents: A Perspective from Computational Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). {2,2′-[Ethane-1,2-diylbis(nitrilomethanylylidene)]diphenolato}(isopropanolato)aluminium dichloromethane hemisolvate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (2017, December 8). How do I perform a Rigid Scan of Dihedral Angle in Gaussian 03?. Retrieved from [Link]

  • PMC. (2020, August 5). Computational methods for exploring protein conformations. Retrieved from [Link]

  • MDPI. (2022, January 14). 2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol). Retrieved from [Link]

  • ResearchGate. (n.d.). 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediylmethylene))diphenol. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Retrieved from [Link]

  • YouTube. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content. Retrieved from [Link]

  • Wiley-VCH. (2013, October 28). 1 Introduction to NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Health and Safety Considerations for 2,2'-(Ethane-1,2-diyl)disulfonyldiethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predictive Hazard Assessment and Safe Handling

Section 1: Chemical Identification and Data Gap Analysis

Before commencing any experimental work, a thorough understanding of the molecule's identity is paramount. This section outlines the chemical properties and, crucially, addresses the absence of specific safety data.

1.1: Chemical Identity
  • Chemical Name: 2,2'-(Ethane-1,2-diyl)disulfonyldiethanol

  • Synonyms: None commonly known

  • CAS Number: 7484-34-6[1]

  • Molecular Formula: C₆H₁₄O₆S₂[1]

  • Molecular Weight: 246.3 g/mol [1]

Identifier Value Source
Chemical Name 2,2'-(Ethane-1,2-diyl)disulfonyldiethanolIUPAC Nomenclature
CAS Number 7484-34-6Ambeed[1]
Molecular Formula C₆H₁₄O₆S₂Ambeed[1]
Molecular Weight 246.3Ambeed[1]
1.2: Chemical Structure

Risk_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Analog-Based Approach cluster_2 Hazard Prediction cluster_3 Action A Identify Target Compound: 2,2'-(Ethane-1,2-diyl)disulfonyldiethanol B Search for Specific Safety & Tox Data A->B C Conclusion: Data Unavailable B->C D Identify Structural Analogs C->D E Analog 1: 2,2'-Sulfonyldiethanol (Contains key functional group) D->E F Analog 2: 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol (Shares backbone) D->F G Extract Hazard Data from Analog SDS E->G F->G H Synthesize Predicted Hazard Profile for Target G->H I Develop Stringent SOPs (Assume High Hazard) H->I PPE_Selection cluster_ppe Required PPE Ensemble A Operation Type B Weighing Solid or Handling Powder A->B C Handling Solutions or During Reaction A->C P1 Splash Goggles + Face Shield B->P1 P2 Double Nitrile Gloves B->P2 P3 Flame-Resistant Lab Coat (Tightly Cuffed) B->P3 P4 NIOSH-Approved N95 Respirator (or higher) B->P4 C->P1 C->P2 C->P3 C->P4

Caption: PPE selection logic for all operations involving the target compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
All Operations (Weighing, solution prep, reaction, work-up)Chemical splash goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves. Check manufacturer's compatibility charts.Flame-resistant lab coat with tightly cuffed sleeves.Mandatory: A NIOSH-approved N95 respirator (or higher, e.g., elastomeric half-mask with P100 cartridges) must be worn for all manipulations.

Section 4: Experimental Protocols for Safe Handling

The following protocols are designed to be self-validating systems for preventing exposure. Each step's causality is linked to the predicted hazard profile.

4.1: Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE as specified in Section 3.2. Ensure the fume hood sash is at the proper height. Decontaminate the balance and surrounding area within the designated fume hood before starting.

  • Tare Container: Place a tared, sealable container (e.g., a vial with a screw cap) on the analytical balance inside the fume hood.

  • Aliquot Solid: Carefully transfer an approximate amount of the solid 2,2'-(Ethane-1,2-diyl)disulfonyldiethanol into the tared container.

    • Causality: This step minimizes the risk of inhaling aerosolized powder, which is the primary route of exposure for a respiratory sensitizer. Use a spatula; do not pour the powder.

  • Seal and Weigh: Seal the container and record the final weight. This prevents contamination of the balance and the lab environment.

  • Dissolution: Uncap the container within the fume hood and add the desired solvent using a pipette or syringe. Swirl gently to dissolve. Do not use sonication, which can generate aerosols.

  • Final Sealing: Securely cap the solution container before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance, and work surface with an appropriate solvent, followed by soap and water. Dispose of all contaminated wipes and weighing papers as hazardous waste.

[2]#### 4.2: Protocol for Reaction and Work-up

  • Apparatus Setup: Assemble the reaction apparatus within the designated fume hood. Ensure all joints are properly sealed.

  • Reagent Transfer: Transfer the solution of the target compound to the reaction vessel using a syringe or cannula to prevent splashing or aerosol generation.

  • Monitoring: Monitor the reaction from outside the fume hood sash.

  • Work-up: Perform all quenching, extraction, and filtration steps within the fume hood. Be aware that the compound may be present in both aqueous and organic waste streams.

  • Cleanup: Decontaminate all glassware and equipment that came into contact with the compound before removing it from the fume hood. A triple rinse with a suitable solvent is recommended. Collect all rinsate as hazardous waste.

Section 5: Emergency Procedures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention and inform medical personnel that the individual may have been exposed to a potent respiratory sensitizer.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. I[2]f the spill is contained within the fume hood, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain it. Decontaminate the area thoroughly. All materials used for cleanup must be disposed of as hazardous waste. If the spill is outside a fume hood, evacuate the laboratory, close the doors, and contact the institutional Environmental Health and Safety (EHS) office immediately.

[2]### Section 6: Storage and Disposal

6.1: Storage
  • Store in a tightly sealed, clearly labeled container. *[3] The label must include the chemical name, CAS number, and a clear warning: "POTENTIAL RESPIRATORY SENSITIZER. AVOID INHALATION AND SKIN CONTACT." *[2] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. *[3] The storage location (e.g., a cabinet) should be clearly marked.

[2]#### 6.2: Disposal

  • Do not dispose of this compound down the drain. Based on the sulfide analog, it is predicted to be toxic to aquatic life. *[4] All waste containing this compound, including solid waste, solutions, rinsates, and contaminated materials (gloves, wipes, etc.), must be collected in a properly labeled hazardous waste container.

  • Organosulfur compounds may require specific disposal methods, such as incineration in a facility equipped to handle sulfur-containing waste to prevent the release of sulfur oxides. * Consult your institution's EHS office for specific guidance on waste stream segregation and disposal procedures. Landfill disposal should only be considered at approved facilities designed to handle such chemical waste.

[5]***

References

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved January 18, 2026, from [Link]

  • Iqbal, J., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3).
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768.
  • Open Government Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved January 18, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved January 18, 2026, from [Link]

  • UCLA Research Safety & Animal Welfare Administration. (2025, June 3). Safety Tip: Sensitizers. Retrieved January 18, 2026, from [Link]

  • University of Arkansas Environmental Health and Safety. (2019, December). Standard Operating Procedure: Respiratory or Skin Sensitizers. Retrieved January 18, 2026, from [Link]

  • University of Cape Town Faculty of Science. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved January 18, 2026, from [Link]

  • Wang, L., et al. (2024). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. Archives of Toxicology, 98(1), 339-353.

Sources

The Pivotal Role of Sulfur-Containing Diols in Advanced Polymer Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Polymer Innovation

In the vast landscape of polymer chemistry, where innovation is driven by the pursuit of novel functionalities and enhanced performance, the humble sulfur atom often emerges as a transformative element. Its unique electronic configuration and ability to form dynamic covalent bonds bestow polymers with a remarkable array of properties, from exceptional optical clarity to intrinsic self-healing capabilities. This technical guide delves into the core of this innovation: the synthesis and application of sulfur-containing diols. These versatile monomers serve as the foundational building blocks for a new generation of high-performance polymers, poised to revolutionize fields ranging from advanced optics to regenerative medicine. As researchers and drug development professionals, understanding the nuances of these sulfur-containing scaffolds is paramount to unlocking their full potential. This guide is structured to provide not just a theoretical overview, but a practical, in-depth exploration of the synthesis, characterization, and application of these remarkable materials, grounded in the principles of scientific integrity and field-proven expertise.

Section 1: The Sulfur Advantage: Unique Properties Conferred by Thio-Functionality

The incorporation of sulfur into a polymer backbone, often via a diol monomer, is a deliberate design choice aimed at achieving specific performance characteristics that are often unattainable with conventional oxygen-based analogues. The higher polarizability of sulfur compared to carbon and oxygen is a key factor.[1] This fundamental property is the primary driver for one of the most sought-after characteristics of sulfur-containing polymers: a high refractive index (RI) .[2][3][4][5] Materials with high RI are crucial for the miniaturization and efficiency enhancement of optical components in devices such as image sensors, light-emitting diodes (LEDs), and advanced augmented reality (AR) and virtual reality (VR) systems.[2][3]

Beyond optics, the sulfur atom's versatility extends to the realm of "smart" materials. The disulfide bond (-S-S-), in particular, is a dynamic covalent bond that can undergo reversible cleavage and reformation under various stimuli, including heat, light, or changes in redox potential.[1][6][7] This dynamic nature is the cornerstone of intrinsic self-healing properties in polymers, especially polyurethanes.[1][6][7] When a material containing disulfide bonds is damaged, these bonds can break and then reform across the fractured interface, effectively mending the material and restoring its mechanical integrity.[1][6]

Furthermore, the presence of sulfur atoms can enhance other material properties, including:

  • Thermal and Chemical Resistance: The thioether linkage, for instance, can impart a high degree of thermal stability to the polymer backbone.[4][5]

  • Adhesion to Metals: The affinity of sulfur for many metals makes these polymers excellent candidates for coatings and adhesives in electronic and aerospace applications.

  • Biocompatibility and Drug Delivery Potential: The responsiveness of disulfide bonds to the redox environment of cells has opened up exciting possibilities for the development of targeted drug delivery systems.[8]

Section 2: Synthesis of Sulfur-Containing Diols: A Methodological Overview

The journey to a high-performance sulfur-containing polymer begins with the synthesis of the diol monomer. The choice of synthetic route is dictated by the desired structure of the diol—aliphatic versus aromatic, and the type of sulfur linkage—thioether versus disulfide.

Thiol-Ene "Click" Chemistry for Aliphatic Thioether Diols

A highly efficient and atom-economical route to sulfur-containing diols is the thiol-ene reaction , a cornerstone of "click" chemistry. This reaction involves the radical-initiated addition of a thiol to a carbon-carbon double bond. A common strategy involves the use of readily available unsaturated fatty acids or their derivatives.[8]

Experimental Protocol: Synthesis of a Thioether Diol from 10-Undecenoic Acid and 2-Mercaptoethanol

  • Reactants: 10-undecenoic acid, 2-mercaptoethanol, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Procedure:

    • In a quartz reaction vessel, dissolve 10-undecenoic acid and a stoichiometric excess of 2-mercaptoethanol in a suitable solvent (or perform the reaction neat).

    • Add a catalytic amount of the photoinitiator.

    • Irradiate the mixture with UV light (e.g., 365 nm) at room temperature with stirring.

    • Monitor the reaction progress by 1H NMR spectroscopy, looking for the disappearance of the vinyl proton signals.

    • Upon completion, remove the excess 2-mercaptoethanol and solvent under vacuum.

    • The resulting product is a diol with a thioether linkage, which can be purified by column chromatography if necessary.

Causality Behind Experimental Choices: The use of UV initiation allows the reaction to proceed at room temperature, preserving thermally sensitive functional groups. The thiol-ene reaction is highly efficient and regioselective, leading to high yields of the desired anti-Markovnikov addition product.

Synthesis of Aromatic Disulfide Diols

Aromatic disulfide diols are key monomers for creating self-healing polyurethanes. A straightforward method for their synthesis is the esterification of a disulfide-containing dicarboxylic acid with a simple diol.[1][6][7]

Experimental Protocol: Synthesis of a Disulfide-Containing Diol from 2,2′-Dithiobis(benzoic acid)

  • Reactants: 2,2′-dithiobis(benzoic acid) (DTSA), ethylene glycol (or other diols like 1,4-butanediol), and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Combine DTSA, a large excess of ethylene glycol (which also acts as the solvent), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux, allowing for the azeotropic removal of water.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the excess ethylene glycol under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired aromatic disulfide diol.[1][6]

Causality Behind Experimental Choices: The use of a Dean-Stark trap drives the equilibrium of the esterification reaction towards the product side by removing water. The large excess of the simple diol ensures complete conversion of the dicarboxylic acid.

Section 3: Polymerization of Sulfur-Containing Diols: Crafting Advanced Materials

With the sulfur-containing diols in hand, the next step is their polymerization to create materials with tailored properties. The choice of polymerization technique and co-monomers will determine the final polymer architecture and performance.

High Refractive Index Polythioethers and Polycarbonates

For applications in optics, polythioethers and polycarbonates are often the polymers of choice due to their potential for high refractive indices and good transparency.[2][3][4][5]

Experimental Protocol: Synthesis of a High Refractive Index Polythioether

  • Monomers: A sulfur-containing aromatic dithiol (e.g., 4,4′-thiobisbenzenethiol) and an activated aromatic dihalide (e.g., 4,4′-difluorobenzophenone).

  • Procedure (Nucleophilic Aromatic Substitution):

    • In a nitrogen-purged flask, dissolve the aromatic dithiol and an equimolar amount of the activated aromatic dihalide in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

    • Add a weak base, such as potassium carbonate, to deprotonate the thiol groups in situ.

    • Heat the reaction mixture to an elevated temperature (e.g., 160-180 °C) and stir for several hours.

    • Monitor the increase in viscosity of the reaction mixture, which indicates polymer formation.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Causality Behind Experimental Choices: The use of an activated dihalide (with electron-withdrawing groups) is crucial for the nucleophilic aromatic substitution to proceed at a reasonable rate. The high reaction temperature is necessary to achieve a high molecular weight polymer.

Self-Healing Polyurethanes with Dynamic Disulfide Bonds

The synthesis of self-healing polyurethanes leverages the dynamic nature of disulfide bonds. These polymers are typically synthesized through a two-step prepolymer method.[1][6][7][9]

Experimental Protocol: Synthesis of a Self-Healing Polyurethane

  • Monomers: A diisocyanate (e.g., isophorone diisocyanate, IPDI), a polyol (e.g., poly(tetramethylene glycol), PTMG), and a disulfide-containing diol as a chain extender.

  • Procedure:

    • Step 1: Prepolymer Formation. In a moisture-free environment, react the diisocyanate with the polyol at a molar ratio of NCO:OH > 1 (typically 2:1) in the presence of a catalyst (e.g., dibutyltin dilaurate, DBTDL) at around 80 °C. Monitor the reaction until the isocyanate content reaches the theoretical value.

    • Step 2: Chain Extension. Cool the prepolymer and add the disulfide-containing diol. Continue the reaction until the isocyanate peak in the FTIR spectrum disappears, indicating the formation of the final polyurethane.

    • The resulting polymer can be cast into a film from a suitable solvent (e.g., dimethylformamide, DMF).

Causality Behind Experimental Choices: The two-step process allows for better control over the polymer architecture. The catalyst is essential for promoting the urethane-forming reaction. The final properties of the polyurethane can be tuned by adjusting the ratio of the soft segment (polyol) to the hard segment (diisocyanate and chain extender).

Section 4: Structure-Property Relationships and Performance Data

The true value of sulfur-containing diols in polymer chemistry is realized in the performance of the final materials. The following tables summarize key performance data for representative polymers.

Table 1: Optical Properties of Sulfur-Containing Polymers

Polymer TypeSulfur-Containing MonomerRefractive Index (nD)Abbe Number (νD)Reference
Polythioether4,4′-ThiobisbenzenethiolUp to 1.772< 20[10]
PolycarbonateThianthrene-based diol~1.70~25[11]
Poly(thioester)2,5-Bis(sulfanylmethyl)-1,4-dithiane~1.62~30[12][13]

Table 2: Thermal and Mechanical Properties of Sulfur-Containing Polymers

Polymer TypeTg (°C)Td5% (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Polyurethane22 to 120> 1705.01 - 25.5~500[9][14]
Polythioether> 120~350--[10]
Poly(thioester)65 - 110301 - 307--[12][13]

Table 3: Self-Healing Performance of Disulfide-Containing Polyurethanes

Healing ConditionsHealing TimeHealing Efficiency (%)Reference
70 °C4 h96.14[15]
65 °C10 min90.5[9]
20 °C-~61.5[1][6]

Section 5: Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships.

Synthesis_of_Thioether_Diol cluster_reactants Reactants cluster_process Thiol-Ene Reaction cluster_product Product Unsaturated Fatty Acid Unsaturated Fatty Acid UV Initiation UV Initiation Unsaturated Fatty Acid->UV Initiation Thiol Thiol Thiol->UV Initiation Thioether Diol Thioether Diol UV Initiation->Thioether Diol

Caption: Workflow for the synthesis of a thioether diol via a UV-initiated thiol-ene reaction.

Self_Healing_Mechanism Intact Polymer Intact Polymer Damaged Polymer Damaged Polymer Intact Polymer->Damaged Polymer Damage Stimulus (Heat/Light) Stimulus (Heat/Light) Damaged Polymer->Stimulus (Heat/Light) Disulfide Bond Cleavage Disulfide Bond Cleavage Stimulus (Heat/Light)->Disulfide Bond Cleavage Thiyl Radicals Thiyl Radicals Disulfide Bond Cleavage->Thiyl Radicals Disulfide Bond Reformation Disulfide Bond Reformation Thiyl Radicals->Disulfide Bond Reformation Across Interface Healed Polymer Healed Polymer Disulfide Bond Reformation->Healed Polymer

Caption: Mechanism of self-healing in polymers containing dynamic disulfide bonds.

Polymer_Applications cluster_polymers Polymer Classes cluster_applications Key Application Areas Sulfur-Containing Diols Sulfur-Containing Diols Polyurethanes Polyurethanes Sulfur-Containing Diols->Polyurethanes Polythioethers Polythioethers Sulfur-Containing Diols->Polythioethers Polycarbonates Polycarbonates Sulfur-Containing Diols->Polycarbonates Polyesters Polyesters Sulfur-Containing Diols->Polyesters Self-Healing Materials Self-Healing Materials Polyurethanes->Self-Healing Materials Biomedical Devices & Drug Delivery Biomedical Devices & Drug Delivery Polyurethanes->Biomedical Devices & Drug Delivery High Refractive Index Optics High Refractive Index Optics Polythioethers->High Refractive Index Optics Polycarbonates->High Refractive Index Optics Adhesives & Coatings Adhesives & Coatings Polyesters->Adhesives & Coatings

Caption: Relationship between sulfur-containing diols, resulting polymer classes, and their primary applications.

Conclusion and Future Outlook

Sulfur-containing diols are not merely niche monomers; they are enablers of next-generation polymer technologies. The ability to precisely tune properties such as refractive index and to impart dynamic, self-healing characteristics opens up a vast design space for materials scientists and engineers. As the demand for more sophisticated and sustainable materials grows, the importance of sulfur-containing polymers will undoubtedly increase. Future research will likely focus on the development of bio-based sulfur-containing diols, the exploration of new polymerization techniques to create more complex architectures, and the expansion of their applications in areas such as flexible electronics and advanced therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers to build upon, fostering further innovation in this exciting and impactful area of polymer chemistry.

References

  • [Synthesis of High Refractive Index Poly(thioether sulfone)s with High Abbe's Number Derived from 2,5-Bis(sulfanylmethyl)-1,4-dithiane]([Link]

Sources

Methodological & Application

Application Note & Protocols: Leveraging 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol for the Development of Advanced Functional Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Conventional Cross-linking

Polyurethanes (PUs) are a cornerstone of modern materials science, prized for their exceptional versatility and tunable mechanical properties.[1][2] The properties of these materials, ranging from rigid foams to flexible elastomers, are largely dictated by the degree of cross-linking within the polymer network.[1][3] Traditional cross-linking strategies have focused on creating robust, static networks. However, the growing demand for "smart" materials in fields such as drug delivery, tissue engineering, and self-healing coatings necessitates the integration of dynamic, responsive linkages into the polyurethane backbone.[4][5][6]

This application note details the use of a novel cross-linking agent, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol , to synthesize polyurethanes with unique, built-in functionalities. The presence of a disulfide bond within this diol cross-linker introduces a redox-sensitive linkage, paving the way for the development of stimuli-responsive polyurethanes that can undergo controlled degradation or exhibit self-healing properties.[7][8][9] The sulfonyl groups, in turn, are anticipated to influence the polymer's polarity and thermal stability.

The Cross-linker: this compound

Chemical Structure
IUPAC Name This compound
CAS Number 7484-34-6[6][10]
Molecular Formula C6H14O6S2[6][10]
Molecular Weight 246.30 g/mol [6][10]
Appearance White to off-white solid
Key Functional Groups Two primary hydroxyl (-OH) groups, One disulfide (S-S) bond

The key to the functionality of this cross-linker lies in its bifunctional nature. The two primary hydroxyl groups readily participate in the classic polyurethane-forming reaction with isocyanates.[11] Simultaneously, the disulfide bond is incorporated into the polyurethane backbone, acting as a dynamic covalent linkage.[4][7]

Proposed Mechanism of Polyurethane Formation and Cross-linking

The synthesis of polyurethanes using this compound follows a standard polyaddition reaction. A diisocyanate, such as Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI), reacts with a polyol and the disulfide-containing diol. The disulfide diol can act as a chain extender or a cross-linker depending on the stoichiometry and the functionality of the other reactants.

Polyurethane Formation Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., Polycaprolactone) Polyol->Prepolymer DisulfideDiol This compound CrosslinkedPU Cross-linked Polyurethane with Disulfide Bonds DisulfideDiol->CrosslinkedPU Prepolymer->CrosslinkedPU caption Figure 1: Polyurethane synthesis workflow. Drug Delivery Mechanism PU_Nanoparticle Drug-loaded Polyurethane Nanoparticle (Intact Disulfide Bonds) Extracellular Extracellular Environment (Low GSH) PU_Nanoparticle->Extracellular Stable Cell Intracellular Environment (High GSH) Extracellular->Cell Cellular Uptake Degraded_PU Degraded Polyurethane Cell->Degraded_PU Disulfide Cleavage Drug_Release Drug Release Degraded_PU->Drug_Release

Caption: Figure 2: Mechanism of targeted drug release from a disulfide-cross-linked polyurethane carrier.

Experimental Protocols

Protocol 1: Synthesis of a Disulfide-Containing Polyurethane Elastomer

Materials:

  • Polycaprolactone diol (PCL, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Drying of Reactants: Dry the PCL diol and this compound under vacuum at 80°C for at least 4 hours to remove any residual water.

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PCL diol and MDI in a 1:2 molar ratio.

    • Heat the mixture to 80°C under a nitrogen atmosphere and stir until a homogeneous mixture is obtained.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) and continue stirring for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension/Cross-linking:

    • Dissolve the dried this compound in anhydrous DMF.

    • Slowly add the diol solution to the prepolymer mixture with vigorous stirring. The NCO:OH ratio should be adjusted to be close to 1:1 for a linear polymer or with a slight excess of isocyanate for a cross-linked network.

    • Continue stirring for another 1-2 hours at 80°C.

  • Curing:

    • Pour the viscous polymer solution into a Teflon mold.

    • Cure the polymer in a vacuum oven at 60°C for 24 hours.

  • Purification:

    • The resulting polyurethane film can be purified by swelling in a suitable solvent (e.g., tetrahydrofuran) and then precipitating in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Characterization of the Disulfide-Containing Polyurethane

1. Spectroscopic Analysis (FTIR):

  • Objective: To confirm the formation of urethane linkages and the incorporation of the disulfide diol.

  • Procedure: Obtain the FTIR spectrum of the synthesized polyurethane.

  • Expected Results:

    • Disappearance of the strong N=C=O stretching peak from the isocyanate at ~2270 cm⁻¹.

    • Appearance of a new N-H stretching peak at ~3300 cm⁻¹ and a C=O stretching peak of the urethane group at ~1730 cm⁻¹.

    • Characteristic peaks corresponding to the S-S and S=O bonds from the disulfide diol may be observed, although they can be weak and overlap with other peaks.

2. Thermal Analysis (TGA and DSC):

  • Objective: To evaluate the thermal stability and phase behavior of the polyurethane.

  • Procedure:

    • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a heating rate of 10°C/min.

    • Differential Scanning Calorimetry (DSC): Heat the sample from -80°C to 200°C at a heating rate of 10°C/min, followed by a cooling and a second heating cycle.

  • Expected Results:

    • TGA will provide information on the degradation temperature of the polymer. The presence of the sulfonyl groups may influence the thermal stability.

    • DSC will reveal the glass transition temperature (Tg) of the soft and hard segments, providing insights into the phase separation and morphology of the polyurethane.

3. Redox-Responsiveness Test:

  • Objective: To demonstrate the cleavage of disulfide bonds in the presence of a reducing agent.

  • Procedure:

    • Prepare a solution of the polyurethane in a suitable solvent (e.g., DMF).

    • Divide the solution into two vials. To one vial, add a solution of dithiothreitol (DTT) or glutathione (GSH). The other vial serves as a control.

    • Monitor the viscosity of the solutions over time using a viscometer or by simple observation.

    • Alternatively, for cross-linked gels, measure the swelling ratio in the presence and absence of the reducing agent.

  • Expected Results: A significant decrease in viscosity or an increase in the swelling ratio in the presence of the reducing agent will indicate the cleavage of disulfide cross-links and the breakdown of the polymer network.

4. Mechanical Testing:

  • Objective: To determine the mechanical properties of the polyurethane elastomer.

  • Procedure: Perform tensile tests on dog-bone shaped specimens according to ASTM D638 standards.

  • Expected Results: Obtain stress-strain curves to determine the Young's modulus, tensile strength, and elongation at break. These properties will depend on the degree of cross-linking and the hard segment content.

Summary of Expected Properties

PropertyExpected OutcomeRationale
Mechanical Strength Tunable from soft elastomer to rigid plasticDependent on the molar ratio of polyol, diisocyanate, and disulfide diol. [1]
Thermal Stability Potentially enhancedThe presence of sulfonyl groups may increase thermal stability.
Redox-Responsiveness Degradation in reducing environmentsCleavage of the disulfide bonds by reducing agents like GSH. [12][13]
Self-Healing Potential Possible under specific conditionsThe dynamic nature of disulfide bonds can allow for network rearrangement and repair upon external stimuli (e.g., heat, light). [5][9]

Conclusion

The incorporation of this compound into polyurethane synthesis offers a straightforward and effective method for creating advanced functional materials. The presence of the redox-sensitive disulfide bond opens up a wide range of possibilities for applications in controlled drug delivery, stimuli-responsive coatings, and self-healing materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this novel cross-linker in their specific fields of interest. Further investigation into the influence of the sulfonyl groups on the material properties and the optimization of the synthesis parameters will undoubtedly lead to the development of next-generation polyurethanes with tailored functionalities.

References

  • Google Patents. (n.d.). Method for the preparation of poly (disulfide) polymers and gels.
  • Pięta, M., Purohit, V. B., Pietrasik, J., & Plummer, C. M. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry. [Link]

  • University of Miami. (n.d.). Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications.
  • Semantic Scholar. (n.d.). Cleavage of disulfide polymers. III. By disulfides. Retrieved from [Link]

  • Pięta, M., Purohit, V. B., Pietrasik, J., & Plummer, C. M. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry, 14(1), 56-82. [Link]

  • National Center for Biotechnology Information. (n.d.). Disulfide-containing Macromolecules for Therapeutic Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual-responsive nanoparticles constructed using light- and redox-responsive linkages. Retrieved from [Link]

  • ACS Publications. (2017). Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization. Retrieved from [Link]

  • Scilit. (n.d.). Cleavage of disulfide polymers. II. By thiols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Orthogonally Functionalizable Redox-Responsive Polymer Brushes: Catch and Release Platform for Proteins and Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]

  • MDPI. (n.d.). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. Retrieved from [Link]

  • ACS Fall 2025. (2023). Dynamic disulfide chemistry for sustainable and smart materials. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Self-Healing Polyurethane Based on Disulfide Bonds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photo-crosslinking polymers by dynamic covalent disulfide bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide-containing polyurethanes, SSPUs. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol and disulphide compounds used in synthetic pathways and redox reactions. Retrieved from [Link]

  • ACS Publications. (2019). Self-Healing Polyurethane Elastomers Based on a Disulfide Bond by Digital Light Processing 3D Printing. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Sulfonyl Urethanes to Design Polyurethane Networks with Temperature-Controlled Dynamicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Sulphonic Acid Type Polyurethane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polyurethane types, synthesis and applications – a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Diversified synthesis of poly(sulfonyl isourea)s by multicomponent polymerizations of isocyanides, sulfonyl azides, and alcohols/phenols. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol as a Novel Chain Extender for High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Sulfonyl-Based Chain Extenders in Polyester Modification

Polyesters such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) are cornerstone materials in modern industry. However, their processing at elevated temperatures can lead to thermal degradation and hydrolysis, resulting in a decrease in molecular weight and, consequently, a deterioration of mechanical properties.[1] Chain extenders are reactive molecules designed to counteract this effect by coupling polymer chains, thereby increasing the average molecular weight and restoring or enhancing material performance.[2]

This document outlines the application of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol , a diol containing a sulfone linkage, as a chain extender for polyesters. The incorporation of a sulfonyl group (SO₂) into the polymer backbone is a strategic choice aimed at imparting several desirable characteristics. Sulfone-containing polymers are renowned for their exceptional thermal stability, high glass transition temperatures (Tg), and robust resistance to hydrolysis and chemical attack.[3][4] By integrating this functional diol into the polyester matrix, we hypothesize a significant enhancement in the thermal and mechanical properties of the base polymer, making it suitable for more demanding applications.

The hydroxyl end groups of this compound are expected to react with the carboxyl or hydroxyl end groups of polyester chains during melt processing, effectively "stitching" them together and increasing the overall molecular weight. This application note provides a detailed, exemplary protocol for this process, along with methods for characterizing the resulting modified polyester.

Chemical Structure and Properties of the Chain Extender

Compound: this compound CAS Number: 7484-34-6 Molecular Formula: C₆H₁₄O₆S₂ Molecular Weight: 246.30 g/mol

While detailed physical properties for this specific compound are not widely published, its thioether precursor, 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol (CAS 5244-34-8), has a reported melting point of 63-64°C.[5] The oxidation of the thioether to the sulfone is expected to significantly increase the melting point due to the increased polarity of the sulfonyl group. This suggests that the chain extender is a solid at room temperature and will require elevated temperatures for effective melt blending with polyesters. The synthesis of such aliphatic sulfones can typically be achieved through the oxidation of the corresponding thioether using an oxidizing agent like hydrogen peroxide.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Exemplary)

This protocol describes a plausible synthesis route based on the common oxidation of thioethers to sulfones.[6]

Materials:

  • 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium bisulfite

  • Distilled water

  • Ethyl acetate

Procedure:

  • Dissolve 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be controlled with an ice bath.

  • After the initial exotherm subsides, heat the reaction mixture to 60-70°C for several hours to ensure complete oxidation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly add a saturated solution of sodium bisulfite to quench any remaining hydrogen peroxide.

  • Neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.

Protocol 2: Melt Chain Extension of Poly(ethylene terephthalate) (PET)

This protocol details the reactive extrusion process for incorporating the chain extender into a polyester matrix.

Materials and Equipment:

  • Dried, recycled, or virgin PET pellets (intrinsic viscosity ~0.60 dL/g)

  • This compound (dried under vacuum)

  • Twin-screw extruder with a temperature-controlled barrel

  • Strand pelletizer

  • Inert nitrogen atmosphere

Procedure:

  • Thoroughly dry the PET pellets in a vacuum oven at 120°C for at least 6 hours to remove any residual moisture, which can cause hydrolytic degradation during processing.[1]

  • Dry the this compound chain extender in a vacuum oven at 80°C for 4 hours.

  • Prepare physical blends of the dried PET pellets and the chain extender at various weight percentages (e.g., 0.5%, 1.0%, 1.5% w/w).

  • Set the temperature profile of the twin-screw extruder. A typical profile for PET would be from 240°C at the feed zone to 270-280°C at the die.

  • Purge the extruder with a nitrogen blanket to minimize oxidative degradation.

  • Feed the physical blend into the extruder at a constant rate. The screw speed should be set to ensure adequate mixing and residence time for the chain extension reaction to occur (e.g., 100-150 rpm).

  • The molten polymer extrudate is passed through a water bath for cooling and then fed into a pelletizer to produce pellets of the chain-extended PET.

  • Collect and label the samples for subsequent characterization.

Visualization of the Process

Chemical Structures

Caption: Key reactive species in the chain extension process.

Experimental Workflow

cluster_prep Material Preparation cluster_process Reactive Extrusion cluster_output Final Product Dry_PET Dry PET Pellets (120°C, 6h) Blend Physical Blending Dry_PET->Blend Dry_CE Dry Chain Extender (80°C, 4h) Dry_CE->Blend Extruder Twin-Screw Extruder (270-280°C, N₂ atm) Blend->Extruder Cooling Water Bath Cooling Extruder->Cooling Pelletizing Pelletizer Cooling->Pelletizing Final_Pellets Chain-Extended PET Pellets Pelletizing->Final_Pellets

Caption: Workflow for melt chain extension of PET.

Resulting Polymer Architecture

cluster_result Increased Molecular Weight PET1 PET Chain CE Sulfone Diol Linkage -O-CH₂CH₂SO₂CH₂CH₂SO₂CH₂CH₂-O- PET1->CE Esterification PET2 PET Chain CE->PET2 Esterification Result Extended Polymer Chain

Caption: Schematic of the resulting chain-extended polyester.

Characterization of Chain-Extended Polyesters

A comprehensive analysis is required to validate the success of the chain extension and to understand the impact of the sulfone diol on the polyester's properties.

Parameter Test Method Expected Outcome Rationale
Molecular Weight Intrinsic Viscosity (IV) or Gel Permeation Chromatography (GPC)Increase in IV and molecular weight (Mn, Mw) with increasing chain extender concentration.Successful reaction of the diol with polyester end groups leads to longer polymer chains.[3]
Thermal Properties Differential Scanning Calorimetry (DSC)Increase in Glass Transition Temperature (Tg). Minimal change in Melting Temperature (Tm).The rigid sulfone group restricts chain mobility, increasing the Tg.[1] As a small component, it shouldn't significantly disrupt the crystal structure.
Thermal Stability Thermogravimetric Analysis (TGA)Increased onset temperature of degradation (Td).Sulfone groups are known to enhance the thermal stability of polymers.[3]
Mechanical Properties Tensile Testing (ASTM D638)Potential increase in tensile strength and modulus, with possible changes in elongation at break.Higher molecular weight generally improves mechanical strength. The rigid sulfone linkage may increase stiffness.
Hydrolytic Stability Accelerated Aging (e.g., in hot water or steam) followed by IV or tensile testing.Lower rate of IV or strength reduction compared to unmodified PET.Sulfone polymers exhibit excellent resistance to hydrolysis.[4] This property is expected to be imparted to the modified polyester.
Protocol 3: Characterization Methods

1. Intrinsic Viscosity (IV):

  • Dissolve the polymer samples in a 60/40 phenol/1,1,2,2-tetrachloroethane solvent mixture.

  • Use an Ubbelohde viscometer at a constant temperature (e.g., 30°C).

  • Measure the efflux times of the pure solvent and polymer solutions at different concentrations.

  • Calculate the intrinsic viscosity using the Solomon-Ciuta equation. An increase in IV indicates a higher molecular weight.[3]

2. Differential Scanning Calorimetry (DSC):

  • Use a calibrated DSC instrument under a nitrogen atmosphere.

  • Heat a small sample (5-10 mg) from room temperature to 300°C at a rate of 10°C/min to erase thermal history.

  • Cool the sample back to room temperature at 10°C/min.

  • Perform a second heating scan from room temperature to 300°C at 10°C/min.

  • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating curve.

3. Thermogravimetric Analysis (TGA):

  • Use a TGA instrument under a nitrogen atmosphere.

  • Heat a sample (10-15 mg) from room temperature to 600°C at a heating rate of 20°C/min.

  • Determine the onset temperature of decomposition (e.g., Td at 5% weight loss).

Expected Results and Discussion

The incorporation of this compound is anticipated to yield a modified polyester with significantly enhanced properties. The primary indicator of a successful chain extension reaction will be a quantifiable increase in the molecular weight, as measured by intrinsic viscosity or GPC.

The presence of the sulfone groups is expected to elevate the glass transition temperature (Tg) of the polyester. This is a direct result of the stiff and polar nature of the sulfonyl moiety, which hinders the segmental motion of the polymer chains.[1] This increase in Tg translates to better dimensional stability and mechanical property retention at elevated temperatures.

Furthermore, the inherent thermal and hydrolytic stability of the sulfone linkage should protect the polyester from degradation. TGA results are expected to show a higher decomposition temperature, indicating that the modified polymer can withstand higher processing and service temperatures.[3] Accelerated aging tests are likely to demonstrate a slower decline in molecular weight and mechanical strength when exposed to hot and humid environments, a critical improvement for applications requiring long-term durability.[4]

The transformation of thioether-containing polyesters to sulfone-containing ones has been shown to increase hydrophilicity and accelerate degradation in compost environments, which could be an interesting area for further study depending on the target application.[7]

Conclusion

This compound presents a promising avenue for the development of high-performance polyesters. Its bifunctional diol nature allows for seamless integration into the polyester backbone via reactive extrusion, while the embedded sulfone groups offer the potential for significant improvements in thermal stability, dimensional stability at higher temperatures, and hydrolytic resistance. The protocols and characterization methods detailed in this application note provide a comprehensive framework for researchers and scientists to explore the utility of this novel chain extender in creating advanced polyester materials for demanding applications in the automotive, electronics, and packaging industries.

References

  • From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation. ACS Applied Polymer Materials. Available at: [Link]

  • Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. PCI Magazine. Available at: [Link]

  • From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation. ResearchGate. Available at: [Link]

  • Mechanism diagram of collaborative chain extension of PBT. ResearchGate. Available at: [Link]

  • Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. ResearchGate. Available at: [Link]

  • Chain extension of polyesters PET and PBT with two new diimidodiepoxides. II. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. ResearchGate. Available at: [Link]

  • Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. RSC Publishing. Available at: [Link]

  • Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reac. Engineering Information Technology. Available at: [Link]

  • Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Publications. Available at: [Link]

  • Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. RSC Publishing. Available at: [Link]

  • Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI. Available at: [Link]

  • Synthesis of aliphatic sulfonyl fluorides via decarboxylation. ResearchGate. Available at: [Link]

  • The Materials Analyst, Part 86: Telling sulfone polymers apart. Plastics Today. Available at: [Link]

  • Thermal stabilization of recycled PET through chain extension and blending with PBT. SciSpace. Available at: [Link]

  • Synthesis of aliphatic sulfonamides, sulfonyl fluorides and unsymmetrical sulfones involving rongalite reagent. ResearchGate. Available at: [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health. Available at: [Link]

  • Evaluating the Antifouling Properties of Poly(ether sulfone)/Sulfonated Poly(ether sulfone) Blend Membranes in a Full-Size Membrane Module. ACS Publications. Available at: [Link]

  • High-molecular-weight aliphatic polycarbonates by melt polycondensation of dimethyl carbonate and aliphatic diols: Synthesis and characterization. ResearchGate. Available at: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: Incorporation of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol as a Functional Modifier in Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and drug development on the incorporation of the novel sulfur-containing diol, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, into epoxy resin formulations. This document outlines the scientific rationale, detailed experimental protocols, and characterization methodologies for creating modified epoxy networks with potentially enhanced properties such as refractive index, toughness, and thermal stability.

Introduction: The Rationale for Sulfur-Containing Diols in Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers widely utilized in adhesives, coatings, composites, and encapsulation materials due to their excellent mechanical properties, chemical resistance, and dimensional stability. However, unmodified epoxy networks can be brittle and may lack specific functionalities required for advanced applications.[1][2] The incorporation of functional additives or comonomers is a common strategy to tailor the properties of the final cured product.

This compound is a unique molecule featuring two hydroxyl (-OH) groups and a sulfur-rich backbone. This structure presents a compelling opportunity for epoxy resin modification through two primary mechanisms:

  • Network Modification via Hydroxyl Groups: The terminal hydroxyl groups can participate in the epoxy curing reaction, either by reacting directly with the epoxy groups (etherification) or by reacting with anhydride hardeners. This covalent integration into the polymer network can influence the crosslink density and introduce flexibility, potentially enhancing the toughness and impact strength of the brittle epoxy matrix.[1][3]

  • Property Enhancement via Sulfur Content: The high sulfur content of this diol is expected to significantly increase the refractive index (RI) of the resulting epoxy material.[4][5][6] High-RI polymers are of great interest for optical applications such as lenses, optical adhesives, and light-emitting diode (LED) encapsulants.[7][8] Furthermore, sulfur-containing moieties can also contribute to improved thermal stability and flame retardancy.[9][10]

This guide will provide a step-by-step protocol for the incorporation of this compound into a standard bisphenol A-based epoxy resin, followed by methods for characterizing the resulting material.

Chemical Structure and Reaction Principle

The core of this protocol involves the reaction between an epoxy resin, a curing agent, and this compound as a reactive modifier.

2.1. Reactants

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a commonly used epoxy resin and will serve as the base for this protocol.[2]

  • Curing Agent (Hardener): A variety of hardeners can be used, including amines and anhydrides.[11] The choice of hardener will significantly affect the curing conditions and final properties. This protocol will provide examples for both an amine and an anhydride hardener.

  • Functional Modifier: this compound.

    • Chemical Formula: C6H14O6S2[12]

    • Molecular Weight: 246.3 g/mol [12]

    • CAS Number: 7484-34-6[12]

2.2. Proposed Curing Mechanism

The incorporation of the diol into the epoxy network is depicted in the following workflow diagram. The hydroxyl groups of the diol react with the epoxide rings of the DGEBA resin, leading to the formation of ether linkages and integrating the sulfur-containing backbone into the crosslinked network.

curing_workflow DGEBA DGEBA Epoxy Resin Mixing Mechanical Mixing (with heating if necessary) DGEBA->Mixing Diol This compound Diol->Mixing Hardener Curing Agent (e.g., Amine or Anhydride) Hardener->Mixing Curing Thermal Curing Mixing->Curing ModifiedEpoxy Modified Epoxy Network Curing->ModifiedEpoxy

Caption: Workflow for incorporating the diol modifier into an epoxy resin system.

Experimental Protocols

3.1. Materials and Equipment

Material/EquipmentDescription/Specification
Epoxy Resin Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq
Modifier This compound (CAS: 7484-34-6)
Curing Agent Option 1 4,4'-Diaminodiphenyl sulfone (DDS)
Curing Agent Option 2 Phthalic anhydride (PA)
Solvent (optional) Acetone or Methyl Ethyl Ketone (MEK)
Mixing System Mechanical stirrer with heating mantle or a planetary centrifugal mixer
Vacuum Oven For degassing and curing
Molds Silicone or PTFE molds for casting test specimens
Personal Protective Equipment Safety glasses, gloves, lab coat

3.2. Formulation Calculations

The stoichiometry of the formulation is crucial for achieving optimal properties.

  • For Amine Curing (DDS): The amount of amine hardener is calculated based on the Amine Hydrogen Equivalent Weight (AHEW). For DDS, the AHEW is approximately 62 g/eq. The total number of epoxy equivalents should ideally be matched by the total number of amine hydrogen equivalents.

  • For Anhydride Curing (PA): The amount of anhydride is calculated based on its molecular weight. A stoichiometric ratio of anhydride groups to epoxy groups is often targeted, though this can be varied. An accelerator (e.g., a tertiary amine) is typically required for anhydride cures.

The amount of this compound is typically defined as a weight percentage (wt%) of the total resin and hardener mass.

Example Formulation Table:

ComponentRoleFormulation 1 (Control)Formulation 2 (5 wt% Diol)Formulation 3 (10 wt% Diol)
DGEBA ResinMatrix100 g100 g100 g
DDS HardenerCuring Agent~32.4 g~32.4 g~32.4 g
Diol ModifierModifier0 g6.6 g13.2 g

3.3. Step-by-Step Protocol

  • Preparation: Pre-heat the DGEBA resin to 80-100°C in a beaker to reduce its viscosity. This is especially important if the resin is semi-solid at room temperature.[1]

  • Dissolution of Modifier: Add the calculated amount of this compound to the pre-heated epoxy resin. Stir mechanically at 80-100°C until the diol is completely dissolved and the mixture is homogeneous.

  • Incorporation of Curing Agent:

    • For DDS: Melt the DDS at approximately 180°C in a separate container and then add it to the epoxy-diol mixture. Maintain the temperature and stir vigorously for 5-10 minutes.

    • For PA: Melt the phthalic anhydride (m.p. ~131°C) and add it to the epoxy-diol mixture. Add a small amount of accelerator (e.g., 0.5-1.0 wt% of a tertiary amine) and mix thoroughly.

  • Degassing: Place the mixture in a vacuum oven at 80-100°C and apply a vacuum to remove any entrapped air bubbles. This step is critical to prevent voids in the final cured material.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing: Transfer the molds to an oven and apply the appropriate curing schedule. The curing schedule will depend on the hardener used.

    • Typical DDS Curing Schedule: 2 hours at 150°C followed by 2 hours at 200°C.

    • Typical PA Curing Schedule: 2 hours at 120°C followed by 2 hours at 150°C.

  • Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature to minimize internal stresses. Once cooled, carefully demold the specimens.

Caption: Step-by-step experimental workflow for preparing the modified epoxy.

Characterization of Modified Epoxy Resins

A comprehensive analysis is required to understand the impact of this compound on the epoxy resin's properties.

PropertyTechniqueExpected Outcome with Diol Addition
Thermal Properties Differential Scanning Calorimetry (DSC)Potential decrease in Glass Transition Temperature (Tg) due to increased flexibility.
Mechanical Properties Universal Testing Machine (Tensile, Flexural)Possible increase in toughness and elongation at break, with a potential trade-off in tensile strength and modulus.[1][3]
Optical Properties Refractometer (Abbe type)Significant increase in the refractive index due to the high sulfur content.[4][5]
Thermal Stability Thermogravimetric Analysis (TGA)Potential enhancement in thermal stability and char yield.[9]
Morphology Scanning Electron Microscopy (SEM) on fracture surfacesExamination of the fracture surface can provide insights into the toughening mechanism.

Safety and Handling

  • Work in a well-ventilated area, preferably within a fume hood, when handling epoxy resins, hardeners, and solvents.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Epoxy resins and amine hardeners can be skin sensitizers. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Curing Incorrect stoichiometry, insufficient curing time/temperature.Recalculate formulation. Ensure the oven is calibrated and extend the curing time or increase the temperature.
Voids in Cured Sample Inadequate degassing.Increase degassing time or use a higher vacuum. Pre-heat molds to reduce thermal shock.
Phase Separation Poor solubility of the diol at higher concentrations.Ensure complete dissolution of the diol before adding the hardener. Consider using a co-solvent if necessary, but be aware of its potential impact on properties.

Conclusion

The incorporation of this compound into epoxy resins presents a promising avenue for developing advanced materials with tailored properties. By acting as a reactive modifier, this sulfur-containing diol can potentially enhance the toughness and significantly increase the refractive index of standard epoxy systems. The protocols outlined in these application notes provide a robust framework for researchers to explore these possibilities. Careful control over formulation and curing conditions is paramount to achieving the desired material performance. Further optimization and characterization will be essential to fully elucidate the structure-property relationships in these novel epoxy networks.

References

  • ACS Applied Engineering Materials. (n.d.). Enhancing Epoxy Toughness with a Bis-Hydroxy Urethane Diol Additive Derived from CO2-Based Ethylene Carbonate and Bio-Based Diamine. ACS Publications. Retrieved from [Link]

  • ACS Applied Engineering Materials. (2025, March 25). Enhancing Epoxy Toughness with a Bis-Hydroxy Urethane Diol Additive Derived from CO2-Based Ethylene Carbonate and Bio-Based Diamine. ACS Publications. Retrieved from [Link]

  • Vogel, W., Dingemans, T., et al. (2014, January 23). Synthesis and characterisation of new sulphur-containing epoxy networks. High Performance Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837793A - A preparing method of a sulfur-containing epoxy resin optical lens material with a high refractive index.
  • ACS Applied Polymer Materials. (n.d.). Elemental Sulfur as an Initiator for the Synthesis of Sulfur-Containing Epoxy Resins Through Anionic Polymerization. ACS Publications. Retrieved from [Link]

  • Springer. (n.d.). Development of reprocessable novel sulfur-containing epoxy based on thermal treatment. Retrieved from [Link]

  • Springer. (n.d.). Toughening of epoxy resins. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reinforcement of epoxy networks with sulfur- and carbon-based molecular fortifiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High strength, epoxy cross-linked high sulfur content polymers from one-step reactive compatibilization inverse vulcanization. Retrieved from [Link]

  • Google Patents. (n.d.). US20150284324A1 - Sulphur containing high refractive index monomer.
  • Polymers (Basel). (2025, March 5). Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. Retrieved from [Link]

  • SUMITOMO SEIKA CHEMICALS CO.,LTD. (n.d.). High refractive index material. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxy. Retrieved from [Link]

  • ACS Omega. (n.d.). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Publications. Retrieved from [Link]

Sources

Curing kinetics of polymers with "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Curing Kinetics of Polymers with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Diol in Polymer Science

In the vast landscape of polymer chemistry, the quest for novel monomers that impart unique properties to the final material is perpetual. This compound is a distinctive diol characterized by a flexible ethane bridge flanked by two electron-withdrawing sulfonyl groups, and terminating in primary hydroxyl functionalities. This molecular architecture suggests its potential as a chain extender or crosslinker in various thermosetting polymer systems, such as polyurethanes and epoxy resins. The presence of the sulfonyl groups is anticipated to influence the reactivity of the hydroxyl groups and may enhance the thermal stability, adhesive properties, and chemical resistance of the resulting polymers.

This guide provides a comprehensive overview of the methodologies to study the curing kinetics of polymer systems incorporating this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques: Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR). The protocols detailed herein are designed to be self-validating, providing researchers with the tools to meticulously characterize the curing process and unlock the full potential of this intriguing monomer.

Chemical Profile of this compound

PropertyValueSource
CAS Number 7484-34-6[1]
Molecular Formula C6H14O6S2[1]
Molecular Weight 246.3 g/mol [1]
Appearance Solid[2]
Melting Point 115-116 °C[1]
Boiling Point 627.9±50.0 °C (Predicted)[1]
Purity >95%[1]

Proposed Curing Reaction: An Illustrative Example with Epoxy Resins

The hydroxyl groups of this compound can react with the oxirane rings of epoxy resins, leading to the formation of a crosslinked polymer network. This reaction is typically catalyzed by a tertiary amine or a Lewis acid.

G cluster_reactants Reactants cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Polymer Crosslinked Polymer Network Epoxy->Polymer Ring-opening polymerization Diol This compound Diol->Polymer Chain extension/ Crosslinking Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Polymer Initiation

Caption: Proposed curing reaction of an epoxy resin with this compound.

I. Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[3][4] For an exothermic curing reaction, the heat released is directly proportional to the extent of the reaction.

A. Theoretical Framework

The rate of cure, dα/dt, can be described by the general kinetic equation:

dα/dt = k(T) * f(α)

where:

  • α is the degree of cure

  • t is time

  • k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation)

  • f(α) is the reaction model

The degree of cure (α) at any time t can be determined from the heat flow data obtained from DSC.[5]

B. Experimental Protocol: Isothermal DSC

Isothermal DSC experiments are conducted at a constant temperature, allowing for the direct measurement of the reaction rate as a function of time.[6][7]

Materials and Reagents:

  • This compound

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Curing catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • DSC instrument with hermetic aluminum pans

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh the desired amounts of epoxy resin and this compound into a disposable container. The stoichiometric ratio will depend on the specific epoxy resin used.

    • Thoroughly mix the components until a homogeneous mixture is obtained.

    • Add the catalyst at the desired concentration and mix briefly but thoroughly.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan.

    • Place the pan in the DSC cell and rapidly heat the sample to the desired isothermal temperature (e.g., 120, 130, 140, and 150 °C).

    • Hold the sample at the isothermal temperature until the reaction exotherm returns to the baseline, indicating the completion of the reaction.

    • Cool the sample and perform a second scan at the same heating rate to obtain the baseline.

  • Data Analysis:

    • Integrate the area of the exothermic peak to determine the total heat of reaction (ΔH_total) at that temperature.

    • The degree of cure (α) at any time (t) is calculated as the partial heat of reaction up to that time (ΔH_t) divided by the total heat of reaction (α = ΔH_t / ΔH_total).[5]

    • The rate of cure (dα/dt) is proportional to the heat flow (dH/dt).

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh Weigh Reactants Mix Thoroughly Mix Weigh->Mix Add_Catalyst Add Catalyst & Mix Mix->Add_Catalyst Load_DSC Load into DSC Pan Add_Catalyst->Load_DSC Ramp_Temp Rapidly Heat to Isothermal Temperature Load_DSC->Ramp_Temp Hold_Isothermal Hold at Temperature until Reaction is Complete Ramp_Temp->Hold_Isothermal Cool_Sample Cool Sample Hold_Isothermal->Cool_Sample Rescan Perform Second Scan for Baseline Cool_Sample->Rescan Integrate_Peak Integrate Exothermic Peak (ΔH_total) Rescan->Integrate_Peak Calculate_Alpha Calculate Degree of Cure (α) vs. Time Integrate_Peak->Calculate_Alpha Calculate_Rate Determine Rate of Cure (dα/dt) vs. Time Calculate_Alpha->Calculate_Rate

Caption: Workflow for Isothermal DSC Analysis of Curing Kinetics.

II. Rheometry for Monitoring Viscosity and Gelation

Rheology is the study of the flow and deformation of matter. A rheometer can be used to monitor the change in viscosity and viscoelastic properties of a polymer during curing.[8][9]

A. Theoretical Framework

As a thermoset cures, its viscosity increases. The point at which the material transitions from a liquid to a solid is known as the gel point. This is often identified as the crossover point where the storage modulus (G') and the loss modulus (G'') are equal.[10]

B. Experimental Protocol: Isothermal Time Sweep

Materials and Reagents:

  • Same as for DSC analysis.

  • Rheometer with parallel plate geometry (disposable plates are recommended).

Procedure:

  • Sample Preparation:

    • Prepare the reactive mixture as described for the DSC analysis.

  • Rheometer Setup:

    • Equilibrate the rheometer plates to the desired isothermal temperature.

    • Place a small amount of the reactive mixture onto the lower plate.

    • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Measurement:

    • Start the isothermal time sweep measurement immediately after loading the sample.

    • Use a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G', G'', and complex viscosity (η*).

    • Continue the measurement until the moduli plateau, indicating the completion of the cure.

  • Data Analysis:

    • Plot G', G'', and η* as a function of time.

    • Determine the gel time from the crossover of the G' and G'' curves.

    • Analyze the rate of viscosity increase to understand the curing speed.

G cluster_prep Sample Preparation cluster_rheometer Rheometer Setup & Measurement cluster_data Data Analysis Prepare_Mixture Prepare Reactive Mixture Equilibrate Equilibrate Plates to Isothermal Temperature Prepare_Mixture->Equilibrate Load_Sample Load Sample onto Lower Plate Equilibrate->Load_Sample Set_Gap Set Measurement Gap Load_Sample->Set_Gap Start_Sweep Start Isothermal Time Sweep Set_Gap->Start_Sweep Plot_Moduli Plot G', G'', and η* vs. Time Start_Sweep->Plot_Moduli Determine_Gel_Time Determine Gel Time (G' = G'') Plot_Moduli->Determine_Gel_Time Analyze_Viscosity Analyze Rate of Viscosity Increase Determine_Gel_Time->Analyze_Viscosity

Caption: Workflow for Rheological Analysis of Curing.

III. Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Conversion

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[11] It is an excellent tool for monitoring the disappearance of reactant functional groups and the appearance of product functional groups during a chemical reaction.[12][13]

A. Theoretical Framework

The concentration of a specific functional group is proportional to the area of its characteristic absorption peak in the FTIR spectrum (Beer-Lambert Law). By monitoring the change in peak area over time, the rate of consumption of reactants and formation of products can be determined.

For the reaction of this compound with an epoxy resin, we would monitor:

  • Disappearance of epoxy group: ~915 cm⁻¹

  • Disappearance of hydroxyl group: Broad peak around 3400 cm⁻¹

  • Appearance of ether linkage: ~1100 cm⁻¹

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for monitoring curing reactions in real-time as it requires minimal sample preparation.[14]

Materials and Reagents:

  • Same as for DSC analysis.

  • FTIR spectrometer equipped with a heated ATR accessory.

Procedure:

  • Sample Preparation:

    • Prepare the reactive mixture as described for the DSC analysis.

  • FTIR Measurement:

    • Equilibrate the ATR crystal to the desired isothermal temperature.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply a thin layer of the reactive mixture onto the ATR crystal.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) for the duration of the cure.

  • Data Analysis:

    • Identify a reference peak that does not change during the reaction (e.g., C-H stretching vibrations).

    • Normalize the spectra to the reference peak to account for any changes in sample thickness or contact.

    • Measure the peak area of the epoxy and hydroxyl groups as a function of time.

    • The degree of conversion can be calculated as: α = 1 - (A_t / A_0), where A_t is the peak area at time t and A_0 is the initial peak area.

G cluster_prep Sample Preparation cluster_ftir FTIR Measurement cluster_data Data Analysis Prepare_Mixture_FTIR Prepare Reactive Mixture Equilibrate_ATR Equilibrate ATR Crystal to Isothermal Temperature Prepare_Mixture_FTIR->Equilibrate_ATR Background_Scan Acquire Background Spectrum Equilibrate_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Collect_Spectra Collect Spectra at Regular Intervals Apply_Sample->Collect_Spectra Normalize_Spectra Normalize Spectra to Reference Peak Collect_Spectra->Normalize_Spectra Measure_Peak_Areas Measure Reactant Peak Areas vs. Time Normalize_Spectra->Measure_Peak_Areas Calculate_Conversion Calculate Degree of Conversion vs. Time Measure_Peak_Areas->Calculate_Conversion

Caption: Workflow for ATR-FTIR Analysis of Curing.

IV. Data Interpretation and Kinetic Modeling

The data obtained from DSC, rheometry, and FTIR can be combined to build a comprehensive model of the curing kinetics.

ParameterDSCRheometryFTIR
Degree of Cure (α) YesIndirectlyYes
Rate of Cure (dα/dt) YesIndirectlyYes
Gel Time NoYesNo
Viscosity Profile NoYesNo
Chemical Conversion NoNoYes

Kinetic models, such as the Kamal or Sestak-Berggren models, can be fitted to the experimental data to determine the activation energy (Ea), reaction order (n), and other kinetic parameters.[15] These parameters are crucial for process optimization, material property prediction, and quality control.

V. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The curing of epoxy resins can be highly exothermic and should be performed with caution, especially on a large scale.

References

  • Adams, W. W., & Goldfarb, I. J. (1982). The Kinetics of Polymer Cure by Differential Scanning Calorimetry. Volume I.
  • Prime, R. B. (2014). Thermoset Cure Kinetics Part 4: Isothermal DSC.
  • Chen, Y., et al. (2021). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 13(16), 2591.
  • Veryst Engineering. (n.d.).
  • Decker, C. (2012).
  • PIKE Technologies. (n.d.).
  • Sbirrazzuoli, N., et al. (2017). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. Journal of Microelectronics and Electronic Packaging, 14(2), 55-62.
  • Shimadzu. (n.d.). Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy.
  • Musto, P. (2019). Monitoring of Thermoset Polymer Composites' Curing with Embedded Nanocomposite Sensors: A Key Step Towards Process 4.0. Sensors, 19(18), 3986.
  • Bruker. (2023, April 21). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive [Video]. YouTube.
  • Lee, S., & Kim, S. (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. IEEE 73rd Electronic Components and Technology Conference (ECTC).
  • Anton Paar. (n.d.).
  • Schlimbach, J., & Schledjewski, R. (2018). Comparison of Different Cure Monitoring Techniques. Polymers, 10(11), 1234.
  • TA Instruments. (n.d.). Monitoring the Cure of Adhesives.
  • Prime, R. B. (2014). Rheology of Thermosets Part 7: Correlation of Viscosity and Degree of Cure During Non-isothermal Curing.
  • ChemScene. (n.d.). 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • Scilit. (n.d.). Curing kinetics of epoxy resins.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (n.d.). Curing kinetics of epoxy resins.
  • Labsolu. (n.d.). 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol.
  • ChemicalBook. (n.d.). 2,2'-(Ethylenebissulfonyl)diethanol | 7484-34-6.
  • ResearchGate. (n.d.). Study on curing kinetics of diallyl-bearing epoxy resin using sulfur as curing agent.
  • Xiong, X., et al. (2014). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. Polymer, 55(16), 3583-3591.
  • CymitQuimica. (n.d.). 2,2′-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • Badrinarayanan, P. (2010). Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures.
  • CymitQuimica. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol.
  • Knowledge UChicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design.
  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL).
  • ChemicalBook. (n.d.). 2,2'-(Ethylenedioxy)diethanol(112-27-6).
  • BLDpharm. (n.d.). 112-27-6|2,2'-(Ethane-1,2-diylbis(oxy))diethanol.
  • Benchchem. (n.d.).

Sources

Application Note & Protocols: Formulation of High-Performance Scratch-Resistant Polyurethane Coatings Utilizing 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol as a Novel Functional Diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The demand for advanced protective coatings with exceptional mechanical properties, particularly scratch and abrasion resistance, is ever-present across industries ranging from automotive to consumer electronics. Two-component (2K) polyurethane coatings are a cornerstone of this field, prized for their tunable properties, chemical resistance, and durability. The performance of these coatings is fundamentally dictated by the molecular architecture of their constituent polyols and isocyanate crosslinkers.

This document introduces 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol (CAS: 7484-34-6) as a novel, functional diol for formulating high-performance, scratch-resistant polyurethane coatings. The incorporation of sulfur atoms into polymer backbones is a proven strategy for enhancing key physical properties.[1] Sulfur's high polarizability, relative to carbon, can significantly increase the refractive index of a material, a desirable trait for optical applications.[2][3] Furthermore, the introduction of rigid, polar functional groups can elevate the thermal stability and mechanical strength of the resulting polymer network.[4][5]

The structure of this compound is uniquely suited for creating robust coatings. It possesses two primary hydroxyl (-OH) groups, which readily participate in the urethane-forming reaction with isocyanates.[5] Critically, these reactive groups are separated by a short, rigid backbone containing two highly polar sulfonyl (O=S=O) groups. This molecular arrangement offers a distinct advantage:

  • Enhanced Hardness and Rigidity: The sulfonyl groups introduce strong dipole-dipole interactions within the polymer matrix. This increases intermolecular forces, restricts chain mobility, and contributes to a harder, more densely cross-linked network upon curing, which is directly correlated with improved scratch resistance.

  • High Refractive Index Potential: As with other sulfur-containing polymers, coatings formulated with this diol are anticipated to exhibit a higher refractive index than their conventional aliphatic polyol counterparts, opening possibilities for optoelectronic applications.[6][7]

  • Inherent Thermal and Chemical Stability: The carbon-sulfur and sulfur-oxygen bonds within the sulfonyl group are robust, contributing to the overall thermal and chemical resistance of the cured coating.[4]

This guide provides a comprehensive framework, including detailed protocols and theoretical justification, for researchers and formulation scientists to explore the use of this compound in developing next-generation scratch-resistant coatings.

Core Chemical Principles

The foundation of this coating system is the polyaddition reaction between a diol and a diisocyanate, which forms the characteristic urethane linkage. This reaction is the basis for the formation of the cross-linked polymer network that constitutes the final coating.

G cluster_reactants Reactants cluster_product Product isocyanate Isocyanate Group (R-N=C=O) urethane Urethane Linkage (R-NH-CO-O-R') isocyanate->urethane + hydroxyl Hydroxyl Group (R'-OH) hydroxyl->urethane + catalyst Catalyst (e.g., DBTDL) catalyst->urethane Accelerates Reaction

Caption: The fundamental polyurethane formation reaction.

By using a polyfunctional isocyanate (e.g., an HDI trimer, which has three NCO groups) with the difunctional this compound, a highly cross-linked, three-dimensional network is formed, providing the necessary rigidity and strength for a durable coating.

Experimental Framework

This section outlines the materials, equipment, and step-by-step protocols for formulating, applying, and characterizing a scratch-resistant coating based on this compound.

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation prep_A Formulate Polyol Component (A) mix Mix A + B (NCO:OH = 1.05:1) prep_A->mix prep_B Procure Isocyanate Component (B) prep_B->mix apply Apply Coating (e.g., Draw-down Bar) mix->apply cure Cure (e.g., 7 days @ 25°C) apply->cure characterize Characterize Film (Hardness, Adhesion, etc.) cure->characterize

Sources

Application Notes & Protocols: Leveraging 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol for the Synthesis of High-Performance, Thermally Stable Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Thermally Stable Adhesives

In industries ranging from aerospace and automotive to microelectronics, the demand for adhesives that can withstand extreme temperatures is ever-present. Conventional adhesives often fail at elevated temperatures, leading to bond degradation and catastrophic failure of components. This technical guide details the application of a specialized sulfone-containing diol, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol , in the formulation of polyurethane adhesives with significantly enhanced thermal stability. The incorporation of the sulfonyl (SO2) functional group into the polymer backbone is a proven strategy for increasing the thermal decomposition temperature and overall performance of the resulting material.[1][2][3] This document provides a comprehensive overview of the synthesis, mechanism, and characterization of these advanced adhesives for researchers and professionals in materials science and drug development.

Core Comonomer: this compound - Properties and Rationale for Use

The key to achieving superior thermal stability lies in the molecular architecture of the polymer. This compound is a prime candidate for this purpose due to the intrinsic properties of the sulfone group.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Key Properties and Rationale:

  • High Thermal Stability: The sulfone group is exceptionally stable due to the strong sulfur-oxygen double bonds and the overall resonance stabilization. Its incorporation into a polymer chain significantly elevates the energy required for thermal degradation.[2]

  • Chemical Inertness: The sulfone linkage is resistant to oxidation and hydrolysis, contributing to the long-term durability of the adhesive.[2]

  • Polarity: The polar nature of the sulfone group can enhance adhesion to a variety of substrates through strong intermolecular interactions.

  • Defined Chain Length: As a diol, this molecule acts as a chain extender in polyurethane synthesis, allowing for precise control over the polymer's molecular weight and mechanical properties.

Synthesis of Thermally Stable Polyurethane Adhesives: A Step-by-Step Protocol

The synthesis of polyurethane adhesives involves the reaction of a diol component with a diisocyanate.[4] In this protocol, this compound is used as a chain extender to impart thermal stability.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol )

  • This compound (CAS: 7484-34-6)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Experimental Workflow:

start Start step1 Charge polyol and This compound into reactor start->step1 step2 Heat and degas under vacuum step1->step2 step3 Introduce MDI under nitrogen step2->step3 step4 Add DBTDL catalyst step3->step4 step5 React at 80-90°C for 2-3 hours step4->step5 step6 Monitor reaction (FTIR, viscosity) step5->step6 step7 Cool and store adhesive step6->step7 end_node End step7->end_node

Figure 2: Workflow for the synthesis of a thermally stable polyurethane adhesive.

Detailed Protocol:

  • Preparation of the Polyol Mixture:

    • In a clean, dry reaction vessel, charge the desired amount of the primary polyol (e.g., PTMEG) and this compound. The ratio of these components can be varied to tailor the final properties of the adhesive.

    • Rationale: The primary polyol forms the soft segments of the polyurethane, providing flexibility, while the sulfone diol will form part of the hard segments, contributing to thermal stability and rigidity.

  • Degassing:

    • Heat the mixture to 80-90°C under a gentle vacuum with stirring for 1-2 hours.

    • Rationale: This step is crucial to remove any dissolved gases and residual water, which can react with the highly reactive isocyanate groups and interfere with polymerization.

  • Addition of Diisocyanate:

    • Release the vacuum and introduce a slow stream of dry nitrogen gas.

    • Add the stoichiometric amount of MDI to the reactor. The NCO:OH ratio is typically kept between 1.1:1 and 2:1 to ensure complete reaction of the hydroxyl groups and to have isocyanate-terminated prepolymers for moisture curing.[4]

    • Rationale: MDI is a common diisocyanate used in adhesive formulations due to its reactivity and the excellent mechanical properties it imparts to the final polymer.[5]

  • Catalysis and Polymerization:

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the reaction mixture.

    • Maintain the reaction temperature at 80-90°C and continue stirring for 2-3 hours.

    • Rationale: DBTDL is an effective catalyst for the urethane linkage formation. The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹) or by an increase in viscosity.

  • Final Product:

    • Once the desired degree of polymerization is achieved, the resulting prepolymer can be cooled and stored under a nitrogen blanket to prevent premature curing from atmospheric moisture.

    • This prepolymer can then be applied as a hot-melt adhesive or dissolved in a suitable solvent for application. Curing is typically achieved through reaction with atmospheric moisture or by adding a specific curing agent.

Mechanism of Enhanced Thermal Stability

The presence of sulfone groups in the polymer backbone is the primary reason for the enhanced thermal stability of the resulting adhesive.

sulfone Sulfone Group (R-SO₂-R') in Polymer Backbone high_bond_energy High S=O Bond Energy sulfone->high_bond_energy resonance Resonance Stabilization sulfone->resonance chain_scission Increased Energy Barrier for Chain Scission high_bond_energy->chain_scission resonance->chain_scission thermal_stability Enhanced Thermal Stability chain_scission->thermal_stability

Figure 3: Mechanism of thermal stability enhancement by sulfone groups.

The thermal degradation of polymers often initiates at the weakest links in the chain. The introduction of the highly stable sulfone group has the following effects:

  • High Bond Dissociation Energy: The sulfur-oxygen double bonds in the sulfone group have a high bond dissociation energy, making them resistant to homolytic cleavage at elevated temperatures.

  • Inhibition of Depolymerization: The presence of these stable groups can hinder the unzipping or depolymerization reactions that are common degradation pathways for many polymers.[1]

  • Char Formation: At very high temperatures, sulfone-containing polymers tend to form a stable char residue, which can act as a thermal barrier, slowing down the degradation of the underlying material.[2]

Characterization of Thermally Stable Adhesives

To quantify the improvement in thermal stability, the following characterization techniques are recommended:

Thermogravimetric Analysis (TGA):

  • Protocol:

    • Place a small sample (5-10 mg) of the cured adhesive in a TGA pan.

    • Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature.

  • Data to Collect:

    • Onset of Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

    • Temperature at 5% and 10% Mass Loss (T_d5, T_d10): A common metric for comparing the thermal stability of different materials.

    • Char Yield: The percentage of material remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC):

  • Protocol:

    • Seal a small sample (5-10 mg) of the cured adhesive in a DSC pan.

    • Heat the sample to a temperature above its expected glass transition temperature (Tg), then cool it at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • Data to Collect:

    • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with improved high-temperature performance.

Data Interpretation and Expected Results

The incorporation of this compound is expected to yield a significant improvement in the thermal stability of the polyurethane adhesive compared to a conventional formulation.

Table 1: Expected Thermal Properties of a Sulfone-Containing Polyurethane Adhesive vs. a Standard Polyurethane Adhesive.

PropertyStandard Polyurethane AdhesiveSulfone-Containing Polyurethane Adhesive
T_d5 (°C) 280 - 320350 - 400
T_d10 (°C) 300 - 340370 - 420
Char Yield at 700°C (%) < 515 - 25
Glass Transition Temp. (Tg, °C) 50 - 8090 - 130

Note: These are representative values and will vary depending on the specific formulation.

The expected increase in T_d5 and T_d10 directly demonstrates the enhanced thermal stability imparted by the sulfone groups.[5] The higher char yield is also a characteristic of sulfone-containing polymers and contributes to their fire-retardant properties.[2] The elevated Tg indicates that the adhesive will maintain its mechanical integrity at higher operating temperatures.

Conclusion

This compound is a highly effective comonomer for the synthesis of thermally stable polyurethane adhesives. Its incorporation into the polymer backbone leads to a significant increase in the decomposition temperature and an overall improvement in the high-temperature performance of the adhesive. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop next-generation adhesives for demanding applications.

References

  • Zhao, Y.-L., Jones, W. H., Monnat, F., Wudl, F., & Houk, K. N. (2005). Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. Macromolecules, 38(24), 10279–10285. [Link]

  • Taylor & Francis Online. (n.d.). Poly(silyl ether-sulfone-urethane)s: toward preparation of polyurethanes with high glass transition temperature. Retrieved from [Link]

  • Gattiglia, E., & Priola, A. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(11), 1869. [Link]

  • Polymer Journal. (2018). Synthesis of sulfone-containing non-ionic polyurethanes for their electrophoretic deposition coat. Retrieved from [Link]

  • ResearchGate. (n.d.). On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Sulfonyl Urethanes to Design Polyurethane Networks with Temperature-Controlled Dynamicity. Retrieved from [Link]

  • Semantic Scholar. (2017). Kinetics and mechanism of the thermal degradation for the synthesis of poly(norbornene sulfone)s by two different polymerization methods. Retrieved from [Link]

  • Tri-iso. (n.d.). Polyether Diols | Adhesives. Retrieved from [Link]

  • N.A. (n.d.). Thermal Stabilities of Different Polyurethanes After Hydrolytic Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of polyurethane dispersoid with high solid content containing sulfonic group and carboxylic group. Retrieved from [Link]

  • MDPI. (2023). Polyurethane Adhesives with Chemically Debondable Properties via Diels–Alder Bonds. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal degradation of poly(1-butene sulfone). Retrieved from [Link]

  • Google Patents. (n.d.). US7645831B2 - Reactive hot melt adhesives.
  • MDPI. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures. Retrieved from [Link]

Sources

Application Notes and Protocols for Monitoring the Synthesis of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist
Introduction: The Rationale for Precise Reaction Monitoring

In the landscape of pharmaceutical development and materials science, the synthesis of novel molecules requires rigorous analytical oversight to ensure purity, optimize yield, and understand reaction kinetics. 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is a molecule of interest due to its structural motifs—sulfonyl groups, which are prevalent in medicinal chemistry, and terminal hydroxyl groups that allow for further functionalization. The precise control over its synthesis is paramount. This guide provides a comprehensive overview of robust analytical techniques for monitoring the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating, ensuring a high degree of scientific integrity.

Context: A Plausible Synthetic Pathway

To illustrate the application of the analytical techniques, we will consider a common and reliable method for the formation of sulfones: the oxidation of a corresponding thioether. In this case, the synthesis of this compound (the Product ) proceeds via the oxidation of 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol (the Starting Material ). This reaction typically employs a potent oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst.[1][2][3][4]

Synthesis_Pathway StartingMaterial 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol (Starting Material) Product This compound (Product) StartingMaterial->Product Oxidation OxidizingAgent H₂O₂ OxidizingAgent->Product

Caption: Plausible synthesis of the target compound via oxidation.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for monitoring reaction progress due to its ability to separate complex mixtures and quantify components. For the oxidation of our thioether to a sulfone, HPLC allows for the simultaneous tracking of the decrease in the starting material and the increase in the product.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The starting material is less polar than the final sulfone product. A C18 column is chosen as it provides excellent retention and separation for compounds of moderate polarity.

  • Mobile Phase: A gradient of water and acetonitrile is selected to ensure that both the early-eluting, more polar product and the later-eluting, less polar starting material are well-resolved with good peak shape. A small amount of formic acid is added to the mobile phase to improve peak symmetry by suppressing the ionization of any potential acidic impurities.

  • UV Detection: While the thioether has a weak UV chromophore, the sulfone group can enhance UV absorbance. A lower wavelength, such as 210 nm, is chosen to maximize the detection sensitivity for both the starting material and the product.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution for this type of separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analytes.
Gradient 10% B to 90% B over 15 minutesEnsures elution of both polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 210 nmMaximizes sensitivity for both analyte and product.
  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times, which should be established by injecting pure standards of each.

    • Integrate the peak areas for both compounds at each time point.

    • Calculate the percentage conversion of the starting material to the product over time to determine the reaction kinetics.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Aliquot Reaction->Aliquot Sampling Quench Quench Aliquot->Quench Dilution Filter Filter Quench->Filter Filtration HPLC HPLC Filter->HPLC Injection Chromatogram Chromatogram HPLC->Chromatogram Separation & Detection Integration Integration Chromatogram->Integration Peak Integration Kinetics Reaction Kinetics Integration->Kinetics Conversion Calculation

Caption: Workflow for HPLC-based reaction monitoring.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its relatively high boiling point and the presence of polar hydroxyl groups present a challenge that can be overcome with proper methodology.

Causality Behind Experimental Choices:
  • Derivatization: The two hydroxyl groups in both the starting material and the product make them polar and prone to poor peak shape and thermal degradation in the GC inlet. Silylation, a common derivatization technique, replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.[5] This increases the volatility and thermal stability of the analytes, leading to sharper peaks and more reliable quantification.[6]

  • Column Choice: A mid-polarity column, such as a DB-5ms, is suitable for the analysis of the silylated derivatives, providing good separation based on boiling points.

  • Temperature Program: A temperature ramp is necessary to first elute the more volatile components of the reaction mixture and then the less volatile silylated analytes.

  • Mass Spectrometry Detection: MS detection provides not only quantification but also structural confirmation of the starting material and product through their unique fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation and Derivatization:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture and quench it as described in the HPLC protocol.

    • Evaporate the solvent from a known volume of the quenched sample under a gentle stream of nitrogen.

    • To the dry residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

ParameterValueRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA widely used and robust system for this type of analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the derivatized analytes.
Oven Program 100°C (hold 2 min), then 15°C/min to 300°C (hold 5 min)Separates analytes based on their boiling points.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Acquisition Mode Full Scan (m/z 50-600) and/or SIMFull scan for identification, Selected Ion Monitoring for quantification.
  • Data Analysis:

    • Identify the peaks for the derivatized starting material and product by their retention times and mass spectra.

    • For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for each compound to enhance sensitivity and selectivity.

    • Construct a calibration curve using derivatized standards to accurately quantify the concentrations of the starting material and product over time.

Part 3: Real-Time Reaction Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring, providing real-time quantitative data without the need for sample workup.[7][8]

Causality Behind Experimental Choices:
  • Distinct Chemical Shifts: The oxidation of the thioether to the sulfone results in a significant downfield shift of the protons adjacent to the sulfur atoms. This is due to the strong electron-withdrawing effect of the sulfone group compared to the thioether. This large difference in chemical shifts allows for clear, non-overlapping signals for both the starting material and the product.

  • Quantitative Nature: The area of an NMR peak is directly proportional to the number of protons it represents. By comparing the integrals of the peaks corresponding to the starting material and the product, a direct and real-time measurement of the reaction conversion can be obtained.

Experimental Protocol: Real-Time ¹H NMR Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the starting material, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol, in a suitable deuterated solvent (e.g., DMSO-d₆, which will also solubilize the product).

    • Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Carefully add the oxidizing agent (e.g., a solution of H₂O₂ in DMSO-d₆) to the NMR tube, mix gently, and immediately place it in the NMR spectrometer.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

    • Solvent: DMSO-d₆.

    • Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes) over the course of the reaction.

  • Expected Spectral Changes and Data Analysis:

ProtonsStarting Material (Thioether)Product (Sulfone)Rationale for Shift
-S-C H₂-CH₂-S- ~2.7 ppm~3.3 ppmDeshielding by the sulfone group.[7]
-S-C H₂-CH₂OH ~2.8 ppm~3.5 ppmSignificant deshielding due to the adjacent sulfone.
-CH₂-C H₂OH ~3.6 ppm~3.8 ppmMinor downfield shift due to the influence of the sulfone.
  • Quantification:

    • At each time point, integrate the area of a well-resolved peak for the starting material (e.g., the -S-CH₂-CH₂-S- protons at ~2.7 ppm) and the product (e.g., the -SO₂-CH₂-CH₂-SO₂- protons at ~3.3 ppm).

    • Calculate the molar ratio of product to starting material at each time point to plot the reaction progress.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Real-Time NMR Acquisition cluster_data Data Processing StartMat Starting Material in NMR Tube Oxidant Add Oxidant StartMat->Oxidant NMR NMR Spectrometer Oxidant->NMR Insert into Spectrometer Spectra Spectra NMR->Spectra Acquire Spectra over Time Integration Integration Spectra->Integration Peak Integration Kinetics Real-Time Kinetics Integration->Kinetics Calculate Conversion vs. Time

Caption: Workflow for real-time reaction monitoring by NMR.

Conclusion

The selection of an appropriate analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the study. HPLC-UV offers a robust and widely accessible method for routine reaction monitoring. GC-MS, with the inclusion of a derivatization step, provides high sensitivity and structural confirmation. For a deep understanding of reaction kinetics and mechanism without the need for sample workup, real-time ¹H NMR spectroscopy is the most powerful and elegant solution. By implementing these detailed protocols, researchers can ensure the efficient and controlled synthesis of this and other related sulfonyl-containing molecules.

References
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health (NIH). [Link]

  • Method for preparing sulfone by catalytic oxidation of thioether.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. oadoi.org. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme Connect. [Link]

  • Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. PubMed. [Link]

  • ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Conditions: 8... ResearchGate. [Link]

  • Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PubMed Central. [Link]

  • The Influence of Sulfur Configuration in 1 H NMR Chemical Shifts of Diasteromeric Five-Membered Cyclic Sulfites. PubMed. [Link]

  • (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone... ResearchGate. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Global temperature calibration of the Long chain Diol Index in marine surface sediments. VU Research Portal. [Link]

  • Mass spectrometric analysis of long-chain esters of diols. PubMed. [Link]

  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. National Institutes of Health (NIH). [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]

  • What Is Derivatization In GC-MS?. YouTube. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]

Sources

Application Notes and Protocols: Investigating the Concentration Effects of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfur-Containing Diols in Advanced Polymer Formulations

For researchers, scientists, and drug development professionals engaged in the design of novel polymers, the selection of appropriate monomers is paramount to achieving desired material properties. Polyurethanes, a versatile class of polymers, offer a wide range of tunable characteristics through the careful selection of their constituent diisocyanates, polyols, and chain extenders.[1] This guide focuses on a specialized diol chain extender, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol , and explores its potential concentration-dependent effects on the properties of polyurethane elastomers.

While specific experimental data on this compound is limited in publicly available literature, its chemical structure suggests unique attributes due to the presence of sulfonyl groups. These groups can impart increased polarity, potential for specific interactions, and altered thermal stability compared to common aliphatic diol chain extenders.[2] The introduction of sulfur atoms into the polymer backbone has been shown to enhance properties such as adhesion to metals, chemical and microbiological resistance, and refractive index.[2]

To provide a comprehensive and practical guide, we will use 1,4-butanediol (BDO) as a well-characterized analogue to illustrate the fundamental principles of how chain extender concentration influences polyurethane properties. The principles discussed are broadly applicable and will serve as a strong foundation for investigating novel chain extenders like this compound.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

The Causality Behind Experimental Choices: Understanding the Role of Chain Extenders

In polyurethane synthesis, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polymer.[3] These hard segments, through hydrogen bonding and physical cross-linking, create rigid domains within the flexible "soft segments" (derived from the polyol). The concentration of the chain extender directly dictates the hard segment content, which in turn governs the final mechanical, thermal, and chemical properties of the polyurethane.[3][4]

An increase in the concentration of the diol chain extender generally leads to:

  • Increased Hard Segment Content: This results in a more rigid and harder polymer.

  • Enhanced Phase Separation: The incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments leads to microphase separation, which is crucial for the development of elastomeric properties.[4]

  • Improved Mechanical Properties: Higher hard segment content typically increases tensile strength, modulus, and tear resistance up to a certain point.

  • Altered Thermal Properties: The glass transition temperature (Tg) of the hard segment and the overall thermal stability of the polymer are influenced by the chain extender concentration.

Concentration-Dependent Effects of Diol Chain Extenders on Polyurethane Properties: A Predictive Framework

The following tables summarize the expected effects of increasing the concentration of a diol chain extender, such as 1,4-butanediol, in a polyurethane formulation. These trends provide a valuable starting point for designing experiments with this compound.

Table 1: Predicted Effects on Mechanical Properties
PropertyLow Chain Extender ConcentrationMedium Chain Extender ConcentrationHigh Chain Extender Concentration
Hardness (Shore A/D) LowMediumHigh
Tensile Strength Low to ModerateHighHigh to Moderate (may become brittle)
Elongation at Break HighModerateLow
Modulus LowMediumHigh
Tear Strength ModerateHighModerate to Low
Table 2: Predicted Effects on Thermal Properties
PropertyLow Chain Extender ConcentrationMedium Chain Extender ConcentrationHigh Chain Extender Concentration
Glass Transition Temperature (Tg) of Soft Segment Relatively unaffectedSlightly increased due to restricted mobilityIncreased due to significant phase mixing
Glass Transition Temperature (Tg) of Hard Segment Not well-definedBecomes more prominent and increasesWell-defined and at a higher temperature
Thermal Stability (Decomposition Temperature) ModerateHighHigh
Table 3: Predicted Effects on Chemical Properties
PropertyLow Chain Extender ConcentrationMedium Chain Extender ConcentrationHigh Chain Extender Concentration
Solvent Resistance LowModerateHigh
Water Absorption Dependent on polyol, but generally higherDecreases with increasing hard segment contentLow

Experimental Protocols: A Self-Validating System for Polymer Synthesis and Characterization

The following protocols provide a detailed methodology for the synthesis and characterization of polyurethanes with varying concentrations of a diol chain extender. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: One-Shot Polyurethane Synthesis

This protocol describes a common and straightforward method for synthesizing polyurethane elastomers.[1]

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Diol Chain Extender (e.g., 1,4-Butanediol or this compound)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide - DMF, if necessary)

Procedure:

  • Drying of Reagents: Dry the polyol and chain extender under vacuum at 80°C for at least 12 hours to remove any moisture, which can react with the isocyanate.

  • Pre-polymer Formation (Optional but Recommended for Control): In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol. Heat to 70-80°C with stirring.

  • Slowly add the diisocyanate to the polyol. The NCO:OH ratio should be greater than 1 (typically 1.5 to 2.5).

  • Maintain the temperature and continue stirring under a nitrogen atmosphere for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 50-60°C.

  • In a separate vessel, prepare a solution of the diol chain extender in a minimal amount of anhydrous DMF if it is a solid at room temperature. The amount of chain extender is calculated to achieve the desired final NCO:OH ratio of approximately 1.02-1.05.

  • Add the chain extender solution to the prepolymer with vigorous stirring.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the mixture to promote the reaction.

  • Casting and Curing: Once the mixture becomes viscous, pour it into a preheated, release-agent-coated mold.

  • Cure the polymer in an oven at 80-100°C for 12-24 hours.

  • Post-Curing: After demolding, post-cure the polymer sheets at room temperature for at least 7 days to ensure complete reaction and stabilization of properties before characterization.

cluster_synthesis Polyurethane Synthesis polyol Polyol (Soft Segment) prepolymer Isocyanate-Terminated Prepolymer polyol->prepolymer + Diisocyanate (NCO:OH > 1) diisocyanate Diisocyanate diisocyanate->prepolymer polyurethane Polyurethane Elastomer prepolymer->polyurethane + Chain Extender + Catalyst chain_extender Diol Chain Extender (Hard Segment) chain_extender->polyurethane catalyst Catalyst catalyst->polyurethane

Caption: Polyurethane synthesis workflow.

Protocol 2: Characterization of Polymer Properties

A comprehensive characterization of the synthesized polyurethanes is essential to understand the effects of the chain extender concentration.

This protocol outlines the determination of tensile strength, elongation at break, and modulus.[5][6][7][8][9]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Dumbbell-shaped cutting die (ASTM D412, Die C).

  • Thickness gauge.

Procedure:

  • Sample Preparation: Cut at least five dumbbell-shaped specimens from the cured polyurethane sheets using the cutting die.

  • Measure the thickness and width of the narrow section of each specimen.

  • Testing Conditions: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[6]

  • Set the crosshead speed of the UTM to 500 mm/min.

  • Measurement: Clamp the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.

  • Start the test and record the force and elongation until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (maximum stress), elongation at break, and modulus (slope of the initial linear portion of the curve).

TGA is used to evaluate the thermal stability and decomposition profile of the polymers.[10][11][12][13][14]

Apparatus:

  • Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into a TGA pan.

  • Testing Conditions: Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperature at 5% weight loss (Td5%) as an indicator of thermal stability.

DSC is used to determine the glass transition temperatures (Tg) of the soft and hard segments.[15][16][17][18][19]

Apparatus:

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into a DSC pan and seal it.

  • Testing Conditions: Place the sample pan and an empty reference pan in the DSC cell.

  • Cool the sample to -80°C and then heat to 200°C at a heating rate of 10°C/min. This first heating scan is to erase the thermal history.

  • Cool the sample back to -80°C at a controlled rate (e.g., 10°C/min).

  • Heat the sample again to 200°C at 10°C/min. This second heating scan is used for analysis.

  • Data Analysis: Determine the glass transition temperatures of the soft segment (Tgs) and the hard segment (Tgh) from the inflection points in the heat flow curve of the second heating scan.

cluster_workflow Experimental Characterization Workflow start Synthesized Polyurethane with Varying Chain Extender Concentrations mechanical Mechanical Testing (ASTM D412) - Tensile Strength - Elongation - Modulus start->mechanical thermal_tga Thermal Analysis (TGA) (ASTM E1131) - Thermal Stability - Decomposition Profile start->thermal_tga thermal_dsc Thermal Analysis (DSC) (ASTM D3418) - Glass Transition (Tg) start->thermal_dsc data Data Analysis and Property Correlation mechanical->data thermal_tga->data thermal_dsc->data

Caption: Workflow for polymer characterization.

Applications in Drug Development

The unique properties of sulfur-containing polymers make them attractive for various biomedical applications.[20][21] The presence of sulfonyl groups in this compound could lead to polyurethanes with enhanced biocompatibility and controlled degradation profiles. Organosulfur-based polymers are being investigated for targeted and managed drug delivery systems, leveraging their potential for biodegradability and responsiveness to physiological conditions.[20] The inherent polarity and potential for specific interactions of the sulfonyl group may also be beneficial for the encapsulation and release of certain therapeutic agents. Furthermore, some high-sulfur-content polymers have demonstrated antibacterial activity, opening possibilities for their use in antimicrobial coatings or drug-eluting medical devices.[22]

Conclusion

References

  • 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol | SIELC. (2018, May 16). SIELC Technologies. [Link]

  • 2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol). (2022, January 14). MDPI. [Link]

  • 2,2-diethoxy-1-isocyanoethane. (n.d.). Organic Syntheses. [Link]

  • Advances in Organosulfur-Based Polymers for Drug Delivery Systems. (n.d.). National Institutes of Health. [Link]

  • Novel Sulfur‐Containing Polyurethanes using 5‐(Chloromethyl)Furfural as a Renewable Building Block. (2025, August 7). ResearchGate. [Link]

  • Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. (n.d.). MDPI. [Link]

  • ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. (n.d.). LabsCubed. [Link]

  • Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. (2021, September 14). Taylor & Francis Online. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. [Link]

  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021, September 1). ASTM International. [Link]

  • Polyurethane product with sulfur-containing polyol. (n.d.).
  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. (n.d.). Oxford Academic. [Link]

  • ASTM D412-0 Tensile Test Method for Vulcanized Rubber and Thermoplastic Elastomers. (2023, August 11). Wewon Environmental Chambers. [Link]

  • Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism. (2025, August 6). ResearchGate. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]

  • Compositional Analysis by Thermogravimetry. (n.d.). ASTM International. [Link]

  • Quantification Characterization of Hierarchical Structure of Polyurethane by Advanced AFM and X-ray Techniques. (2023, September 13). ACS Publications. [Link]

  • Special Issue : Recent Progress in Sulfur-Containing Polymers. (n.d.). MDPI. [Link]

  • ASTM D 3418 - 03 Standard Test Method For Transition Temperatures of Polymers by Differential Scanning Calorimetry. (n.d.). Scribd. [Link]

  • Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. (n.d.). MDPI. [Link]

  • Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (2024, February 22). ResearchGate. [Link]

  • Astm e 1131 Tga. (n.d.). Scribd. [Link]

  • ANALYTICAL CHARACTERIZATION OF POLYURETHANES. (n.d.). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus+ DatapointLabs. [Link]

  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. (2024, March 22). MDPI. [Link]

  • How to perform ASTM D412 Tensile Test on Rubber & Elastomers. (n.d.). Presto Group. [Link]

  • Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. (n.d.). Gantrade. [Link]

  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.). ResearchGate. [Link]

  • Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications. (2025, August 7). ResearchGate. [Link]

  • Novel disulfide-containing diols: synthesis and application in self-healing fluorescent polyurethane elastomers. (n.d.). Royal Society of Chemistry. [Link]

  • Vulcanized Rubber and Thermoplastic Elastomers— Tension. (n.d.). qc-test.com. [Link]

  • ASTM E1131 - TGA Analysis Testing Services. (n.d.). Professional Plastics. [Link]

  • Differential Scanning Calorimetry. (n.d.). Kinam Park. [Link]

  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. (2023, March 25). MDPI. [Link]

  • Development and Characterization of Novel Polyurethane Films Impregnated with Tolfenamic Acid for Therapeutic Applications. (n.d.). National Institutes of Health. [Link]

  • Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity. (n.d.). National Institutes of Health. [Link]

  • ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. (n.d.). Kind Snail. [Link]

  • TOX-54: 1,4-Butanediol. (n.d.). National Toxicology Program. [Link]

  • Polyurethane. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols for the Use of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in Biocompatible Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Biocompatible Polymers

In the quest for novel biomaterials with tailored properties for drug delivery, tissue engineering, and medical devices, the choice of monomer is paramount. 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is an aliphatic diol distinguished by a central ethane-1,2-diyl disulfonyl core. This unique structure, featuring two hydrophilic and chemically stable sulfonyl (SO₂) groups, presents a compelling opportunity for the synthesis of a new class of biocompatible polymers. The presence of terminal hydroxyl groups allows for its straightforward incorporation into polyesters and polyurethanes through well-established polycondensation and polyaddition reactions, respectively.

The sulfone group is a key functional moiety in various high-performance thermoplastics, such as polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU). These materials are renowned for their exceptional thermal stability, resistance to hydrolysis, and excellent biocompatibility, leading to their widespread use in medical applications like hemodialysis membranes and surgical instruments.[1][2][3] While these commercial polymers are typically aromatic and rigid, the aliphatic nature of this compound offers the potential for more flexible polymer backbones. Furthermore, recent research has indicated that the incorporation of sulfone groups into polyester backbones can significantly accelerate degradation kinetics, suggesting a pathway to creating tunable, biodegradable materials.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a prospective analysis of the synthesis of biocompatible polymers using this compound, detailing potential polymerization pathways, expected material properties, and step-by-step experimental protocols.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 7484-34-6[6]
Molecular Formula C₆H₁₄O₆S₂[6]
Molecular Weight 246.3 g/mol [6]
Appearance White crystalline solid[7]
Solubility Soluble in polar solvents[7]
Key Functional Groups 2 x Hydroxyl (-OH), 2 x Sulfonyl (-SO₂-)N/A

The sulfonyl groups are strong hydrogen bond acceptors and are highly polar, which is expected to impart hydrophilicity to the resulting polymers. This is a desirable characteristic for improving biocompatibility and modulating drug-polymer interactions in delivery systems.[4] Unlike disulfide bonds, the sulfone linkage is highly stable and resistant to cleavage under typical physiological redox conditions.[8]

PART 1: Synthesis of Biocompatible Polymers

The difunctional nature of this compound makes it an ideal candidate for step-growth polymerization. Below, we outline two primary synthetic routes: the formation of polyesters and polyurethanes.

Synthesis of Aliphatic Poly(sulfone-ester)s

The reaction of the diol monomer with a dicarboxylic acid or its derivative (e.g., acyl chloride or ester) yields a polyester. The choice of the dicarboxylic acid comonomer is a critical determinant of the final polymer's properties, such as its flexibility, hydrophobicity, and biodegradability. For example, using a long-chain aliphatic dicarboxylic acid like sebacic acid would likely result in a more flexible and biodegradable polymer.

Reaction Workflow:

G Monomer1 This compound (Diol) Polymerization Melt Polycondensation Monomer1->Polymerization Monomer2 Dicarboxylic Acid / Acyl Chloride Monomer2->Polymerization Catalyst Catalyst (e.g., Sn(Oct)₂ or H₃PO₄) Catalyst->Polymerization Polymer Poly(sulfone-ester) Polymerization->Polymer Byproduct Byproduct (H₂O or HCl) Polymerization->Byproduct removal drives reaction

Caption: Polyester synthesis via melt polycondensation.

Protocol 1: Synthesis of Poly(sebacoyl disulfonyl diethanol)

This protocol describes the synthesis of a polyester from this compound and sebacoyl chloride.

Materials:

  • This compound

  • Sebacoyl chloride

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add anhydrous pyridine (2.2 equivalents) to the solution to act as an acid scavenger.

  • Cool the flask to 0°C in an ice bath.

  • Dissolve sebacoyl chloride (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the sebacoyl chloride solution dropwise to the stirred diol solution over 30-60 minutes under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by re-dissolving it in a minimal amount of DMF and re-precipitating it in methanol. Repeat this step two more times.

  • Dry the final polymer product under vacuum at 40-50°C to a constant weight.

Expected Properties & Causality: The resulting aliphatic poly(sulfone-ester) is anticipated to be a semi-crystalline or amorphous material with increased hydrophilicity compared to polyesters like Poly(butylene succinate) (PBS). The electron-withdrawing nature of the sulfone groups adjacent to the ester linkages may render the ester bonds more susceptible to hydrolysis, potentially leading to a biodegradable material with a tunable degradation rate.[4]

Synthesis of Aliphatic Poly(sulfone-urethane)s

Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate.[9] These materials are known for their versatile properties, ranging from flexible elastomers to rigid foams. The incorporation of the sulfone-diol can enhance the thermal stability and hydrophilicity of the resulting polyurethane.

Reaction Workflow:

G Monomer1 This compound (Diol) Polymerization Bulk or Solution Polyaddition Monomer1->Polymerization Monomer2 Diisocyanate (e.g., HMDI) Monomer2->Polymerization Catalyst Catalyst (e.g., DBTDL) Catalyst->Polymerization Polymer Poly(sulfone-urethane) Polymerization->Polymer

Caption: Polyurethane synthesis via polyaddition reaction.

Protocol 2: Synthesis of a Poly(sulfone-urethane)

This protocol details the synthesis of a polyurethane using this compound and a common aliphatic diisocyanate, dicyclohexylmethane-4,4'-diisocyanate (HMDI).

Materials:

  • This compound

  • Dicyclohexylmethane-4,4'-diisocyanate (HMDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas supply

  • Mechanical stirrer and reaction kettle

Procedure:

  • Dry the this compound monomer under vacuum at 60°C for at least 4 hours prior to use.

  • Set up a reaction kettle with a mechanical stirrer, nitrogen inlet, and condenser.

  • Charge the reactor with the dried this compound (1 equivalent) and anhydrous DMSO. Stir under a gentle nitrogen flow until fully dissolved.

  • Add HMDI (1 equivalent) to the reactor.

  • Add a catalytic amount of DBTDL (e.g., 0.05 mol% relative to the diol).

  • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Monitor the reaction progress by checking for the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with additional DMSO if necessary.

  • Precipitate the polyurethane by pouring the solution into an excess of methanol.

  • Collect the polymer by filtration and wash thoroughly with methanol.

  • Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Properties & Causality: The resulting poly(sulfone-urethane) is expected to be a thermoplastic elastomer. The sulfone groups can participate in strong dipole-dipole interactions and hydrogen bonding with the urethane linkages, potentially leading to enhanced mechanical properties and thermal stability compared to analogous polyurethanes without sulfone moieties.[10] The aliphatic nature of both the diol and diisocyanate should result in a flexible polymer. Its biocompatibility is expected to be favorable, drawing from the known biocompatibility of both polyurethanes and polysulfones in medical applications.[2][3]

PART 2: Biocompatibility and Application Perspectives

The primary rationale for exploring polymers derived from this compound is their potential for high biocompatibility.

Biocompatibility Considerations
  • Sulfone Group: The sulfone group is generally considered to be biologically inert. Aromatic polysulfones are widely used in blood-contacting applications like hemodialysis membranes, demonstrating excellent hemocompatibility.[11][12] While the polymers proposed here are aliphatic, the inherent stability and polarity of the sulfone group are favorable indicators for biocompatibility.

  • Hydrophilicity: The polarity of the sulfone groups is expected to increase the surface hydrophilicity of the polymers. Increased hydrophilicity often correlates with reduced protein adsorption and platelet adhesion, which are key factors in improving the blood compatibility of biomaterials.[13]

  • Degradation Products: For the potentially biodegradable poly(sulfone-ester)s, the degradation products would be the parent diol, the dicarboxylic acid, and their oligomers. The biocompatibility of these degradation products would need to be thoroughly evaluated through in vitro cytotoxicity assays.

Potential Applications
  • Drug Delivery Systems: The amphiphilic nature that can be tuned in these copolymers (by selecting appropriate comonomers) makes them promising candidates for forming nanoparticles or micelles for encapsulating hydrophobic drugs.[14] The potential for tunable degradation in the polyester variants could allow for controlled drug release over time.

  • Stable Medical Device Coatings: The poly(sulfone-urethane)s, with their expected stability and flexibility, could be used as coatings for medical devices to improve their biocompatibility and surface properties. Their good film-forming properties, typical of polyurethanes, would be advantageous here.[10]

  • Tissue Engineering Scaffolds: For the biodegradable polyester variants, their tunable degradation rates could be exploited in fabricating scaffolds for tissue engineering. The scaffold would provide temporary mechanical support while new tissue forms, degrading over time to be replaced by the native extracellular matrix.

Self-Validating Systems: Characterization Protocols

To ensure the successful synthesis and to understand the properties of the novel polymers, a suite of characterization techniques must be employed.

TechniquePurposeExpected Outcome / Metric
FT-IR Spectroscopy Confirm functional groups & reaction completionAppearance of ester (~1735 cm⁻¹) or urethane (~1700 cm⁻¹, ~3300 cm⁻¹) carbonyl peaks; disappearance of -OH and -NCO peaks.
¹H and ¹³C NMR Spectroscopy Elucidate polymer structure and confirm monomer incorporationChemical shifts corresponding to the protons and carbons of both monomers in the polymer backbone.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI)Provides information on the degree of polymerization and the distribution of chain lengths.
Differential Scanning Calorimetry (DSC) Measure thermal transitions (Tg, Tm)Determines if the polymer is amorphous or semi-crystalline and its operational temperature range.
Thermogravimetric Analysis (TGA) Evaluate thermal stabilityDetermines the onset temperature of decomposition.
Contact Angle Goniometry Assess surface hydrophilicity/hydrophobicityA lower contact angle with water would indicate a more hydrophilic surface.
In Vitro Degradation Study Evaluate hydrolytic or enzymatic degradation rateMass loss and molecular weight decrease over time in a buffered solution (e.g., PBS at 37°C).
Cytotoxicity Assays (e.g., ISO 10993-5) Assess biocompatibilityMeasurement of cell viability (e.g., via MTT or LDH assay) after exposure to the polymer or its extracts.

Conclusion and Future Outlook

This compound stands out as a promising, yet underexplored, monomer for the development of advanced biocompatible polymers. Its unique aliphatic sulfone structure provides a versatile platform for creating either highly stable polyurethanes or tunable, degradable polyesters. The protocols and prospective analyses provided herein offer a solid foundation for researchers to begin exploring these novel materials. Future work should focus on the systematic synthesis of a library of these polymers with various comonomers, followed by a comprehensive evaluation of their physicochemical properties, degradation kinetics, and in vitro/in vivo biocompatibility. Such studies will be crucial in unlocking their full potential for transformative applications in medicine and drug development.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Polymer Blend Performance with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the miscibility and performance of polymer blends incorporating "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymer blending and troubleshoot common issues encountered during experimentation. Our approach is rooted in fundamental polymer science to provide not just solutions, but a deeper understanding of the underlying principles governing blend morphology and stability.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what role does it play in a polymer blend?

"this compound" is a small organic molecule characterized by a flexible ethane disulfide core, polar sulfonyl groups (SO₂), and terminal hydroxyl (-OH) groups. Its molecular structure suggests it can act as a polar additive or a specialty plasticizer in polymer blends. The sulfonyl groups introduce strong dipole-dipole interactions, while the hydroxyl groups can participate in hydrogen bonding.[1][2] These characteristics can be leveraged to modify the properties of a polymer blend, such as improving adhesion, altering mechanical properties, or enhancing the solubility of other components. However, its effectiveness is highly dependent on its miscibility with the host polymer matrix.

Q2: I'm observing phase separation (cloudiness, poor mechanical properties) in my blend containing "this compound". What is the likely cause?

Phase separation in polymer blends is a common issue and is fundamentally governed by thermodynamics. For two or more components to be miscible, the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative. In polymer blends, the entropy of mixing (ΔS_mix) is typically very small, so a favorable enthalpy of mixing (ΔH_mix ≤ 0) is usually required for miscibility.

The likely cause of phase separation is a positive enthalpy of mixing, indicating that the polymer chains prefer to interact with themselves rather than with the "this compound" molecules. This is especially common when blending a polar additive like this one with a non-polar polymer. The principle of "like dissolves like" is a good starting point for understanding this phenomenon.[3]

Q3: How can I predict the miscibility of "this compound" with my polymer of interest?

A powerful tool for predicting miscibility is the use of Hansen Solubility Parameters (HSP) . HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] The core idea is that materials with similar HSP values are likely to be miscible.

Estimated Hansen Solubility Parameters for this compound:

To estimate the HSPs, the molecule is broken down into its constituent functional groups:

  • 2 x -CH₂- (aliphatic)

  • 2 x -SO₂- (sulfonyl)

  • 2 x -CH₂- (adjacent to sulfonyl)

  • 2 x -CH₂- (adjacent to hydroxyl)

  • 2 x -OH (hydroxyl)

Using a group contribution calculator, we can estimate the HSP values.

ParameterEstimated Value (MPa½)
δD (Dispersion) 18.5
δP (Polar) 14.2
δH (Hydrogen Bonding) 12.8
δT (Total) 26.8

Now, you can compare these values to the known HSPs of your polymer. A smaller "distance" (Ra) between the HSPs of the additive and the polymer in the 3D Hansen space suggests better miscibility.

Hansen Solubility Parameters of Common Polymers:

PolymerδD (MPa½)δP (MPa½)δH (MPa½)
Polypropylene (PP)17.400
Polystyrene (PS)18.60.62.9
Poly(methyl methacrylate) (PMMA)18.610.57.5
Polycarbonate (PC)18.67.55.1
Polyethylene Terephthalate (PET)19.55.58.8
Nylon 6,617.02.912.3

From this table, we can predict that "this compound" will have poor miscibility with non-polar polymers like Polypropylene but may have better miscibility with more polar polymers like PMMA, PET, and Nylon 6,6, where the polar and hydrogen bonding interactions are more significant.

Troubleshooting Guide

Problem 1: My blend is opaque and brittle, indicating immiscibility.
  • Root Cause Analysis: The HSP distance between your polymer and "this compound" is likely too large, leading to macroscopic phase separation. The domains of the separated phases are large enough to scatter light, causing opacity, and the poor interfacial adhesion between phases results in brittle fracture.

  • Solutions:

    • Introduce a Compatibilizer: A compatibilizer is a substance that improves the interfacial adhesion between immiscible components.[7]

      • Strategy: Use a block or graft copolymer where one segment is miscible with your main polymer matrix and the other segment has favorable interactions with the sulfonyl and hydroxyl groups of the additive. For example, in a polypropylene blend, a maleic anhydride-grafted polypropylene (PP-g-MA) could be effective. The maleic anhydride groups can form hydrogen bonds with the hydroxyl groups of the additive.

      • Workflow:

        Compatibilization Polymer Polymer Matrix Additive Additive (2,2'-...) Compatibilizer Compatibilizer (e.g., PP-g-MA) Polymer_C Polymer Matrix Compatibilizer->Polymer_C Miscible Segment Additive_C Additive (2,2'-...) Compatibilizer->Additive_C Interacting Segment

        Caption: Compatibilizer at the interface of a polymer blend.

    • Reactive Compatibilization: This involves an in-situ chemical reaction during melt processing to form a compatibilizer at the interface.[8]

      • Strategy: If your polymer has reactive groups (e.g., carboxylic acid or amine end groups on polyesters or polyamides), these could potentially react with the hydroxyl groups of "this compound" under the right conditions (temperature, catalyst) to form covalent bonds, effectively anchoring the additive at the interface.

    • Modify Processing Conditions:

      • Strategy: Increasing the shear rate during melt mixing can help to reduce the size of the dispersed phase domains.[7] However, this is often a kinetic solution and the phases may coalesce over time if not thermodynamically stable.

Problem 2: The blend appears miscible initially but becomes cloudy over time or upon heating.
  • Root Cause Analysis: Your blend may be exhibiting partial miscibility or has a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior. LCST is more common in polymer blends, where the blend is miscible at lower temperatures and phase separates upon heating.

  • Solutions:

    • Characterize the Thermal Behavior: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature(s) (Tg) of your blend.

      • A single, composition-dependent Tg suggests miscibility.

      • Two distinct Tgs, similar to the pure components, indicate immiscibility.

      • Two Tgs that are shifted towards each other suggest partial miscibility.[9][10]

    • Annealing Studies: Anneal your samples at different temperatures and for varying times, followed by characterization (e.g., DSC or microscopy) to assess the stability of the blend's morphology.

Problem 3: How do I visually confirm the miscibility and morphology of my blend?
  • Root Cause Analysis: Macroscopic appearance can be misleading. Microscopic techniques are necessary to visualize the phase structure of the blend.

  • Solution:

    • Scanning Electron Microscopy (SEM): SEM is an excellent technique for visualizing the morphology of immiscible polymer blends.[11]

      • Protocol:

        • Cryo-fracture the blend sample in liquid nitrogen to create a fresh, brittle fracture surface. This prevents ductile deformation that can obscure the morphology.

        • If one phase can be selectively etched with a solvent that does not affect the other phase, this can be done to enhance contrast.

        • Mount the fractured surface onto an SEM stub using conductive carbon tape.

        • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.[12]

        • Image the surface using the SEM. Immiscible blends will show distinct domains of the dispersed phase within the matrix. The size, shape, and distribution of these domains provide valuable information about the degree of miscibility and the effectiveness of any compatibilization strategy.

Experimental Protocols

Protocol 1: Assessing Blend Miscibility using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the glass transition temperature(s) of your polymer blend.

  • Sample Preparation:

    • Prepare thin films or small granules of your polymer blend.

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.[13]

    • Crimp the pan with a lid.

    • Prepare a reference pan (an empty, crimped pan).

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg of both components and any melting points. This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The glass transition(s) are determined from this second heating scan.

  • Data Interpretation:

    • Analyze the heat flow curve from the second heating scan. The Tg will appear as a step change in the heat capacity.

    • Miscible Blend: A single Tg is observed, intermediate between the Tgs of the pure components.

    • Immiscible Blend: Two distinct Tgs are observed, corresponding to the Tgs of the individual components.

    • Partially Miscible Blend: Two Tgs are observed, but they are shifted inward compared to the pure components.

    Caption: Decision tree for interpreting DSC results of a polymer blend.

Protocol 2: Characterizing Blend Miscibility using Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the glass transition and can provide more detailed information about the viscoelastic properties of the blend.[14]

  • Sample Preparation:

    • Prepare rectangular bar-shaped samples of the polymer blend using compression molding or injection molding. Typical dimensions are around 12 mm x 30 mm x 3 mm, but this will depend on your instrument's fixtures.

  • DMA Analysis:

    • Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).

    • Apply a small, sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature at a controlled rate (e.g., 2-3 °C/min) through the temperature range of interest.

    • The instrument will measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Interpretation:

    • The glass transition is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.

    • Miscible Blend: A single, sharp tan delta peak will be observed between the tan delta peaks of the pure components.

    • Immiscible Blend: Two distinct tan delta peaks will be observed at temperatures corresponding to the Tgs of the pure components.

    • Partially Miscible Blend: Two broadened tan delta peaks that are shifted towards each other will be observed. The degree of peak shifting can indicate the extent of mixing in each phase.

References

  • Blend Miscibility of Sulfonated Polystyrene Ionomer Systems. (n.d.). Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Miscibility Behavior of Polybenzimidazole/Sulfonated Polysulfone Blends for Use in Fuel Cell Applications. (2000). Macromolecules, 33(20), 7584–7591.
  • HSPiP - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • The phase behaviour of a poly(ether sulfone) with poly(ethylene oxide). (n.d.). Retrieved from [Link]

  • SPHERES: Solubility Parameter Calculation. (2025). MATLAB Central File Exchange. Retrieved from [Link]

  • Compatibility of Polyethersulfone/Polycarbonate Blends. (n.d.). Retrieved from [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega, 3(11), 15449–15456.
  • DIY HSP (Methods to Calculate/Estimate Your Own HSP). (n.d.). Pirika. Retrieved from [Link]

  • Appendix: C8 Estimation of HSP From Group Contribution Methods. (n.d.). Scribd. Retrieved from [Link]

  • Polypropylene/polysulfone compatibilized blends. (n.d.). Retrieved from [Link]

  • Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer. (2007).
  • Hansen Solubility Parameters (HSP) Tool. (n.d.). Process Chemistry Portal. Retrieved from [Link]

  • Compatibility of Polymer Blends. (n.d.). Retrieved from [Link]

  • Characterization of polymer blends of polyethersulfone/sulfonated polysulfone and polyethersulfone/sulfonated polyetheretherketone for direct methanol fuel cell applications. (n.d.). Retrieved from [Link]

  • Reactive Compatibilization of Polymer Blends. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022).
  • Utilizing Dynamic Mechanical Thermal Analysis to Characterize Polymer Blend Miscibility. (2023). AZoM.com. Retrieved from [Link]

  • Investigation of the Properties of Polyphenylene Sulfone Blends. (2022). Polymers, 14(18), 3824.
  • Compatibilization of Polymer Blends. (n.d.). Retrieved from [Link]

  • How I could determine the miscibility of two polymer? (2016). ResearchGate. Retrieved from [Link]

  • Immiscible polymer blend compatibilization through pendant ionic interactions. (2022).
  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Poly(etheretherketone)/Poly(ethersulfone) Blends with Phenolphthalein: Miscibility, Thermomechanical Properties, Crystallization and Morphology. (2021). Polymers, 13(9), 1475.
  • Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. (2024). ACS Macro Letters, 13(4), 488–495.
  • Polymer Characterization - Blends. (n.d.). Retrieved from [Link]

  • Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. (n.d.). Retrieved from [Link]

  • Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization. (2015). Polymer Chemistry, 6(38), 6806–6816.
  • Obtaining and Characterization of Biodegradable Polymer Blends Based on Polyvinyl Alcohol, Starch, and Chitosan. (2023). Polymers, 15(13), 2915.
  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. Retrieved from [Link]

  • Polyethersulfone polymers and oligomers — Morphology and crystallization. (2012). Polymer, 53(24), 5575-5582.
  • What Determines Miscibility Between Polar And Nonpolar Solvents? (2025). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Cross-Linking with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Optimizing Catalyst Selection for "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" Cross-linking.

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use as a cross-linking agent. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success.

Introduction: Understanding the Cross-Linker

This compound (CAS: 7484-34-6) is a bifunctional cross-linking agent characterized by two primary hydroxyl (-OH) groups at its termini and a central, chemically stable ethane-1,2-disulfonyl core.[1] The reactivity of this molecule is driven by its hydroxyl groups, making it an ideal candidate for forming stable networks with polymers containing complementary functional groups, such as carboxylic acids or isocyanates.

The sulfonyl core is a key structural feature. Unlike more common alkane-based linkers, the polar sulfonyl groups enhance the hydrophilicity and thermal stability of the final cross-linked material. This guide will focus on the most prevalent application: forming ester-based cross-links and the critical role of catalyst selection in achieving desired material properties.

Part 1: Core Principles of the Cross-Linking Reaction

Q1: What is the primary reaction mechanism for cross-linking with this compound?

The primary mechanism involves the reaction of the two terminal hydroxyl groups of the cross-linker with reactive functional groups on a polymer backbone. The most common and versatile reaction is esterification , where the hydroxyl groups react with carboxylic acid groups (-COOH) or their derivatives (e.g., acyl chlorides) on a polymer to form stable ester bonds. This process creates a three-dimensional network, fundamentally altering the polymer's properties from soluble and fusible to a robust, insoluble gel or solid.

The general scheme for this reaction is illustrated below. The choice of catalyst is paramount as it dictates the reaction conditions, speed, and efficiency.

G cluster_0 Reactants cluster_1 Product Polymer-A-COOH Polymer with Carboxylic Acid Catalyst Catalyst + Heat/Time Polymer-A-COOH->Catalyst Linker HO-(CH₂)₂-S(O)₂-(CH₂)₂-S(O)₂-(CH₂)₂-OH Linker->Catalyst Polymer-B-COOH Polymer with Carboxylic Acid Polymer-B-COOH->Catalyst Product Polymer-A-COO-Linker-OOC-Polymer-B (Cross-Linked Network) Catalyst->Product G Start Start: Define Polymer System & Cross-Linking Goal Stability Is the polymer backbone sensitive to heat or extreme pH? Start->Stability ReactiveGroup Reactive Group on Polymer? Stability->ReactiveGroup Yes (Sensitive) AcidCat Option 1: Acid Catalysis (p-TsOH, H₂SO₄) Stability->AcidCat No (Robust) Coupling Option 2: Carbodiimide Coupling (EDC/NHS, DCC) ReactiveGroup->Coupling Carboxylic Acid (-COOH) BaseCat Option 3: Base-Promoted Acylation (Pyridine, DMAP) ReactiveGroup->BaseCat Acyl Chloride (-COCl) Note1 Best for robust polymers and large-scale synthesis. AcidCat->Note1 Note2 Ideal for biomolecules, hydrogels, and sensitive substrates. Coupling->Note2 Note3 Fast and efficient but requires pre-activation of the polymer. BaseCat->Note3

Caption: Decision workflow for catalyst selection.

Part 3: Protocols and Optimization Strategies

Theoretical knowledge must be paired with robust experimental design. This section provides a validated starting protocol and guidance on fine-tuning your reaction.

Protocol: Cross-Linking a Carboxylated Polymer using EDC/NHS Chemistry

This protocol is ideal for biocompatible materials like hyaluronic acid or poly(acrylic acid) at a laboratory scale.

Materials:

  • Carboxylated Polymer (e.g., Poly(acrylic acid), 100 kDa)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

  • Polymer Dissolution: Dissolve the carboxylated polymer in MES buffer to a final concentration of 10 mg/mL. Stir until fully dissolved.

  • Activation of Carboxylic Acids: Add NHS (2 eq. relative to carboxyl groups) followed by EDC (2 eq. relative to carboxyl groups) to the polymer solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature. The NHS ester intermediate improves efficiency and stability against hydrolysis.

  • Cross-Linker Addition: Dissolve this compound in a minimal amount of MES buffer. Add this solution to the activated polymer mixture. The molar ratio of diol to carboxyl groups should be optimized; a starting point is a 0.5:1 ratio of diol molecules to polymer chains to promote inter-chain cross-linking.

  • Cross-Linking Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Successful cross-linking will be indicated by a significant increase in viscosity or the formation of a hydrogel.

  • Quenching and Purification: Quench any remaining active esters by adding a small amount of a primary amine (e.g., Tris buffer). Purify the cross-linked product by dialysis against PBS to remove unreacted reagents and byproducts.

Q4: How do I properly optimize the catalyst concentration?

Optimizing catalyst concentration is a balancing act to maximize reaction rate while minimizing side reactions and cost. [2]* Insufficient Catalyst: Leads to slow or incomplete cross-linking, resulting in poor mechanical properties. [3]* Excessive Catalyst: Does not necessarily increase the rate beyond a certain point and can lead to unwanted side reactions or degradation of the polymer backbone. [2] Optimization Approach: A One-Factor-at-a-Time (OFAT) approach is effective. [4]1. Fix the stoichiometry of your polymer and cross-linker, reaction temperature, and time. 2. Run a series of small-scale reactions varying the catalyst concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol% relative to the limiting functional group). 3. Analyze the outcome for each concentration. For hydrogels, this can be done via swelling studies or rheometry to measure the storage modulus (G'). [5]The optimal concentration is the lowest amount that provides the desired degree of cross-linking in a reasonable timeframe.

Part 4: Troubleshooting Common Issues

IssuePotential CauseTroubleshooting Steps
Low or No Cross-Linking Inactive Catalyst: Lewis acids are sensitive to moisture. Carbodiimides can degrade over time.Use a fresh bottle of catalyst. For Lewis acids, ensure anhydrous conditions using flame-dried glassware and dry solvents.
Suboptimal pH: EDC/NHS chemistry is most efficient at pH 5-6. Base-catalyzed reactions require alkaline conditions.Verify and adjust the pH of your reaction buffer.
Incorrect Stoichiometry: An error in calculating the molar equivalents of reactive groups.Double-check all calculations. Accurately determine the functional group density of your polymer (e.g., via titration).
Material is Brittle or Inhomogeneous Reaction Too Fast: Premature gelation before uniform mixing can create stress points.Lower the reaction temperature. Reduce the catalyst concentration. Add the cross-linker solution dropwise over a longer period.
Polymer Degradation: Harsh conditions (strong acid, high heat) may have cleaved the polymer backbone.Switch to a milder catalyst system (e.g., from acid catalysis to carbodiimide coupling). Characterize the molecular weight of your polymer before and after the reaction.
Reaction Stalls Before Completion Catalyst Inhibition: The presence of nucleophilic impurities (e.g., primary amine buffers like Tris with EDC chemistry) can consume the catalyst or activated intermediates. [6]Ensure all buffers and reagents are compatible with your chosen catalyst system.
Poor Solubility: One or more components may be precipitating out of solution.Change to a solvent system in which all reactants and the catalyst are fully soluble. [7]

Part 5: Frequently Asked Questions (FAQs)

Q5: Can I use a photoinitiator to catalyze the cross-linking reaction with this diol? No. Photoinitiators are used to generate radicals for chain-growth polymerizations, such as in thiol-ene or acrylate systems. [5][8]The cross-linking reaction of this compound proceeds via a step-growth condensation mechanism (esterification), which is not initiated by radicals. Using a photoinitiator would be ineffective.

Q6: Are there biocompatible catalysts for this reaction for use in biomedical applications? Absolutely. The most widely used system for biomedical applications is the carbodiimide coupling reaction using EDC, often with NHS as an additive. [9]These reagents facilitate ester or amide bond formation in aqueous buffers at neutral pH and are commonly used for creating hydrogels for drug delivery and tissue engineering.

Q7: How does the central sulfonyl group affect the reaction and the final material? The sulfonyl group itself is highly stable and chemically inert under standard esterification conditions. It will not participate in the cross-linking reaction. Its primary role is structural. The two sulfone groups are strong hydrogen bond acceptors, which will increase the polarity and hydrophilicity of the cross-linked network. This can lead to materials with higher water content (for hydrogels) and potentially different mechanical properties compared to a non-polar aliphatic cross-linker of similar length.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in thiol-ene reactions with 1-propene-1-thiol. Benchchem.
  • Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. (2022). RSC Advances.
  • Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. (2022). RSC Publishing.
  • Optimization of reaction conditions: Significance and symbolism. (2024).
  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide C
  • 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol. (n.d.).
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. (2018). PNAS.
  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. (2026). American Chemical Society.
  • Basic Thiol-Ene Reaction Question. (2022). Reddit.
  • 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol. (n.d.). ChemScene.
  • Crosslinking technology. (n.d.). Thermo Fisher Scientific.
  • Formation of Sulfonate Esters
  • Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. (n.d.). Knowledge UChicago.
  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025).
  • BenchChem. (2025).
  • Thiol–Ene Click Cross-linking of Starch Oleate Films for Enhanced Properties. (2023).
  • Optimization of catalyst concentration. (n.d.).
  • Synthetic pathways of the crosslinking reaction used for the fabrication of commercial soft-tissue fillers. (n.d.).
  • A Brief Introduction to Chemical Reaction Optimiz
  • Bis-sulfone Conjug
  • Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydr
  • Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. (n.d.). PMC - NIH.
  • Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. (2024). MDPI.
  • a) End-crosslinking reaction mechanism between thiol end-crosslinker and acrylate monomers. b) Interaction of IL in the transition state of thiol-ene reaction. (n.d.).
  • 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol. (n.d.). CymitQuimica.
  • Recent advances in medicinal compounds related to corneal crosslinking. (n.d.). PMC.
  • Complications of corneal collagen cross-linking. (2022). PMC - PubMed Central.
  • TiO2‐Supported Ru–Fe Catalysts for the Hydrodeoxygenation of Bis(2‐hydroxyethyl) Terephthalate (BHET) Prepared by the Glycolysis of Polyethylene Terephthalate (PET). (2025).
  • 2,2'-(Ethane-1,2-diylbis(oxy))diethanol. (n.d.). BLDpharm.
  • High-productivity bisphenol A catalyst. (n.d.).
  • A Comparative Guide to Cross-Linking Agents: Evaluating the Impact on M
  • Synthesis of crosslinked network from tri(ethylene glycol)divinyl ether, 2,2. (n.d.).
  • Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (n.d.). Advanced Journal of Chemistry, Section A.
  • Effect of Solvents on De-Cross-Linking of Cross-Linked Polyethylene under Subcritical and Supercritical Conditions. (n.d.).
  • Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (2024). Advanced Journal of Chemistry, Section A.
  • POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW. (2008). SID.

Sources

Technical Support Center: Mitigating Brittleness in Polymers Cross-linked with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and formulation scientists working with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. This cross-linking agent is valued for its ability to create thermally stable and rigid polymer networks. However, the very properties that impart this rigidity can also lead to a common challenge: brittleness. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you systematically address and overcome this issue, enabling you to formulate materials that are both strong and tough.

Section 1: Frequently Asked Questions - Understanding the Root Cause of Brittleness

This section addresses the fundamental principles governing why polymers cross-linked with this specific agent can become brittle. Understanding the "why" is the first step toward an effective solution.

Q1: Why do my polymers cross-linked with this compound often exhibit brittleness?

A: The tendency towards brittleness arises directly from the molecular structure of the cross-linker itself. There are two primary contributing factors:

  • Inherent Rigidity of the Sulfonyl Group: The core of the cross-linker contains two sulfonyl (-SO₂) groups. These groups are sterically bulky and have a rigid, tetrahedral geometry. Unlike more flexible ether or simple alkyl linkages, the sulfonyl groups severely restrict rotational freedom along the polymer backbone at the cross-link points. This molecular-level stiffness translates directly to macroscopic rigidity and a lower capacity for the polymer network to absorb energy through deformation, leading to brittle fracture. The expected increase in brittleness due to crosslinking has been observed in sulfone-containing copolymers[1].

  • High Cross-link Density: As a relatively short molecule, this compound creates a tight, dense network of cross-links. High cross-link density significantly reduces the mobility of polymer chains.[2][3] When a force is applied, these restricted chains cannot slide past one another to dissipate the energy; instead, the energy concentrates on the covalent bonds, causing them to break.[2][4] This results in a material that is hard and strong but fails without significant plastic deformation.[2]

Q2: What is the fundamental relationship between cross-link density and a material's mechanical properties?

A: Cross-link density is a critical parameter that dictates the trade-off between a material's stiffness (Young's Modulus), strength, and toughness.

  • Increasing Cross-link Density: Generally leads to a higher Young's modulus (stiffness), greater tensile strength, and a higher glass transition temperature (Tg).[3][5][6][7] The material becomes harder and more resistant to solvents and thermal degradation.

  • Decreasing Cross-link Density: Allows for more chain mobility, which typically results in a lower modulus, increased elongation at break (ductility), and improved toughness. However, this often comes at the cost of reduced strength and thermal stability.[8]

The key challenge is to find the optimal cross-link density that provides the required strength and thermal properties without making the material unacceptably brittle. This relationship underscores that higher cross-link density leads to higher strength but lower fracture strain.[3]

Q3: How does the glass transition temperature (Tg) relate to the brittleness of my material?

A: The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Brittleness is a characteristic of the glassy state.[9]

  • Below Tg: Molecular motion is severely restricted. The polymer is hard, stiff, and often brittle. If your material's Tg is significantly above its intended operating temperature, it will behave as a brittle solid.

  • Above Tg: Polymer chains have enough thermal energy to move, allowing the material to deform and absorb energy, making it more ductile and less prone to brittle failure.[9]

Increasing the cross-link density typically raises the Tg because more energy is required to induce segmental motion in the highly constrained network.[5][6] Therefore, a formulation that results in a very high Tg may be inherently brittle at room temperature.

Section 2: Troubleshooting Guide - Experimental Strategies to Enhance Toughness

If your material is fracturing with minimal strain, the following troubleshooting steps provide actionable strategies to systematically improve its toughness.

Issue: Material is hard and strong but fractures suddenly with little to no deformation.

This is the classic sign of a brittle thermoset. The primary goal is to introduce mechanisms for energy dissipation into the polymer network.

Solution A: Modulate the Cross-link Density

The most direct approach is to reduce the concentration of the cross-linker. This increases the average molecular weight between cross-links (Mc), allowing for greater chain mobility and energy absorption.

Q: How do I systematically determine the optimal concentration of this compound?

A: A titration study is the most effective method. This involves creating a series of formulations where the molar ratio of the cross-linker to the reactive groups on your polymer/monomer is systematically varied.

  • Establish Baseline: Prepare your standard formulation (defined as 100% relative cross-linker concentration).

  • Prepare Series: Formulate batches with reduced cross-linker concentrations (e.g., 90%, 80%, 70%, and 60% of the baseline molar equivalent). Ensure the total mass is kept constant by adjusting the mass of the primary polymer or monomer.

  • Curing: Cure all samples under identical, controlled conditions to ensure the only variable is the cross-link density.

  • Characterization: Perform tensile testing on standardized samples (e.g., dog-bone shaped specimens) from each batch to measure Young's Modulus, Ultimate Tensile Strength (UTS), and Elongation at Break.

  • Analysis: Plot the mechanical properties as a function of cross-linker concentration to identify the optimal balance.

Relative Cross-linker Conc.Young's Modulus (GPa)UTS (MPa)Elongation at Break (%)Brittleness Observation
100%3.5802.5Very Brittle, Glassy Fracture
90%3.2754.0Brittle, some crack resistance
80%2.9686.5Tough , fails after yielding
70%2.5559.0Tough but weaker
60%2.14512.0Rubbery, low strength

This table illustrates the expected trend where decreasing cross-linker concentration reduces modulus and strength but significantly improves ductility.

G cluster_0 High Cross-link Density cluster_1 Low Cross-link Density p1 Polymer Chain c1 Rigid Cross-linker p1->c1 c2 Rigid Cross-linker p1->c2 p2 Polymer Chain c1->p2 c2->p2 l1 Result: - High Modulus - Low Elongation - BRITTLE p3 Polymer Chain c3 Rigid Cross-linker p3->c3 p4 Polymer Chain c3->p4 l2 Result: - Lower Modulus - High Elongation - TOUGH

Caption: High vs. Low Cross-link Density.

Solution B: Introduce a Flexible Co-Linker

If reducing the cross-link density compromises other essential properties like thermal stability, an alternative is to maintain the cross-link density but introduce flexibility into the network. This is achieved by using a mixture of cross-linkers.

Q: What type of flexible co-linker should I use and in what ratio?

A: The ideal co-linker is a di-functional molecule with a longer, more flexible backbone. Diols based on polyethylene glycol (PEG) or polypropylene glycol (PPG) are excellent candidates. Their flexible ether linkages can rotate freely, allowing the network to deform and absorb energy without bond breakage.

  • Select Co-Linker: Choose a flexible diol with a molecular weight that is significantly higher than this compound, for example, polyethylene glycol diol (PEG-diol, MW 400-1000 g/mol ).

  • Formulate Blends: Prepare a series of formulations where you substitute a molar percentage of the rigid cross-linker with the flexible co-linker. For example:

    • 100% Rigid / 0% Flexible

    • 75% Rigid / 25% Flexible

    • 50% Rigid / 50% Flexible

    • 25% Rigid / 75% Flexible

  • Curing & Characterization: Cure and test the samples using the same methods described in Solution A (tensile testing). Additionally, performing Dynamic Mechanical Analysis (DMA) can reveal changes in Tg and damping properties (Tan δ), which are indicators of toughness.

G cluster_0 Mixed Cross-linker Network p1 Polymer Chain c_rigid Rigid Linker (Sulfonyl-based) p1->c_rigid Imparts Stiffness c_flex Flexible Linker (Ether-based) p1->c_flex Imparts Flexibility p2 Polymer Chain c_rigid->p2 c_flex->p2

Caption: Network with rigid and flexible cross-linkers.

Solution C: Blend with Toughening Agents

This strategy involves creating a multi-phase material where a secondary, softer phase is dispersed within your rigid thermoset matrix. This soft phase can absorb and dissipate impact energy, preventing crack propagation.

Q: What are common toughening agents and how do I incorporate them?

A: Common toughening agents include thermoplastic polymers or rubber elastomers.[10][11] For example, blending with a thermoplastic like polyethersulfone (PES) or incorporating core-shell rubber (CSR) particles are proven methods.

  • Selection: Choose a thermoplastic that has some miscibility with your pre-polymer system to ensure good interfacial adhesion.

  • Blending: Dissolve the thermoplastic into your monomer or pre-polymer mixture before adding the cross-linker. This often requires heating and vigorous stirring to achieve a homogeneous solution.

  • Curing: As the system cures, the thermoplastic phase-separates out, forming a co-continuous morphology or discrete domains that act as crack arrestors.

  • Validation: Use Scanning Electron Microscopy (SEM) on a fractured surface to visualize the phase-separated morphology and confirm the toughening mechanism.

StrategyPrimary MechanismProsCons
Reduce Cross-link Density Increase chain mobilitySimple to implement, very effective at increasing elongation.May significantly reduce Tg, strength, and chemical resistance.[8]
Flexible Co-linker Introduce flexible segments into the networkMaintains cross-link density, balances stiffness and toughness.May require formulation re-optimization; can slightly lower Tg.
Toughening Agents Introduce a soft, energy-absorbing phaseCan significantly improve impact strength with minimal loss in stiffness.Can increase viscosity, may reduce optical clarity, requires careful processing.
Section 3: Characterization and Validation Workflow

To successfully troubleshoot brittleness, you must be able to accurately quantify the changes in your material's properties.

Q: How do I properly measure the improvements in toughness?

A: A combination of techniques is recommended to get a complete picture of your material's performance. The characterization of cross-linked polymer networks can be challenging due to their insolubility but is crucial for understanding structure-property relationships.[12][13][14][15][16]

G start Problem: Material is Brittle strategy1 Strategy 1: Reduce Cross-linker Concentration start->strategy1 strategy2 Strategy 2: Incorporate Flexible Co-linker start->strategy2 strategy3 Strategy 3: Add Toughening Agent start->strategy3 test Characterize Mechanical Properties (Tensile, DMA, Impact) strategy1->test strategy2->test strategy3->test decision Properties Meet Specification? test->decision end_ok Solution Found decision->end_ok Yes end_nok Re-evaluate Strategy (e.g., combine strategies) decision->end_nok No end_nok->start

Caption: A logical workflow for addressing polymer brittleness.

TechniqueMeasurementRelevance to Brittleness
Tensile Testing Stress-Strain Curve, Young's Modulus, UTS, Elongation at BreakThe most direct measure of brittleness. A higher elongation at break indicates improved ductility and toughness.[17]
Dynamic Mechanical Analysis (DMA) Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ), Glass Transition Temp (Tg)Measures viscoelastic properties. A higher Tan δ peak indicates better energy dissipation capability (damping), which correlates with toughness.[5]
Impact Testing (Izod/Charpy) Impact Energy (J/m)Quantifies the energy absorbed by a material during fracture from a sudden impact. Directly measures resistance to brittle failure.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Enthalpy of CureHelps determine the Tg and confirms the extent of the cross-linking reaction, ensuring consistent curing across samples.
References
  • Educational series: characterizing crosslinked polymer networks - RSC Publishing.
  • Educational series: characterizing crosslinked polymer networks - Research Collection.
  • What Determines Polymer Flexibility And Brittleness? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Effects of Polymer Concentration and Cross-Linking Density on Rheology of Chemically Cross-Linked Poly(vinyl alcohol) near the Gelation Threshold | Macromolecules - ACS Publications. Available at: [Link]

  • The Influence of Crosslink Density on the Failure Behavior in Amorphous Polymers by Molecular Dynamics Simulations - PubMed Central. Available at: [Link]

  • Understanding the role of cross-link density in the segmental dynamics and elastic properties of cross-linked thermosets | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS - ResearchGate. Available at: [Link]

  • Fracture behaviour of chemically modified poly(ether ether sulfone)/poly(ether sulfone) copolymers - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Why Are Some Polymers Brittle And Others Flexible? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Why are some polymers brittle, and what determines the brittleness of polymer materials? - Quora. Available at: [Link]

  • Why does excessive cross-linking increase brittleness of a polymer? - Quora. Available at: [Link]

  • Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Publishing. Available at: [Link]

  • The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation | Request PDF - ResearchGate. Available at: [Link]

  • Educational series: characterizing crosslinked polymer networks (Journal Article) - OSTI. Available at: [Link]

  • How i can improve the brittelness of thermoset? - ResearchGate. Available at: [Link]

  • Tough Hydrogels with Different Toughening Mechanisms and Applications - MDPI. Available at: [Link]

  • Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - NIH. Available at: [Link]

  • An extreme toughening mechanism for soft materials - RSC Publishing. Available at: [Link]

  • Toughening hydrogels through force-triggered chemical reactions that lengthen polymer strands - DSpace@MIT. Available at: [Link]

  • A new strategy to improve the toughness of epoxy thermosets by introducing the thermoplastic epoxy | Request PDF - ResearchGate. Available at: [Link]

  • How Does Chain Length Affect Polymer Flexibility? - Chemistry For Everyone - YouTube. Available at: [Link]

  • How Do Polymers Fracture? - Chemistry For Everyone - YouTube. Available at: [Link]

  • A Quick Guide To Rigidity And Flexibility In Polymer Materials - Lft-g. Available at: [Link]

  • Molecular Characterization of Polymer Networks | Chemical Reviews - ACS Publications. Available at: [Link]

  • Morphology and fracture properties of toughened highly crosslinked epoxy composites: A comparative study between high and low Tg tougheners | Semantic Scholar. Available at: [Link]

  • Softness, Elasticity, and Toughness of Polymer Networks with Slide-Ring Cross-Links - NIH. Available at: [Link]

  • Optimize Material Choice to Reduce Brittleness in Molding - MoldNeo. Available at: [Link]

  • How do we solve the brittleness problem of plastic parts from the process? - plasticxperts.com. Available at: [Link]

  • Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog. Available at: [Link]

Sources

Technical Support Center: Enhancing the Shelf Life of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for formulations containing 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, formulation, and storage of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of your experimental work.

Introduction

This compound is a sulfone-containing compound with a molecular structure that, while robust in some respects, presents specific vulnerabilities to degradation. The presence of sulfonyl groups, a flexible ethane bridge, and terminal hydroxyl groups dictates its chemical behavior and stability profile. Understanding these characteristics is paramount to developing stable formulations with an extended shelf life. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate potential stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound formulations.

Q1: What are the primary known degradation pathways for sulfone-containing compounds like this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present, the primary anticipated degradation pathways include:

  • Oxidative Degradation: The sulfur atoms in the sulfonyl groups are susceptible to further oxidation, particularly in the presence of reactive oxygen species (ROS). This can be initiated by exposure to light, heat, or the presence of transition metal ions.

  • Hydrolysis: The sulfonyl group itself is generally stable against hydrolysis. However, extreme pH conditions (highly acidic or basic) could potentially promote cleavage of the C-S or S-O bonds, although this is less common under typical formulation conditions.[1]

  • Photodegradation: Many organic molecules are sensitive to light, especially UV radiation. This energy can induce the formation of radical species, leading to a cascade of degradation reactions.[2][3]

Q2: My formulation containing this compound has developed a yellow tint. What could be the cause?

A2: A yellow tint is often an early indicator of chemical degradation. The most probable cause is the formation of chromophoric degradation products resulting from oxidation or photodegradation. Trace impurities in the starting material or excipients can also contribute to color changes upon storage.

Q3: I've observed a precipitate forming in my ethanolic formulation after a few weeks of storage. What is happening?

A3: Precipitation can occur for several reasons:

  • Change in Solubility: Degradation of the parent compound into less soluble byproducts.

  • Polymorphic Transformation: The solid-state form of the compound may have changed to a less soluble polymorph over time.

  • Temperature Effects: Fluctuations in storage temperature can affect solubility, leading to precipitation upon cooling.

  • Interaction with Container: Leaching of substances from the storage container can sometimes trigger precipitation.

Q4: What are the ideal storage conditions for stock solutions of this compound?

A4: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) to slow down the rate of chemical reactions.[4]

  • Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Atmosphere: For highly sensitive formulations, purging the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for investigating and resolving specific stability issues.

Troubleshooting Guide 1: Discoloration of the Formulation

Issue: The formulation, initially colorless, has developed a yellow or brownish hue over time.

Underlying Cause: This is a classic sign of degradation leading to the formation of colored impurities. The primary suspects are oxidative degradation and photodegradation.

Investigative Workflow:

G A Discoloration Observed B Review Formulation Composition - Presence of pro-oxidants? - Photosensitive excipients? A->B C Analyze Storage Conditions - Light exposure? - Headspace oxygen? A->C D Conduct Forced Degradation Study B->D C->D E Hypothesis: Photodegradation D->E Color change under light? F Hypothesis: Oxidation D->F Color change with peroxide? G Reformulate with Light Protection - Amber vials - UV-blocking excipients E->G H Reformulate with Antioxidants - Add BHA, BHT, or Vitamin E - Add Chelating Agent (EDTA) F->H I Implement Inert Gas Purging F->I

Caption: Workflow for troubleshooting formulation discoloration.

Experimental Protocols:

1. Forced Degradation Study (Diagnostic):

  • Objective: To determine the primary cause of discoloration (light vs. oxidation).

  • Methodology:

    • Prepare three aliquots of your formulation in clear glass vials.

    • Sample 1 (Control): Wrap in aluminum foil and store at 2-8°C.

    • Sample 2 (Photostability): Expose to a light source that provides both UV and visible light (as per ICH Q1B guidelines) at a controlled temperature.[2][3]

    • Sample 3 (Oxidative Stress): Add a small amount of a pro-oxidant, such as 0.1% hydrogen peroxide, wrap in foil, and store at a slightly elevated temperature (e.g., 40°C).

    • Monitor the samples for color change over a set period (e.g., 24, 48, 72 hours).

  • Interpretation:

    • If Sample 2 shows significant discoloration compared to the control, photodegradation is a key factor.

    • If Sample 3 shows significant discoloration, the formulation is susceptible to oxidation.

2. Mitigation Strategy: Reformulation with Stabilizers:

  • Objective: To prevent discoloration by adding protective excipients.

  • Methodology:

    • Based on the forced degradation results, prepare new batches of the formulation.

    • For Photodegradation:

      • Store the formulation in amber glass vials.

      • Consider adding a UV-absorbing excipient if compatible with the application.

    • For Oxidation:

      • Add a suitable antioxidant. The choice depends on the solvent system (see table below).[5][][7]

      • Incorporate a chelating agent like citric acid or EDTA (typically at 0.01-0.1%) to sequester metal ions that can catalyze oxidation.[8]

    • Repeat the forced degradation study on the new formulations to confirm improved stability.

AntioxidantTypical ConcentrationSolubilityNotes
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Oil / EthanolEffective free radical scavenger.[7]
Butylated Hydroxyanisole (BHA)0.01% - 0.1%Oil / EthanolOften used in combination with BHT for synergistic effects.[5][7]
Ascorbic Acid (Vitamin C)0.01% - 0.1%WaterA water-soluble antioxidant.[7]
Tocopherol (Vitamin E)0.01% - 0.1%Oil / EthanolA common lipid-soluble antioxidant.[]
Troubleshooting Guide 2: Precipitation in Ethanolic Formulations

Issue: A solid precipitate forms in an ethanolic solution of this compound during storage.

Underlying Cause: This is likely due to the formation of a less soluble degradation product or a change in the solubility of the parent compound due to temperature fluctuations or solvent evaporation.

Investigative Workflow:

G A Precipitate Observed B Characterize Precipitate - Isolate and analyze (e.g., HPLC, MS) - Compare with parent compound A->B C Review Storage Conditions - Temperature fluctuations? - Container seal integrity? A->C E Precipitate is Degradant B->E Different from parent F Precipitate is Parent Compound B->F Identical to parent C->F D Determine Solubility Profile H Modify Formulation - Add co-solvent (e.g., propylene glycol) - Adjust concentration D->H I Optimize Storage - Tighter temperature control - Use sealed vials D->I G Address Root Cause of Degradation (See Discoloration Guide) E->G F->D

Caption: Workflow for troubleshooting formulation precipitation.

Experimental Protocols:

1. Precipitate Characterization:

  • Objective: To identify the nature of the precipitate.

  • Methodology:

    • Isolate the precipitate by centrifugation or filtration.

    • Wash the precipitate with a small amount of cold ethanol.

    • Dry the precipitate under vacuum.

    • Analyze the precipitate using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Compare the analytical data of the precipitate with that of a reference standard of this compound.

  • Interpretation:

    • If the precipitate is identified as a different compound, it is a degradation product. You should then investigate the cause of degradation (refer to the discoloration guide).

    • If the precipitate is the parent compound, the issue is related to solubility.

2. Solubility Profile Determination:

  • Objective: To understand the solubility limits of the compound in the formulation.

  • Methodology:

    • Prepare saturated solutions of this compound in the formulation solvent at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Equilibrate the solutions for 24 hours.

    • Filter the solutions and analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).

    • Plot solubility vs. temperature.

  • Interpretation: This data will reveal how sensitive the compound's solubility is to temperature changes and will help in setting appropriate storage and handling temperatures.

3. Mitigation Strategy: Formulation and Storage Optimization:

  • Objective: To prevent precipitation by improving solubility and controlling storage.

  • Methodology:

    • Add a Co-solvent: If solubility is the issue, consider adding a co-solvent such as propylene glycol or polyethylene glycol (PEG) to the ethanolic formulation to increase the solubility of the compound.

    • Adjust Concentration: If possible, lower the concentration of the compound to be well below its saturation point at the lowest anticipated storage temperature.

    • Ensure Proper Sealing: Use high-quality vials with tight seals to prevent solvent evaporation, which would increase the concentration of the compound over time.

    • Strict Temperature Control: Store the formulation within a narrow, controlled temperature range to avoid solubility fluctuations.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can significantly enhance the shelf life and reliability of your this compound-based formulations.

References

  • Protheragen. (n.d.). Antioxidant Excipients. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. Retrieved from [Link]

  • Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society, 90(15), 4076–4081. Retrieved from [Link]

  • ResearchGate. (2024, January). Basic hydrolysis of a thioketal through a bis(sulfone). Retrieved from [Link]

  • Ayurajan, S., & Narayanan, M. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Excipient Compatibility in Light- and Oxidation-Sensitive Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • SGS. (n.d.). Photostability. Retrieved from [Link]

Sources

Technical Support Center: 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. This guide is designed for researchers, scientists, and formulation chemists exploring the unique attributes of this sulfonyl-containing diol in advanced coating applications. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success. Our approach is grounded in the fundamental principles of polymer chemistry and extensive field experience with analogous materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

This compound is a symmetrical diol with the chemical formula C6H14O6S2.[1][2] Its key structural features are two primary hydroxyl (-OH) groups, making it a suitable chain extender or cross-linker in various polymerization reactions, and a central sulfonyl (–SO2–) bridge. The presence of the highly polar sulfonyl group is anticipated to significantly influence the final properties of the coating.[3]

PropertyValueSource
Molecular FormulaC6H14O6S2[1][2]
Molecular Weight246.3 g/mol [1][2]
AppearanceSolid[4]
Key Functional Groups2 x Primary Hydroxyl (-OH), 2 x Sulfonyl (-SO2-)N/A
Q2: In which coating systems can this diol be potentially utilized?

Given its dual hydroxyl functionality, this compound is a prime candidate for two-component (2K) polyurethane systems, where it can react with isocyanates.[4][5][6] It can also be used in polyester resin synthesis through condensation reactions with di- or poly-functional acids. The incorporation of the sulfonyl group suggests its utility in specialty coatings where properties like thermal stability, chemical resistance, and high refractive index are desired.[3][7][8]

Q3: What are the expected benefits of incorporating the sulfonyl group into a coating's polymer backbone?

The sulfonyl group is known to impart several desirable characteristics to polymers:

  • Enhanced Thermal Stability: The rigid and polar nature of the sulfonyl group can restrict chain mobility, leading to an increased glass transition temperature (Tg) and improved resistance to thermal degradation.[3][9]

  • Improved Mechanical Properties: The strong intermolecular forces introduced by the sulfonyl groups can enhance the tensile strength and stiffness of the resulting polymer.[3]

  • Increased Refractive Index: Polymers containing sulfonyl groups often exhibit a higher refractive index, making them suitable for optical and optoelectronic applications.[7][8][10][11]

  • Chemical Resistance: The sulfonyl linkage is generally resistant to oxidation and chemical attack, which can improve the overall durability of the coating.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and application of coatings containing this compound.

Issue 1: Poor Adhesion to Substrate

Adhesion failure, where the coating peels or flakes from the surface, is a critical defect.[12][13] This can occur between the primer and substrate or between coating layers.[14]

  • Inadequate Surface Preparation: This is the most common cause of adhesion failure.[12][15]

    • Solution: Ensure the substrate is meticulously cleaned to remove oils, grease, dust, and any other contaminants.[12] For non-porous substrates, mechanical or chemical profiling (e.g., abrasive blasting or etching) may be necessary to create a surface for the coating to anchor to.[12]

  • High Surface Tension of the Coating: The polarity of the sulfonyl groups in the polymer backbone could potentially increase the surface tension of the liquid coating, leading to poor wetting of non-polar substrates.

    • Solution: Incorporate a suitable wetting agent or leveling additive into your formulation. Consider the use of a primer that is compatible with both the substrate and the topcoat to act as a bonding agent.[15]

  • Incomplete Curing: An under-cured coating will not have developed its full adhesive strength.[12]

    • Solution: Verify curing conditions (temperature and time) against your formulation's requirements.[12] The sulfonyl group's rigidity might increase the system's Tg, potentially requiring higher curing temperatures or longer times to achieve full cross-linking.

Adhesion_Failure cluster_solutions Corrective Actions start Adhesion Failure Observed prep Review Surface Preparation Protocol start->prep Step 1 wetting Assess Substrate Wetting prep->wetting If adequate sol_prep Re-clean and/or profile substrate prep->sol_prep If inadequate cure Verify Curing Schedule wetting->cure If good sol_wetting Add wetting agent or apply compatible primer wetting->sol_wetting If poor sol_cure Optimize curing time and/or temperature cure->sol_cure If incorrect end_good Adhesion Improved sol_prep->end_good sol_wetting->end_good sol_cure->end_good

Caption: A logical workflow for diagnosing and resolving coating adhesion issues.

Issue 2: Incomplete or Slow Curing

The coating remains tacky, soft, or fails to reach its expected hardness within the specified timeframe.

  • Incorrect Stoichiometry (for 2K Systems): An improper ratio of isocyanate (Part A) to polyol (Part B) is a frequent cause of curing problems in polyurethane systems.

    • Solution: Carefully calculate and precisely measure the components based on the equivalent weights of the isocyanate and the polyol blend. Ensure that the purity of this compound is high, as impurities can affect the reactive group concentration.[16][17][18][19]

  • Steric Hindrance or Reduced Reactivity: The bulky sulfonyl groups might sterically hinder the nearby hydroxyl groups, slowing their reaction with isocyanates or other co-reactants compared to a simple aliphatic diol.

    • Solution: An increase in the catalyst concentration may be necessary. Alternatively, raising the initial curing temperature could provide the necessary activation energy.[20] It is crucial to conduct a ladder study to find the optimal catalyst level and temperature profile to avoid compromising pot life or introducing other defects.

  • Vitrification: As the coating cures, its glass transition temperature (Tg) increases.[21] If the Tg rises above the curing temperature, the polymer network becomes glassy, severely restricting molecular mobility and effectively stopping the reaction, leading to incomplete cure.[21] The rigid sulfonyl group is expected to contribute to a higher final Tg.

    • Solution: Implement a two-stage curing schedule. An initial cure at a lower temperature allows for initial gelation, followed by a post-cure at a temperature significantly above the expected final Tg of the coating to ensure complete reaction.

Differential Scanning Calorimetry (DSC) is a powerful technique to study the curing process.[21][22][23][24][25]

  • Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed liquid coating into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Non-isothermal Scan: Place both pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected cure completion (e.g., 250 °C).

  • Data Analysis: The resulting thermogram will show an exothermic peak representing the heat released during the curing reaction. The total area of this peak is proportional to the total enthalpy of cure (ΔH_total).

  • Isothermal Scan (Optional): Hold a fresh sample at a proposed curing temperature and monitor the heat flow over time until it returns to baseline. The area of this isothermal peak gives the enthalpy of reaction at that temperature (ΔH_isothermal).

  • Degree of Cure Calculation: The degree of cure (α) can be determined by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample.

Issue 3: Surface Defects - "Orange Peel"

The cured coating has a textured surface resembling the skin of an orange instead of a smooth, glossy finish.[26][27] This is typically caused by poor flow and leveling of the coating after application.[27]

  • High Viscosity: The strong intermolecular interactions from the polar sulfonyl groups could lead to a higher-than-expected viscosity in the formulated coating. High viscosity prevents the paint droplets from coalescing properly after spraying.[2][26]

    • Solution: Adjust the viscosity by adding a compatible solvent.[2] Be cautious, as excessive solvent can lead to other issues. Alternatively, warming the coating and/or the substrate can lower viscosity and improve flow.

  • Improper Application Technique: Incorrect spray gun settings (e.g., low pressure, wrong nozzle size) or holding the gun too close to the surface can cause orange peel.[1][26]

    • Solution: Optimize spray gun settings according to the coating's technical data sheet. Ensure the air pressure is sufficient for proper atomization of the viscous material.[1]

  • Fast Solvent Evaporation: If the solvent evaporates too quickly, the coating's viscosity increases rapidly before it has had time to level out.[1]

    • Solution: Use a slower-evaporating "tail" solvent in your solvent blend. This keeps the surface open for longer, allowing for better flow and leveling.

Orange_Peel cluster_actions Corrective Actions start Orange Peel Observed check_viscosity Measure Coating Viscosity start->check_viscosity check_application Review Application Parameters check_viscosity->check_application If OK action_viscosity Adjust with appropriate solvent or heat check_viscosity->action_viscosity If too high check_solvent Analyze Solvent Blend check_application->check_solvent If correct action_application Optimize spray gun settings (pressure, nozzle) check_application->action_application If incorrect action_solvent Incorporate slower 'tail' solvent check_solvent->action_solvent If evaporation is too fast end_good Smooth Finish Achieved action_viscosity->end_good action_application->end_good action_solvent->end_good

Caption: A step-by-step guide to diagnosing and correcting the orange peel defect.

Experimental Protocols

Adhesion Testing via ASTM D3359 (Cross-Hatch Test)

This method provides a quantitative rating for the adhesion of coatings to a substrate.[28]

  • A sharp razor blade, scalpel, or a dedicated cross-hatch cutter.[29]

  • Steel or hard metal straightedge (if not using a dedicated cutter).[29]

  • Pressure-sensitive tape conforming to the standard (e.g., Permacel P-99).

  • A pencil eraser.[29]

  • Illuminated magnifier.

  • Select a representative area of the coated surface.

  • Make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.

  • Make a second series of six cuts, perpendicular to the first, to create a lattice pattern.[28][30]

  • Brush the area lightly to remove any detached flakes.

  • Apply a piece of the specified pressure-sensitive tape over the lattice and press it down firmly with a pencil eraser to ensure good contact.[30]

  • Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[29]

  • Examine the grid area with an illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = >65% of the area removed).

ClassificationPercent Area RemovedDescription
5B 0%The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
4B <5%Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
3B 5-15%Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
2B 15-35%The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
1B 35-65%The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
0B >65%Flaking and detachment worse than Grade 1.
Source: Adapted from ASTM D3359 Standard

References

  • Conformal Coating Defects: Orange Peel. (n.d.). Surface Mount Process. Retrieved January 17, 2026, from [Link]

  • How to avoid orange peel and varnish defects? (n.d.). Car Paint. Retrieved January 17, 2026, from [Link]

  • 7 common industrial coating defects and how to fix them. (n.d.). Teknos. Retrieved January 17, 2026, from [Link]

  • Understanding Paint Defects: The Case of Orange Peel. (n.d.). Saint Clair Systems. Retrieved January 17, 2026, from [Link]

  • What Causes Orange Peel? Understanding and Preventing Finish Defects. (2024, May 15). Joey Golliver. Retrieved January 17, 2026, from [Link]

  • The Impact of Raw Materials on Coating Performance. (2025, June 3). Supplier of Furuisi Silicone Products. Retrieved January 17, 2026, from [Link]

  • Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. (2022, August 27). MDPI. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Common Defects in Polyurethane Spray Coating Applications. (2025, April 30). BDMAEE. Retrieved January 17, 2026, from [Link]

  • Improved 2K-Polyurethane Coatings with Polycaprolactone Polyols. (2024, February 7). PCI Magazine. Retrieved January 17, 2026, from [Link]

  • Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods. (2018, June 23). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA-Tator. Retrieved January 17, 2026, from [Link]

  • How to Fix Common Coating Adhesion Problems. (2025, March 19). Sun Coating Company. Retrieved January 17, 2026, from [Link]

  • A Study of Cure Kinetics by the Use of Dynamic Differential Scanning Calorimetry. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kinetic study of polyurethanes formation by using differentialscanning calorimetry. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • List of diols materials commonly used in polyurethane synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ASTM D3359 Test Methods For Measuring Adhesion By Tape. (n.d.). Micom Laboratories. Retrieved January 17, 2026, from [Link]

  • ASTM D3359-23: Tape Test Methods for Measuring Adhesion. (n.d.). The ANSI Blog. Retrieved January 17, 2026, from [Link]

  • Cross Hatch Adhesion Testing - ASTM 3359 Method A. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Why Isn't My Polyurea or Hybrid Coating Adhering to the Surface? (n.d.). Volatile Free Inc. Retrieved January 17, 2026, from [Link]

  • ASTM D3359 testing. (n.d.). Industrial Physics. Retrieved January 17, 2026, from [Link]

  • Guide to Troubleshooting Common Coating Problems. (2025, January 30). Intellifinishing. Retrieved January 17, 2026, from [Link]

  • Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Polyester resin problems. (2006, July 29). Boat Design Net. Retrieved January 17, 2026, from [Link]

  • Formulating to Minimize Film Defects in Solventborne 2K Polyurethane Coatings. (n.d.). American Coatings Association. Retrieved January 17, 2026, from [Link]

  • Effect of n-Alkyl and Sulfonyl Groups on the Wetting Properties of Comblike Poly(oxyethylene)s and Stick−Slip Behavior. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • DSC Technology: An Enhanced Tool for Coatings Analysis. (2002, February 28). PCI Magazine. Retrieved January 17, 2026, from [Link]

  • Adhesion of polyurethane paint. (n.d.). NBchao.Com. Retrieved January 17, 2026, from [Link]

  • Effect of Sulfonation on Thermal Properties of Poly (ether imide)2. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • High refractive index photocurable resins. (n.d.). Brewer Science. Retrieved January 17, 2026, from [Link]

  • Coatings Formulation Guide. (n.d.). EP Minerals. Retrieved January 17, 2026, from [Link]

  • TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Retrieved January 17, 2026, from [Link]

  • Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Urethane Diols through Non-Isocyanate Approach and Their Application in MF Coating. (n.d.). University of Akron. Retrieved January 17, 2026, from [Link]

  • Thermal stability of sulfonated polymers. (n.d.). EOR Alliance. Retrieved January 17, 2026, from [Link]

  • Guide to Troubleshooting Common Coating Problems. (2025, January 30). Intellifinishing. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterisation of two component polyurethane coatings blended with phthalic anhydride formed with TDI. (n.d.). Mechanical Engineering Journals. Retrieved January 17, 2026, from [Link]

  • Polyester Resin Curing Trouble. (n.d.). Resin Obsession. Retrieved January 17, 2026, from [Link]

  • Why it is Important to Improve Paint and Coating Formulations? (2022, December 21). AZoM. Retrieved January 17, 2026, from [Link]

  • Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What should we do if problems occur during the curing process of unsaturated resin? (2025, March 12). Fangxin. Retrieved January 17, 2026, from [Link]

  • Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response. (2023, May 18). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • High refractive index aqueous polyurethane dispersion coating compositions. (n.d.). Google Patents.
  • Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings. (2021, July 13). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Raw Material Characterization, How Pure is Pure. (n.d.). Impact Analytical. Retrieved January 17, 2026, from [Link]

  • Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. (2024, February 19). MDPI. Retrieved January 17, 2026, from [Link]

  • Effect of raw materials on coating properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Polymerization with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" in polymerization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on the critical impact of monomer purity.

Introduction: The Purity Imperative in Step-Growth Polymerization

This compound is a difunctional monomer, specifically a diol, containing a stable sulfonyl backbone.[1] Its two primary alcohol functional groups make it a valuable building block for step-growth polymers such as polyesters and polyurethanes. However, the success of step-growth polymerization is uniquely sensitive to monomer purity and stoichiometric balance. Even trace amounts of impurities can act as chain terminators or disrupt the reaction, preventing the formation of high molecular weight polymers.[2] This guide is designed to help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization is resulting in brittle, low molecular weight polymer. What are the most likely causes?

This is the most common issue in step-growth polymerization. Achieving a high degree of polymerization requires high monomer purity (typically >99.5%) and a precise 1:1 stoichiometric ratio of functional groups.[2] Any deviation can drastically limit chain growth.

Primary Causes:

  • Monofunctional Impurities: The most damaging type of impurity. A molecule with only one reactive hydroxyl group will react with a growing polymer chain, effectively "capping" it and preventing further extension.

  • Stoichiometric Imbalance: Caused by inaccurate weighing of monomers or the presence of non-reactive impurities that add mass but no functionality, throwing off the molar ratio.

  • Presence of Water: Water can act as a competing nucleophile, especially in reactions involving highly reactive species like isocyanates (for polyurethanes) or acid chlorides (for polyesters), leading to chain termination.

  • Side Reactions: Impurities can catalyze unintended side reactions that consume functional groups or create non-reactive end-groups. For instance, acidic or basic impurities can interfere with catalysts or promote degradation.[3]

  • Incomplete Reaction: The reaction may not have been driven to the high conversion (>99%) necessary for high molecular weight. This can be due to insufficient reaction time, improper temperature, or inefficient removal of condensation byproducts (e.g., water in esterification).

Troubleshooting Workflow:

The following diagnostic workflow can help pinpoint the root cause of low molecular weight polymer formation.

G start Low Molecular Weight Polymer Observed check_purity 1. Verify Monomer Purity (See Q2: HPLC/GC Analysis) start->check_purity purity_ok Purity > 99.5%? check_purity->purity_ok purify Purify Monomer (See Q5: Recrystallization Protocol) purity_ok->purify No check_stoich 2. Verify Stoichiometry (Recalculate masses, check balance calibration) purity_ok->check_stoich Yes purify->check_purity stoich_ok Accurate 1:1 Molar Ratio? check_stoich->stoich_ok adjust_stoich Correct Weighing & Recalculate Based on Purity stoich_ok->adjust_stoich No check_conditions 3. Review Reaction Conditions (Dry solvents/reagents, inert atmosphere) stoich_ok->check_conditions Yes adjust_stoich->check_stoich conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, Catalyst, & Water Removal conditions_ok->optimize_conditions No success High Molecular Weight Polymer Achieved conditions_ok->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: What are the likely impurities in this compound, and how can I detect them?

Impurities typically originate from the synthetic route or degradation. A common synthesis involves the oxidation of a thioether precursor, 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol.

Potential Impurities and Their Detection:

Impurity TypeSpecific ExamplePotential SourceImpact on PolymerizationRecommended Analytical Method
Precursor 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanolIncomplete oxidation during synthesis.Inert diluent; disrupts stoichiometry.HPLC-UV, GC-MS
Intermediate Partially oxidized species (e.g., sulfoxide)Incomplete oxidation during synthesis.Inert diluent; disrupts stoichiometry.HPLC-UV, LC-MS
Monofunctional 2-(Ethylsulfonyl)ethanolSide reaction or impurity in starting material.Chain Terminator. Severely limits MW.GC-MS, HPLC-RID
Solvent Residual synthesis/purification solvents (e.g., THF, DMF)Incomplete removal after synthesis.Can interfere with reaction kinetics.GC-FID (Headspace)
Water Absorbed from atmosphere (diols are often hygroscopic)Improper storage or handling.Competing nucleophile; chain terminator.Karl Fischer Titration

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the polar diol monomer from less polar or related impurities.[4]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a water/acetonitrile mixture (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV Detector: Set to a low wavelength (e.g., 210 nm) to detect the sulfonyl group, which has a weak chromophore.

    • Refractive Index Detector (RID): Ideal for detecting impurities that lack a UV chromophore, providing a more universal detection method for all components.[5]

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 10 mg) in the mobile phase (10 mL) to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL and record the chromatogram. The purity can be estimated by the area percentage of the main peak, assuming similar response factors for closely related impurities. For accurate quantification, calibration with impurity standards is required.

Caption: Experimental workflow for HPLC purity analysis.

Q3: How exactly does a monofunctional impurity stop a polymer chain?

This is a fundamental concept in step-growth polymerization. Consider a polyesterification reaction between our diol (HO-R-OH) and a diacid (HOOC-R'-COOH).

  • Chain Growth: The polymer grows by linking these difunctional monomers end-to-end: ...-R-OOC-R'-COOH + HO -R-OH → ...-R-OOC-R'-COO-R-OH + H₂O

  • Chain Termination: Now, introduce a monofunctional alcohol impurity (M-OH). When this impurity reacts with a growing chain, the chain end becomes non-reactive. ...-R-OOC-R'-COOH + HO -M → ...-R-OOC-R'-COO-M + H₂O

The resulting polymer chain now has a non-reactive "-M" group at its end instead of a carboxylic acid group, so it can no longer react with another diol monomer. The chain is terminated.

G p1 Growing Polymer Chain COOH diol HO R OH p1:f1->diol:f0 Normal Growth impurity HO M p1:f1->impurity:f0 Termination Event p2 Extended Polymer Chain OH p_term Terminated Polymer Chain M

Caption: Impact of a monofunctional impurity on chain growth.

Q4: I am seeing significant peak tailing in my HPLC analysis. How can I fix this?

Peak tailing for polar analytes like diols is common on silica-based columns. It is often caused by secondary interactions between the hydroxyl groups of your analyte and residual, acidic silanol groups (Si-OH) on the HPLC stationary phase.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with 0.1% phosphoric acid or formic acid) can suppress the ionization of the silanol groups, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.[5]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 column.

  • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.

  • Change Organic Modifier: While acetonitrile is common, switching to or adding methanol to the mobile phase can sometimes alter selectivity and improve peak shape for polar compounds.

Q5: What is a reliable method for purifying my this compound monomer?

For solid organic compounds, recrystallization is the most effective technique for removing small amounts of impurities. The goal is to find a solvent system where the monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: Test small amounts of the monomer in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures thereof) to find a suitable system. A good starting point for a polar diol might be an alcohol/water mixture.

  • Dissolution: Place the crude monomer in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. This should be done on a hot plate with stirring. Do not add too much solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Confirm purity using the HPLC method described in Q2 .

References

  • ResearchGate. (n.d.). Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in But-2-yne-1,4-diol. BenchChem.
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). GC Analysis of Glycols and Diols.
  • ResearchGate. (n.d.).
  • ACS Publications. (2011). Thiol–Ene Chemistry: A Greener Approach to Making Chemically and Thermally Stable Fibers.
  • Royal Society of Chemistry. (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Polymer Chemistry.
  • LabSolu. (n.d.). 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol.
  • Reddit. (2021).
  • SciSpace. (2010).
  • ACS Publications. (n.d.). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules.
  • Agilent. (2011).
  • SciSpace. (2010).
  • Royal Society of Chemistry. (2010).
  • Quora. (2018). Can a polymer have more than one functional group?
  • IntechOpen. (2025).
  • MDPI. (n.d.).
  • Journal of Synthetic and Theoretical Approaches. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches.
  • Fiveable. (n.d.). Difunctional Monomers Definition.
  • MolecularCloud. (2023).
  • Sigma-Aldrich. (n.d.). 2,2-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • ChemicalBook. (n.d.). 2,2'-(Ethylenebissulfonyl)diethanol | 7484-34-6.
  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL).
  • YouTube. (2025).
  • BenchChem. (2025).
  • ChemScene. (n.d.). 5244-34-8 | 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • CymitQuimica. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol.
  • Wikipedia. (n.d.). Thiol-ene reaction.
  • PubMed Central. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds.
  • Knowledge UChicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design.
  • ResearchGate. (2013).
  • Royal Society of Chemistry. (2025). Functional monomer design for synthetically accessible polymers. Chemical Science.
  • BLDpharm. (n.d.). 112-27-6|2,2'-(Ethane-1,2-diylbis(oxy))diethanol.
  • Sigma-Aldrich. (n.d.). 2,2-(Ethane-1,2-diylbis(sulfanediyl))diethanol | 5244-34-8.
  • Unknown Source. (n.d.).
  • Advanced Journal of Chemistry, Section A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.
  • ResearchGate. (2024). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.
  • MDPI. (2023).

Sources

Technical Support Center: Mastering Cross-Linking with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for controlling the degree of cross-linking with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the success of your cross-linking experiments.

Introduction: Understanding the Latent Reactivity of this compound

This compound is a versatile cross-linking agent that offers a significant advantage in its application: it is a stable precursor to a highly reactive divinyl sulfone-type cross-linker. The core of its utility lies in an in-situ elimination reaction under alkaline conditions, which generates the reactive vinyl sulfone moieties. This latent reactivity allows for greater control over the initiation of the cross-linking process.

The vinyl sulfone group is an electrophilic Michael acceptor that readily reacts with nucleophilic functional groups present on biomolecules, such as the thiol groups of cysteine, the amino groups of lysine, and the hydroxyl groups of serine, threonine, or carbohydrates.[1] By carefully controlling the reaction conditions, you can precisely modulate the extent of cross-linking to achieve the desired properties in your hydrogels or bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cross-linking with this compound?

A1: The cross-linking process occurs in two main stages:

  • Activation (Elimination Reaction): Under alkaline conditions (typically pH > 8.5), the hydroxyl groups of this compound undergo an elimination reaction to form the highly reactive divinyl sulfone structure in situ. This is the rate-limiting step for the activation of the cross-linker.

  • Cross-linking (Michael Addition): The generated vinyl sulfone groups then react with nucleophilic functional groups on the target molecules (e.g., proteins, polysaccharides) via a Michael-type addition. This forms stable, covalent thioether, amine, or ether linkages.

Cross-linking Mechanism cluster_0 Activation (Alkaline pH) cluster_1 Cross-linking Precursor This compound Activated Divinyl Sulfone (in situ) Precursor->Activated - 2H2O Nucleophile Biomolecule (Protein, Polysaccharide) with -SH, -NH2, -OH Activated->Nucleophile Michael Addition Crosslinked Cross-linked Product (Stable Covalent Bond) Nucleophile->Crosslinked

Caption: Mechanism of cross-linking with this compound.

Q2: What are the key parameters to control the degree of cross-linking?

A2: The extent of cross-linking can be finely tuned by modulating several key parameters:

  • pH: This is the most critical parameter. Higher pH accelerates the initial elimination reaction to form the reactive vinyl sulfone. For cross-linking hyaluronic acid, an optimal pH range is between 11.79 and 12.63.[2]

  • Concentration of the Cross-linker: A higher concentration of the cross-linker will generally lead to a higher degree of cross-linking.

  • Concentration of the Target Molecule: The concentration of the protein or polymer to be cross-linked will influence the proximity of reactive sites and thus the efficiency of the reaction.

  • Reaction Time: Longer reaction times allow for more cross-links to form, up to a saturation point.

  • Temperature: Increased temperature can accelerate both the activation and the cross-linking reaction rates.

Q3: Which functional groups on a protein will react with the activated cross-linker?

A3: The vinyl sulfone group is reactive towards several nucleophilic amino acid side chains. The order of reactivity is generally: Cysteine (thiol) > Histidine (imidazole) > Lysine (amino). Serine and Threonine (hydroxyls) can also react, but typically require more stringent conditions (higher pH).

Q4: Can I use buffers containing primary amines, like Tris?

A4: It is highly discouraged to use buffers containing extraneous nucleophiles, such as Tris or glycine. These buffer components will compete with the target molecules for reaction with the vinyl sulfone groups, reducing the efficiency of your cross-linking reaction. Phosphate-buffered saline (PBS) or borate buffers are generally recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no cross-linking Insufficiently alkaline pH: The precursor is not being activated to the reactive vinyl sulfone.- Increase the pH of the reaction buffer to at least 8.5. For hydroxyl-containing polymers like hyaluronic acid, a pH of 11-12 may be necessary.[2] - Monitor the pH throughout the reaction and adjust as needed.
Presence of competing nucleophiles: Buffers like Tris or other amine-containing additives are quenching the cross-linker.- Replace the buffer with a non-nucleophilic alternative such as PBS or borate buffer.
Low cross-linker concentration: Insufficient amount of cross-linker to achieve the desired cross-link density.- Increase the molar excess of the cross-linker relative to the target molecule. This may require empirical optimization.
Short reaction time: The reaction has not proceeded long enough for significant cross-linking to occur.- Increase the incubation time. Monitor the reaction progress over a time course to determine the optimal duration.
Protein precipitation or aggregation upon adding the cross-linker Over-cross-linking: The reaction is proceeding too quickly or to too great of an extent, leading to insoluble aggregates.- Reduce the concentration of the cross-linker. - Lower the pH to slow down the reaction rate. - Add the cross-linker solution dropwise to the protein solution with gentle stirring to avoid localized high concentrations.
Change in protein solubility: The modification of surface residues alters the protein's isoelectric point (pI) and solubility.- Perform the reaction at a lower protein concentration. - Include solubility-enhancing excipients in the buffer, if compatible with the downstream application.
Inconsistent results between experiments Variability in pH: Small changes in pH can have a large impact on the rate of activation and cross-linking.- Prepare fresh buffers for each experiment and accurately measure the pH just before use.
Hydrolysis of the cross-linker: In aqueous solutions, the vinyl sulfone can be susceptible to hydrolysis, reducing its effective concentration over time.- Prepare the cross-linker solution immediately before use. - Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Cross-linking

This protocol provides a starting point for the cross-linking of a generic protein. Optimal conditions will need to be determined empirically.

  • Protein Preparation:

    • Dissolve the protein of interest in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) to a final concentration of 1-5 mg/mL.

    • Ensure any interfering substances (e.g., reducing agents, amine-containing buffers) have been removed by dialysis or buffer exchange.

  • Cross-linker Preparation:

    • Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer) at a concentration 10-20 times higher than the final desired concentration.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold to 500-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Protein Cross-linking Workflow Start Start Protein_Prep 1. Prepare Protein Solution (non-nucleophilic buffer, pH 8.5) Start->Protein_Prep Crosslinker_Prep 2. Prepare Fresh Cross-linker Stock Protein_Prep->Crosslinker_Prep Reaction 3. Mix and Incubate (Room Temp, 30-120 min) Crosslinker_Prep->Reaction Quench 4. Quench Reaction (e.g., Tris buffer) Reaction->Quench Analysis 5. Analyze Products (SDS-PAGE, SEC, MS) Quench->Analysis End End Analysis->End

Caption: General workflow for protein cross-linking experiments.

Protocol 2: Formation of a Hyaluronic Acid (HA) Hydrogel

This protocol is adapted from methods for cross-linking HA with divinyl sulfone.[2]

  • HA Solution Preparation:

    • Prepare a 3% (w/v) solution of hyaluronic acid in a 3% (w/v) NaCl solution.

    • Adjust the pH to the desired level (e.g., 11.8) by the dropwise addition of 1 M NaOH.

  • Cross-linker Addition:

    • Add this compound to the HA solution. The mass ratio of HA to the cross-linker can be varied to control the cross-linking density (e.g., 1:1).

  • Gelation:

    • Stir the mixture at room temperature for 4 hours to allow for gel formation.

  • Washing and Neutralization:

    • Wash the resulting hydrogel extensively with deionized water over 2 days to remove unreacted cross-linker and excess NaOH.

    • Subsequently, wash the hydrogel with PBS (pH 7.4) for 24 hours to neutralize and equilibrate the gel.

  • Characterization:

    • Characterize the hydrogel properties such as swelling ratio, mechanical stiffness (rheology), and degradation rate.

Data Summary: Factors Influencing Hydrogel Properties

The degree of cross-linking directly impacts the physical properties of the resulting hydrogel. The following table summarizes the expected trends when varying key reaction parameters.

Parameter Increased Effect on Cross-linking Degree Expected Change in Hydrogel Properties
pH (in the alkaline range) Increase- Decreased swelling ratio - Increased mechanical stiffness (modulus) - Slower degradation rate
Cross-linker Concentration Increase- Decreased swelling ratio - Increased mechanical stiffness (modulus) - Slower degradation rate
Reaction Time Increase (up to a plateau)- Decreased swelling ratio - Increased mechanical stiffness (modulus) - Slower degradation rate

References

  • BenchChem. (2025). Technical Support Center: Optimizing Protein Cross-Linking Reactions.
  • West, J. D., Stamm, C. E., Brown, H. A., Justice, S. L., & Morano, K. A. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical Research in Toxicology, 24(9), 1457–1459.
  • Collins, M. N., & Birkinshaw, C. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. Journal of Applied Polymer Science, 104(5), 3183-3191.
  • Wikipedia. (n.d.). Vinyl sulfone. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl sulfone dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Shimojo, A. A. M., Pires, A. M. B., & Santana, M. H. A. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(3), 506-512.
  • MDPI. (2022). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. Retrieved from [Link]

Sources

Technical Support Center: Post-Curing Process Optimization for 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymers derived from the specialty monomer 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical post-curing stage of these high-performance materials. The presence of the sulfone (-SO2-) functional group imparts exceptional thermal stability, chemical resistance, and mechanical strength to the final polymer network.[1][2] However, achieving these optimal properties is entirely dependent on a well-controlled and optimized post-curing process.

This document moves beyond simple protocols to explain the causality behind each step, ensuring you can troubleshoot issues effectively and tailor the process to your specific application.

Part 1: Frequently Asked Questions (FAQs) on Post-Curing

This section addresses the fundamental questions researchers encounter when working with sulfone-containing thermoset polymers.

Q1: Why is a separate post-curing step essential for these polymers?

A1: The initial curing phase, whether at room or a slightly elevated temperature, often results in an incomplete polymer network. Post-curing is a thermal treatment applied after the polymer has solidified (reached its "green state") to advance the polymerization to its maximum possible completion. This is critical for several reasons:

  • Maximizing Cross-link Density: Post-curing provides the necessary thermal energy to overcome the mobility restrictions of polymer chains in the solid state, allowing unreacted functional groups to find each other and form additional cross-links.[3]

  • Enhancing Thermomechanical Properties: A higher cross-link density directly translates to a higher glass transition temperature (Tg), improved mechanical strength, greater stiffness (modulus), and superior creep resistance at elevated temperatures.[1][3][4]

  • Improving Chemical and Hydrolytic Stability: A densely cross-linked network has smaller interstitial spaces, making it more difficult for solvents, water, or other chemicals to penetrate and swell or degrade the material. Sulfone polymers are known for their excellent hydrolytic stability, which is fully realized after a complete cure.[5][6]

  • Ensuring Dimensional Stability: Post-curing helps to relax internal stresses that may have built up during the initial cure, minimizing the risk of warping or cracking over time, especially in precision components.

Q2: How do I determine the optimal temperature and duration for post-curing?

A2: The optimal post-curing schedule is a balance between achieving maximum property enhancement and preventing thermal degradation.

  • Temperature: A general and effective strategy is to set the post-curing temperature significantly above the glass transition temperature (Tg) of the initially cured material. A typical starting point is 20-30°C above the initial Tg. This ensures the polymer chains have sufficient mobility to continue reacting. The post-cure temperature should, however, remain well below the material's degradation temperature, which can be determined by Thermogravimetric Analysis (TGA).

  • Duration: Post-curing duration can range from a few hours to over 24 hours. The goal is to continue the process until the material's properties, particularly the Tg, plateau. You can determine this by running experiments with varying durations and measuring the Tg of each sample using Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC). Once the Tg no longer increases with additional post-curing time, the reaction is considered complete.

Q3: Can post-curing be performed in a standard air-circulating oven?

A3: While possible, it is highly recommended to perform post-curing in a vacuum or inert atmosphere (e.g., nitrogen) oven. Sulfone-containing polymers have excellent thermo-oxidative stability, but at the high temperatures required for post-curing, the risk of surface oxidation increases.[1] Oxidation can lead to discoloration (yellowing or browning) and may compromise the surface mechanical properties. An inert atmosphere mitigates these risks.

Q4: What is the expected impact of post-curing on the polymer's physical appearance?

A4: A properly executed post-cure should result in minimal visual changes. However, two outcomes are possible:

  • Slight Color Change: A slight deepening of color (e.g., from colorless to a pale yellow) can occur, especially if post-curing is done in air. This is often an acceptable trade-off for the significant improvement in thermomechanical properties.

  • Potential Shrinkage: As the cross-link density increases, a small amount of additional volumetric shrinkage may occur. This is typically minor but should be considered for applications requiring very tight dimensional tolerances.

Part 2: Troubleshooting Guide

Even with a well-defined protocol, experimental issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Problem Potential Causes Recommended Solutions & Rationale
Low Glass Transition Temperature (Tg) After Post-Cure 1. Incomplete Initial Cure: The polymer did not sufficiently solidify before post-curing. 2. Incorrect Stoichiometry: Off-ratio mixing of resin and hardener leaves unreacted functional groups with no corresponding partners. 3. Insufficient Post-Cure: The temperature was too low or the duration was too short to complete the reaction.[3]1. Verify Initial Cure: Ensure the material is hard and tack-free before post-curing. Extend the initial cure time if necessary. 2. Review Formulation: Double-check all mass/volume calculations and weighing procedures. Use a calibrated analytical balance. 3. Optimize Post-Cure Cycle: Increase the post-cure temperature in 10-15°C increments or extend the duration. Use DMA to track the Tg until it plateaus.
Brittle, Cracked, or Discolored (Dark Brown/Black) Polymer 1. Excessive Post-Cure Temperature/Time: The polymer has begun to undergo thermal degradation, causing chain scission.[4] 2. Oxidation: Post-curing in air at very high temperatures.1. Determine Degradation Onset: Run a TGA scan on a sample of the initially cured material to identify the temperature at which weight loss begins. Set the post-cure temperature at least 25-50°C below this onset. 2. Use Inert Atmosphere: Perform post-curing in a vacuum or nitrogen-purged oven to prevent oxidation.
Inconsistent Mechanical Properties Across a Batch or Sample 1. Poor Mixing: Inadequate mixing of the initial resin components leads to localized areas of off-ratio material.[7] 2. Thermal Gradients: Uneven heating within the oven creates regions with different cure histories. 3. Residual Solvent/Volatiles: If the synthesis or formulation involves solvents, trapped solvent can act as a plasticizer.[8]1. Refine Mixing Protocol: Employ a "two-container" mixing method: mix thoroughly in one cup, then transfer to a second clean cup and mix again to ensure no unmixed material from the sides or bottom is incorporated.[7] 2. Ensure Uniform Heating: Use a calibrated, mechanically-convected oven. Place samples in the center of the oven, away from direct contact with heating elements. 3. Add a Pre-Drying Step: Before post-curing, hold the samples under vacuum at a moderate temperature (e.g., 80°C) for several hours to remove any residual volatiles.[8]
Warpage or High Internal Stress 1. Aggressive Thermal Ramping: Heating or cooling the material too quickly can induce significant thermal stress, causing distortion.[6]1. Implement Slow Ramping: Program the oven to use a slow heating rate (e.g., 1-3°C/minute) up to the post-cure temperature. Crucially, use an equally slow cooling rate back to room temperature. Do not remove the part from the oven while it is still hot.
Summary of Post-Curing Effects on Polymer Properties
Parameter Effect of Increasing Post-Cure Temperature/Time Optimal Zone Degradation Zone
Glass Transition (Tg) Increases to a plateauMaximum, stable Tg value achievedDecreases due to chain scission
Flexural/Tensile Modulus IncreasesMaximum stiffness achievedDecreases
Flexural/Tensile Strength IncreasesMaximum strength achievedDecreases sharply
Toughness Can increase initially, may decrease slightly as network becomes very rigidBalanced strength and toughnessBecomes very brittle
Color May develop a pale yellow tintAcceptable, stable colorDarkens significantly (brown/black)
Dimensional Stability Increases (less creep)High stability under loadWarpage, cracking

Part 3: Experimental Protocols & Visualizations

Protocol 1: Generic Thermal Post-Curing Cycle Optimization

This protocol provides a framework for developing an optimized post-curing schedule.

  • Initial Sample Preparation: Prepare several identical samples according to your standard initial curing protocol (e.g., 24 hours at 25°C followed by 2 hours at 80°C).

  • Initial Characterization: Determine the initial Tg (Tg,initial) of one of the "green state" samples using Dynamic Mechanical Analysis (DMA). Also, perform a Thermogravimetric Analysis (TGA) on another sample to determine the onset temperature of degradation (Td).

  • Set Post-Cure Schedule:

    • Temperature: Set the post-curing temperature (Tpc) to be approximately Tg,initial + 30°C. Ensure Tpc is at least 50°C below Td.

    • Ramp Rates: Program the oven to heat up to Tpc at a rate of 2°C/minute and cool down at the same rate.

    • Duration: Plan to test several durations (e.g., 2h, 4h, 8h, 16h).

  • Execution:

    • Place the remaining samples in a vacuum or nitrogen oven.

    • Execute the programmed thermal cycle. Remove one sample at each designated time point (e.g., after 2h, 4h, etc.).

  • Final Characterization: After the samples have cooled to room temperature, perform DMA on each to measure its final Tg.

  • Analysis: Plot Tg as a function of post-curing time. The optimal duration is the point at which the Tg value plateaus.

Protocol 2: Characterization by Dynamic Mechanical Analysis (DMA)

DMA is the most effective method for determining the Tg and understanding the thermomechanical properties of your cured polymer.

  • Sample Preparation: Prepare a rectangular sample of uniform dimensions (e.g., 35mm x 10mm x 2mm). Ensure the surfaces are smooth and parallel.

  • Instrument Setup: Use a suitable fixture, such as single/dual cantilever for rigid samples.

  • Test Parameters:

    • Temperature Range: -50°C to at least 50°C above the expected final Tg.

    • Heating Rate: 3°C/minute.

    • Frequency: 1 Hz.

    • Strain: Apply a small, fixed strain in the linear viscoelastic region (e.g., 0.1%).

  • Data Analysis: The Tg is typically identified as the peak of the Tan δ (tan delta) curve. The Storage Modulus (E') in the region below Tg indicates the material's stiffness.

Visual Workflow for Post-Curing Optimization

G cluster_prep Preparation cluster_analysis1 Initial Analysis cluster_process Processing cluster_analysis2 Final Analysis & Evaluation A 1. Fabricate Samples (Initial Cure) B 2. Determine Initial Tg (via DMA) A->B C 3. Determine Degradation Temp (Td) (via TGA) A->C D 4. Set Post-Cure Temp (Tpc) (Tg < Tpc < Td) B->D C->D E 5. Execute Ramped Post-Curing Cycle D->E F 6. Characterize Final Properties (DMA, Mechanical Testing) E->F G 7. Evaluate Results (Properties vs. Time/Temp) F->G H 8. Process Optimized? G->H H->D No, Iterate I END H->I Yes

Caption: Workflow for optimizing the post-curing process.

Troubleshooting Logic for Low Tg

G Start Problem: Low Final Tg Check_Stoichiometry Was Stoichiometry Accurate? Start->Check_Stoichiometry Check_Mixing Was Mixing Thorough? Check_Stoichiometry->Check_Mixing Yes Sol_Stoichiometry Solution: Recalculate & Reprepare Formulation Check_Stoichiometry->Sol_Stoichiometry No Check_Initial_Cure Was Initial Cure Complete? Check_Mixing->Check_Initial_Cure Yes Sol_Mixing Solution: Use Two-Container Mixing Technique Check_Mixing->Sol_Mixing No Check_PC_Temp Was Post-Cure Temp > Initial Tg? Check_Initial_Cure->Check_PC_Temp Yes Sol_Initial_Cure Solution: Extend Initial Cure Time/Temp Check_Initial_Cure->Sol_Initial_Cure No Check_PC_Time Was Post-Cure Time Sufficient? Check_PC_Temp->Check_PC_Time Yes Sol_PC_Temp Solution: Increase Post-Cure Temperature Check_PC_Temp->Sol_PC_Temp No Sol_PC_Time Solution: Increase Post-Cure Duration Check_PC_Time->Sol_PC_Time No

Caption: Decision tree for troubleshooting low Tg results.

References

  • Tuntun Plastic. (2022, May 19). What Are Sulfone Polymers And Their Properties?Link

  • Wikipedia. (n.d.). Sulfone. Retrieved from Link

  • Syensqo. (n.d.). Sulfone Polymers. Retrieved from Link

  • Langmuir. (2015, December 30). Sulfone-Containing Methacrylate Homopolymers: Wetting and Thermal Properties. ACS Publications. Link

  • ResearchGate. (n.d.). Investigation of Mechanical Properties of Polysulfone Blends. Link

  • MDPI. (n.d.). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. Link

  • BlD Pharmatech. (n.d.). 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol. Link

  • Optica Publishing Group. (2020, June 24). Thermal post-curing as an efficient strategy to eliminate process parameter sensitivity in the mechanical properties of two-photon polymerized materials. Link

  • MDPI. (n.d.). On the Nature of Epoxy Resin Post-Curing. Link

  • Manuals.plus. (n.d.). UDEL® Polysulfone Design Guide | Solvay Advanced Polymers. Link

  • PMC - NIH. (2024, October 31). Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites. Link

  • ResearchGate. (n.d.). Thermal post-curing can drastically increase the mechanical properties.... Link

  • Aprios. (2025, August 18). Guide to Polysulfone (PSU) Resin for Tough Applications. Link

  • ResearchGate. (n.d.). (PDF) Thermal post-curing as an efficient strategy to eliminate process parameter sensitivity in the mechanical properties of two-photon polymerized materials. Link

  • Atlantis Press. (2017, July 2). Curing Process and Heat-Resistance of Polyethersulfone Toughened Epoxy Resins. Link

  • Semantic Scholar. (n.d.). Curing Process and Heat-Resistance of Polyethersulfone Toughened Epoxy Resins. Link

  • Knowledge UChicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. Link

  • Smooth-On. (n.d.). What do the terms "heat curing" and "post-curing" mean?Link

  • AeroMarine Products. (2017, January 13). Curing Issues- Trouble Shooting. Link

  • Antlog. (n.d.). Troubleshooting Common UV Adhesive Curing Issues. Link

  • MDPI. (2023, December 2). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonyl-Based Cross-Linkers: A Comparative Analysis of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Covalent Cross-Linking in Modern Biosciences

In the intricate world of biological chemistry, the ability to covalently link molecules is fundamental to advancing our understanding of complex systems and to the development of novel therapeutics and diagnostics. Cross-linking agents, the molecular bridges that connect biomolecules, are indispensable tools in a wide array of applications, from stabilizing protein-protein interactions for structural studies to the engineering of hydrogels for controlled drug release and the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Among the diverse chemistries available for bioconjugation, those involving the sulfonyl group have carved out a significant niche. This guide provides an in-depth, comparative analysis of sulfonyl-based cross-linkers, with a particular focus on the chemistry represented by 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. For clarity and practical relevance, we will ground our discussion in its most common and commercially significant precursor, Divinyl Sulfone (DVS) . We will objectively compare DVS with other sulfonyl-based linkers and the widely used maleimide-based cross-linkers, providing experimental context and data to inform your research decisions.

Understanding the Chemistry: Michael Addition as the Core Mechanism

The reactivity of DVS and related vinyl sulfone compounds is predicated on the thiol-Michael addition reaction , a powerful and selective method for forming stable thioether bonds.[1][2] The electron-withdrawing nature of the sulfonyl group makes the vinyl groups highly susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins under physiological or slightly alkaline conditions.[3]

Caption: Reaction mechanism of Divinyl Sulfone (DVS) with protein cysteine residues.

Similarly, DVS can react with hydroxyl groups, particularly in polysaccharides like hyaluronic acid (HA), under alkaline conditions to form stable ether linkages, a property extensively used in hydrogel formation.[4][5] The resulting cross-linked structure after reaction with a diol like ethane-1,2-diol is conceptually related to this compound.

Comparative Analysis of Key Cross-Linker Chemistries

The selection of a cross-linker is a critical experimental parameter that dictates the stability, specificity, and functionality of the resulting conjugate. Below is a comparative overview of DVS, a next-generation sulfonyl linker (sulfonyl-triazole), and the workhorse of thiol-specific conjugation, maleimide.

FeatureDivinyl Sulfone (DVS)Sulfonyl-Triazole ProbesMaleimide-Based Linkers (e.g., SMCC)
Primary Target(s) Thiols (Cysteine), Hydroxyls (e.g., in polysaccharides), Amines (at higher pH)[4][6]Tyrosine, Lysine[7][8][9]Thiols (Cysteine)[2][10]
Reaction Chemistry Thiol-Michael Addition, Oxa-Michael Addition[3][4]Sulfur-Triazole Exchange (SuTEx)[7][11]Thiol-Michael Addition[10]
Optimal pH > 7.5 (Thiol); Alkaline for Hydroxyls[4]Physiological pH6.5 - 7.5[2][10]
Linkage Stability Stable Thioether/Ether bond[12]Stable Sulfonamide/Sulfonate EsterThioether bond susceptible to retro-Michael addition (thiol exchange)[12][13]
Cleavability Non-cleavable (stable backbone)Can be designed as a "traceless" linker where the triazole is the leaving group[7][11]Generally non-cleavable, but the succinimide ring can be hydrolyzed to a more stable form[12][14]
Water Solubility ModerateCan be modified for solubilityOften requires organic co-solvents; Sulfo-NHS ester versions (e.g., Sulfo-SMCC) are water-soluble[6][]
Key Advantage Efficient for hydrogel formation; reacts with multiple nucleophiles.[16]Novel reactivity with tyrosine, enabling new labeling strategies.[7]High chemoselectivity for thiols at neutral pH; well-established protocols.
Key Disadvantage Higher potential for toxicity compared to monofunctional analogs; less specific than maleimides at neutral pH.[17]Newer chemistry, less commercially available diversity.Linkage instability in high thiol environments (e.g., plasma), leading to payload loss.[18][19]

In-Depth Discussion and Field-Proven Insights

Divinyl Sulfone (DVS): The Hydrogel Specialist

DVS is a homobifunctional cross-linker that has found extensive use in the preparation of biocompatible hydrogels.[4] Its ability to efficiently cross-link polysaccharide chains like hyaluronic acid under alkaline conditions makes it a favored reagent in dermal fillers and for creating scaffolds in tissue engineering.[16][20][21] The resulting sulfonyl-bis-ethyl cross-links provide mechanical stability and resistance to enzymatic degradation.[16]

However, for protein bioconjugation, the higher pH required for efficient reaction and its reactivity towards multiple nucleophiles can be a drawback, potentially leading to less specific labeling compared to maleimides. Furthermore, studies have shown that bifunctional electrophiles like DVS can exhibit enhanced cellular toxicity compared to their monofunctional counterparts, a critical consideration for in vivo applications.[17]

Sulfonyl-Triazoles: The New Frontier of Tyrosine Bioconjugation

Recent innovations in chemical proteomics have introduced sulfonyl-triazoles as a novel class of electrophiles for protein modification.[7][11] These reagents operate through a "Sulfur-Triazole Exchange" (SuTEx) mechanism, which has shown remarkable selectivity for modifying tyrosine residues.[7] This provides a powerful alternative to the traditional focus on cysteine and lysine, opening up new avenues for probing protein function and discovering new drug targets. The triazole leaving group can also be engineered to act as a traceless linker, which is highly advantageous in applications like fragment-based ligand discovery.[7][11]

Caption: Maleimide conjugation and the competing pathways of stabilization and reversal.

Experimental Protocols: A Practical Guide

Authoritative and reproducible protocols are the bedrock of scientific integrity. Below are representative methodologies for hydrogel formation and protein conjugation.

Protocol 1: Formation of a Hyaluronic Acid (HA) Hydrogel using Divinyl Sulfone (DVS)

This protocol is adapted from methodologies described for creating cross-linked HA microparticles. [4] Objective: To create a chemically cross-linked HA hydrogel with enhanced mechanical stability.

Materials:

  • Hyaluronic Acid (HA), high molecular weight

  • Divinyl Sulfone (DVS)

  • Sodium Hydroxide (NaOH) solution, 0.05 M to 0.2 M

  • Sodium Chloride (NaCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • HA Solution Preparation: Prepare a 3% (w/v) solution of HA in a 3% (w/v) NaCl solution. Stir gently overnight at 4°C to ensure complete dissolution without degrading the polymer chains.

  • Alkaline Activation: To initiate the reaction, add a specific concentration of NaOH solution (e.g., to a final concentration of 0.1 M). The alkaline medium deprotonates the hydroxyl groups on the HA, making them nucleophilic. [4]3. Cross-linking Reaction: Add DVS to the activated HA solution. A common mass ratio is 1:1 HA/DVS. [4]The reaction should proceed at room temperature (25°C) for approximately 4 hours with gentle stirring.

  • Neutralization and Purification: Neutralize the reaction mixture with hydrochloric acid (HCl) to a pH of ~7.4.

  • Washing: Extrude the resulting hydrogel into a large volume of PBS to wash away unreacted DVS and other byproducts. The washing step is critical to remove toxic, unreacted cross-linker. [22]Repeat the washing step several times.

  • Characterization: The degree of cross-linking can be assessed by measuring the swelling ratio and rheological properties of the final hydrogel. [4][5]

Protocol 2: Cysteine-Specific Antibody Conjugation using Sulfo-SMCC

This protocol describes a typical two-step procedure for conjugating a molecule (e.g., a drug or a fluorescent dye) to an antibody via a stable thioether bond.

Objective: To specifically conjugate a thiol-containing payload to a lysine residue on an antibody.

Materials:

  • Antibody (IgG), ~5-10 mg/mL in PBS

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional, water-soluble cross-linker

  • Thiol-containing payload

  • Zeba™ Spin Desalting Columns (or equivalent) for buffer exchange

  • Reaction buffers: PBS (pH 7.2-7.5), EDTA-containing buffers

Methodology:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.2) using a desalting column.

  • Activation of Antibody with Sulfo-SMCC:

    • Dissolve Sulfo-SMCC in water immediately before use.

    • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature. The NHS-ester end of Sulfo-SMCC will react with primary amines (lysine residues) on the antibody. []3. Removal of Excess Cross-linker: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with PBS. This step is crucial to prevent the payload from reacting with excess cross-linker.

  • Conjugation to Thiolated Payload:

    • Immediately add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified, maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The maleimide group will react specifically with the thiol to form a stable thioether linkage. [10]5. Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification and Characterization: Purify the final antibody conjugate using size exclusion chromatography or dialysis to remove unreacted payload and quenching reagents. Characterize the conjugate using SDS-PAGE and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Conclusion: Making an Informed Choice

The selection of a cross-linker is not a one-size-fits-all decision. It requires a careful consideration of the target molecule, the desired stability of the linkage, and the specific application.

  • This compound , via its precursor Divinyl Sulfone , offers a robust and effective method for creating stable, non-cleavable cross-links, particularly for hydrogel formation with polysaccharides. Its broader reactivity profile, however, necessitates careful control and purification for specific protein conjugation.

  • Maleimides remain the go-to reagents for highly selective cysteine conjugation at neutral pH, but researchers must be cognizant of the potential for linkage instability and consider next-generation maleimides or post-conjugation stabilization strategies for in vivo applications.

  • Emerging chemistries like sulfonyl-triazoles are expanding the bioconjugation toolkit, offering exciting new possibilities for targeting less traditional amino acid residues like tyrosine, thereby enabling novel approaches in chemical biology and drug discovery.

By understanding the underlying chemistry, advantages, and limitations of each class of sulfonyl-based and related cross-linkers, researchers can design more effective experiments, leading to more reliable data and the development of more robust and efficacious bioconjugates.

References

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conform
  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjug
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry.
  • Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjug
  • A Comparative Guide to Thioether Bond Stability in Bioconjug
  • Stability of Thioether Bonds in Maleimide Conjugates: A Compar
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science (RSC Publishing).
  • Maleimide Reaction Chemistry. Vector Labs.
  • Biodegradable Poly(Ethylene Glycol)
  • Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel. eGrove - University of Mississippi.
  • Technical Support Center: Thioether Bond Stability in Bioconjug
  • (PDF) The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid.
  • Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics.
  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC - NIH.
  • Sulfo-NHS & W
  • Why Divinyl Sulfone (DVS) as crosslink?. LifDerma.
  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applic
  • Schemes of crosslinking reactions of HA with (A) divinyl sulfone (DVS)...
  • Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. PubMed.
  • Synthesis and Characterization of Covalently Crosslinked pH-Responsive Hyaluronic Acid Nanogels: Effect of Synthesis Parameters. MDPI.

Sources

A Senior Application Scientist's Guide to Diol Chain Extenders in Polyurethanes: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Diol Chain Extenders in Polyurethane Performance

Polyurethanes (PUs) are a remarkably versatile class of polymers, finding applications from life-saving biomedical devices to durable coatings and flexible foams. This adaptability stems from their unique segmented block copolymer structure, consisting of alternating "soft" and "hard" segments. While the long, flexible polyol chains form the amorphous soft segments that impart elasticity, the hard segments, composed of a diisocyanate and a short-chain diol extender, are the primary determinants of the material's strength, thermal stability, and overall mechanical performance.[1] The choice of the diol chain extender, a seemingly minor component, is in fact a critical decision that profoundly influences the final properties of the polyurethane.[2]

This guide provides a comparative analysis of common diol chain extenders used in polyurethane synthesis. We will delve into the causal relationships between the molecular structure of these extenders and the resulting macroscopic properties of the polymer, supported by experimental data and detailed testing methodologies. Our objective is to equip researchers and professionals with the knowledge to rationally select the optimal diol chain extender to achieve the desired performance characteristics for their specific application.

The Mechanism of Action: How Diol Chain Extenders Dictate Polyurethane Morphology

The fundamental principle governing the performance of polyurethanes is the microphase separation of the hard and soft segments.[1] Due to their thermodynamic incompatibility, the polar, rigid hard segments self-associate into ordered domains, acting as physical crosslinks within the flexible soft segment matrix. This morphology is directly influenced by the structure of the diol chain extender.[3]

Linear and symmetrical diol chain extenders, such as 1,4-butanediol (BDO), facilitate efficient packing of the hard segments, leading to a higher degree of crystallinity and more defined phase separation.[4][5] This results in polyurethanes with higher hardness, modulus, and thermal resistance. Conversely, branched or asymmetric diol chain extenders disrupt the regular arrangement of the hard segments, leading to a more amorphous morphology and reduced phase separation.[4][6] This can be advantageous for applications requiring greater flexibility and transparency.

The following diagram illustrates the influence of diol chain extender structure on the hard segment packing and resulting polyurethane morphology.

G cluster_0 Linear Diol Chain Extender (e.g., 1,4-Butanediol) cluster_1 Branched Diol Chain Extender (e.g., Neopentyl Glycol) Linear Diol Linear Diol Ordered Hard Segments Well-ordered, Crystalline-like Hard Segments Linear Diol->Ordered Hard Segments Promotes efficient packing High Phase Separation High Degree of Phase Separation Ordered Hard Segments->High Phase Separation High Modulus & Hardness High Modulus and Hardness High Phase Separation->High Modulus & Hardness Branched Diol Branched Diol Disordered Hard Segments Disordered, Amorphous Hard Segments Branched Diol->Disordered Hard Segments Hinders packing Low Phase Separation Low Degree of Phase Separation Disordered Hard Segments->Low Phase Separation High Flexibility & Transparency Increased Flexibility and Transparency Low Phase Separation->High Flexibility & Transparency G start Start: Dry Reactants prepolymer Prepolymer Synthesis: React Polyol and Diisocyanate (e.g., 80°C, 2-3 hours under N2) start->prepolymer chain_ext Chain Extension: Add Diol Chain Extender to Prepolymer (e.g., 70°C, vigorous stirring) prepolymer->chain_ext casting Casting and Curing: Pour into mold and cure (e.g., 100°C, 24 hours) chain_ext->casting demold Demolding and Post-Curing: (e.g., room temperature, 7 days) casting->demold end End: Characterization demold->end

Caption: Two-Stage Polyurethane Synthesis Workflow.

Step-by-Step Protocol:

  • Reactant Preparation: Dry the polyol (e.g., poly(tetramethylene ether) glycol, PTMEG) and the diol chain extender under vacuum at 80°C for at least 4 hours to remove any moisture, which can interfere with the isocyanate reaction. The diisocyanate (e.g., MDI) is typically used as received.

  • Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol. Heat the polyol to the reaction temperature (typically 70-80°C) under a nitrogen atmosphere. Add the diisocyanate to the reactor with stirring. The molar ratio of NCO to OH groups is typically kept between 1.5 and 2.5. Maintain the reaction at the set temperature for 2-3 hours until the theoretical NCO content is reached, which can be monitored by titration (ASTM D2572).

  • Chain Extension: Reduce the temperature of the prepolymer to 60-70°C. Add the stoichiometric amount of the dried diol chain extender to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the excess NCO groups.

  • Casting and Curing: Once the chain extender is thoroughly mixed, pour the viscous liquid into a preheated mold treated with a mold release agent. Cure the polymer in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).

  • Demolding and Post-Curing: After curing, demold the polyurethane sheet and allow it to post-cure at ambient temperature for at least 7 days before characterization to ensure the completion of the reaction and stabilization of the morphology.

Characterization of Polyurethane Properties

1. Mechanical Properties (ASTM D412, ASTM D624):

  • Tensile Testing: Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of dumbbell-shaped specimens.

  • Tear Strength: Determine the tear resistance of the material using angled specimens.

2. Thermal Properties (ASTM D3418, ASTM E1640):

  • Differential Scanning Calorimetry (DSC): Analyze the glass transition temperatures (Tg) of the soft and hard segments, as well as any melting (Tm) and crystallization (Tc) temperatures. This provides insights into the degree of phase separation.

  • Dynamic Mechanical Analysis (DMA): Measure the storage modulus, loss modulus, and tan delta as a function of temperature to determine the viscoelastic properties and transitions of the polymer.

3. Morphological Characterization:

  • Atomic Force Microscopy (AFM): Visualize the surface morphology of the polyurethane to directly observe the phase-separated domains of the hard and soft segments.

  • Small-Angle X-ray Scattering (SAXS): Quantify the degree of phase separation and determine the domain spacing and size of the hard segments.

Conclusion: A Strategic Approach to Material Design

The choice of a diol chain extender is a powerful tool for tuning the properties of polyurethanes. By understanding the fundamental principles of how the molecular structure of the chain extender influences the hard segment packing, phase separation, and ultimately the macroscopic performance, researchers can move beyond a trial-and-error approach to a more rational design of materials. Linear, symmetrical diols like 1,4-butanediol are ideal for creating strong, rigid polyurethanes, while branched diols such as neopentyl glycol offer a pathway to softer, more flexible materials. This guide provides a foundational framework for making informed decisions in the selection of diol chain extenders to meet the demanding requirements of advanced applications.

References

  • MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Retrieved from [Link]

  • MDPI. (2023). Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. Retrieved from [Link]

  • MDPI. (2022). Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. Retrieved from [Link]

  • Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]

  • ResearchGate. (2025). The effect of chain extenders structure on properties of new polyurethane elastomers. Retrieved from [Link]

  • Scribd. (n.d.). Polyurethane Synthesis Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

Sources

A Researcher's Guide to the Thermal Stability Analysis of Polymers: A Comparative Study of Neat vs. "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" Additivated Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the thermal stability analysis of polymers, with a specific focus on evaluating the potential stabilizing effects of the additive "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol". In the absence of direct, published data on this specific polymer-additive system, this document serves as a foundational and methodological guide. It combines established principles of polymer science with proven analytical techniques to empower researchers to conduct their own robust, in-depth investigations.

Introduction: The Criticality of Polymer Thermal Stability

Polymers, ubiquitous in applications from industrial manufacturing to advanced drug delivery systems, are susceptible to degradation at elevated temperatures. This thermal degradation involves irreversible changes to the polymer's chemical and physical properties, such as chain scission, cross-linking, and oxidation, leading to a loss of mechanical integrity, discoloration, and overall failure of the material[1]. For any application involving heat, be it during processing (e.g., extrusion, molding) or in the final use environment, understanding and enhancing a polymer's thermal stability is paramount[1][2].

Heat stabilizers are additives designed to mitigate these degradative processes. They function through various mechanisms, including the neutralization of acidic byproducts, scavenging of free radicals, and decomposition of hydroperoxides[3]. This guide will explore the potential of a specific sulfur-containing compound, "this compound", as such a stabilizer.

The Additive in Focus: this compound

The compound of interest is This compound , with the chemical formula C₆H₁₄O₆S₂. Its structure features a central ethane bridge connected to two sulfonyl groups, each of which is further bonded to a 2-hydroxyethyl group.

The presence of sulfonyl (-SO₂-) groups and terminal hydroxyl (-OH) groups suggests several potential mechanisms for thermal stabilization. Organosulfur compounds, such as thioesters and ester thiols, are known to act as polymer additives[1]. The sulfonyl groups may participate in radical trapping mechanisms, interrupting the chain reactions of polymer degradation. The hydroxyl groups could potentially act as hydrogen donors or react with degradation byproducts, such as HCl in the case of Polyvinyl Chloride (PVC) degradation, thereby preventing autocatalytic decomposition[3].

It is crucial to distinguish this compound from the similarly named 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol (CAS 5244-34-8), which contains thioether (sulfide) linkages (-S-) instead of sulfonyl groups[4][5]. Thioethers are also known to have antioxidant properties, but the higher oxidation state of sulfur in the sulfonyl group of our target compound implies different chemical reactivity and potentially a different mode of action in polymer stabilization.

Core Analytical Methodologies: TGA and DSC

To rigorously assess thermal stability, two complementary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[6].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the onset temperature of degradation, the rate of decomposition, and the amount of non-volatile residue (char)[7]. For a polymer, an effective thermal stabilizer will shift the onset of mass loss to a higher temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature[8]. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc)[8][9]. While not a direct measure of decomposition, changes in these transitions after processing or aging can indicate structural changes in the polymer, and exothermic or endothermic events at high temperatures can be correlated with degradation processes[10].

The following diagram illustrates the typical workflow for evaluating a polymer-additive system.

G cluster_prep Sample Preparation cluster_results Data Interpretation & Comparison p1 Neat Polymer Resin (e.g., PVC, PE) blend Melt Blending or Solution Casting p1->blend s1 Sample 1: Neat Polymer Control p2 Additive: This compound p2->blend s2 Sample 2: Polymer + Additive blend->s2 tga Thermogravimetric Analysis (TGA) s1->tga dsc Differential Scanning Calorimetry (DSC) s1->dsc s2->tga s2->dsc comp Compare: - Onset of Degradation (T_onset) - Char Yield - Glass Transition (Tg) - Degradation Peaks tga->comp dsc->comp

Caption: Experimental workflow for comparative thermal analysis.

Hypothetical Case Study: Stabilizing Polyvinyl Chloride (PVC)

PVC is an excellent candidate for this analysis due to its well-known thermal instability. Upon heating, it undergoes a two-step degradation process: first, the elimination of hydrogen chloride (HCl), followed by the degradation of the resulting polyene backbone[11][12]. The released HCl can catalyze further degradation, making stabilization crucial[3].

Proposed Stabilization Mechanism

We hypothesize that "this compound" could stabilize PVC through a synergistic mechanism:

  • HCl Neutralization: The hydroxyl (-OH) groups on the additive could react with the liberated HCl, trapping it and preventing it from catalyzing further degradation.

  • Radical Scavenging: The sulfonyl groups, or potentially radicals formed from the additive at high temperatures, could interrupt the radical chain reactions that propagate the degradation of the polymer backbone.

G cluster_pvc PVC Degradation Pathway cluster_stabilizer Proposed Stabilization by Additive pvc PVC Chain (-CH₂-CHCl-)n heat Heat pvc->heat radicals Polymer Radicals (P•) polyene Polyene Chain (-CH=CH-)n heat->polyene hcl HCl heat->hcl hcl->pvc Autocatalysis additive R-SO₂-CH₂CH₂-OH (Additive) additive->hcl HCl Trapping (via -OH group) additive->radicals Radical Scavenging (via -SO₂- group) radicals->pvc Propagates Degradation

Caption: Proposed mechanism for PVC stabilization.

Anticipated Experimental Results

The following tables present hypothetical data comparing neat PVC with a PVC formulation containing 2% by weight of our target additive. This data illustrates the expected outcome if the additive is an effective thermal stabilizer.

Table 1: Hypothetical TGA Data Comparison

ParameterNeat PVCPVC + 2% AdditiveExpected Improvement
Onset Temperature (T₅%) ~230 °C~255 °CIncreased initial stability
Temperature at Max. Loss Rate (Tₘₐₓ) ~280 °C (De-HCl)~300 °C (De-HCl)Degradation peak shifted higher
Char Yield at 600 °C ~12%~18%Increased char formation, indicating cross-linking or aromatization

Table 2: Hypothetical DSC Data Comparison

ParameterNeat PVCPVC + 2% AdditiveExpected Change
Glass Transition Temp. (T₉) ~85 °C~82 °CSlight plasticizing effect possible
Degradation Exotherm Onset ~250 °COnset ~270 °CShifted to higher temperature

These anticipated results—a higher onset of decomposition and increased char yield in TGA, along with a higher degradation exotherm onset in DSC—would provide strong evidence for the additive's stabilizing effect.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for TGA and DSC are provided.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Prepare samples of the neat polymer and the polymer-additive blend. Ensure samples are representative and have a consistent form (e.g., powder, small cut pieces). A typical sample mass is 5-10 mg.

  • Loading: Place the sample into an inert TGA pan (e.g., alumina or platinum).

  • TGA Method Setup:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxidation.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a common standard that provides a good balance between resolution and experiment time[7].

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of degradation, often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Determine the temperature of the maximum rate of mass loss from the peak of the derivative thermogravimetric (DTG) curve.

    • Measure the percentage of residual mass (char yield) at the end of the experiment (e.g., at 600 °C).

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Prepare 5-10 mg samples of the neat polymer and the blend. Seal the samples in aluminum DSC pans.

  • DSC Method Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • 1st Heat: Ramp from 25 °C to a temperature above the expected processing temperature but below significant degradation (e.g., 200 °C for PVC) at 10 °C/min. This step erases the prior thermal history of the material.

      • Cool: Cool from 200 °C to 25 °C at 10 °C/min.

      • 2nd Heat: Ramp from 25 °C to a high temperature (e.g., 350 °C) at 10 °C/min to observe both the glass transition and any degradation events.

  • Data Analysis:

    • Analyze the 2nd heating scan for a clear glass transition (Tg).

    • Observe any endothermic or exothermic peaks at higher temperatures that correspond to degradation, and note their onset temperatures.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the thermal stabilizing potential of "this compound". While direct experimental data is currently unavailable, the proposed methodologies, grounded in the fundamental principles of thermal analysis, provide a clear path forward for researchers. By conducting the comparative TGA and DSC experiments as detailed, one can generate the necessary data to confirm or refute the hypothesis that this additive enhances polymer thermal stability.

Positive results would warrant further investigation into the optimal concentration of the additive, its performance in different polymer matrices (such as polyethylene), and a more profound study of its degradation mechanism, potentially using evolved gas analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) to identify the gaseous byproducts and confirm the proposed stabilization pathways.

References

  • Edraki, M., Sheydaei, M., Alinia-Ahandani, E., & Nezhadghaffar-Borhani, E. (2021). Polyvinyl chloride: chemical modification and investigation of structural and thermal properties. Journal of Sulfur Chemistry, 42(5), 555-568.
  • METTLER TOLEDO. (n.d.). PVC Measured by DSC and TGA. Thermal Analysis Handbook No.HB218.
  • Samuilova, E., Ponomareva, A., Sitnikova, V., & Zhilenkov, A. (2025). A Study of Plant-Filled Polymer Composites Based on Highly Plasticized Polyvinyl Chloride. Polymers, 16(11), 1551.
  • CymitQuimica. (n.d.). 2,2′-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics.
  • ResearchGate. (n.d.). TGA and DSC data for PVC materials. [Data set].
  • Shimadzu. (2021). Characterization of Polyethylene Materials by Thermal Analysis.
  • ResearchGate. (n.d.). (A) TGA curves of PVC and M-PVC; (B) DSC curves of PVC and M-PVC. [Image].
  • Sigma-Aldrich. (n.d.). 2,2-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • SpecialChem. (2025). Mastering thermal stability: Additives for heat-resistant plastics.
  • University of Babylon. (n.d.). EFFECT OF ADDITIVES ON THE Tg, Tp AND GELATION DEGREE OF THE PVC PRODUCTS.
  • SpecialChem. (2025). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
  • METTLER TOLEDO. (n.d.). PVC Measured by DSC and TGA.
  • Humboldt-Universität zu Berlin. (n.d.). Differential scanning calorimetry investigation of polymers.
  • ChemScene. (n.d.). 5244-34-8 | 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022).
  • Taylor & Francis Online. (n.d.). Polyvinyl chloride: chemical modification and investigation of structural and thermal properties. Journal of Sulfur Chemistry.
  • MilliporeSigma. (n.d.). 2,2-(Ethane-1,2-diylbis(sulfanediyl))diethanol.
  • ResearchGate. (n.d.). The Effect of Additives on the Mechanical and Physical Properties of Polyvinyl Chloride (PVC) Compounds.
  • ResearchGate. (2022). Thermal Behavior of Polymers in Solid-State.
  • SciSpace. (n.d.). Stabilizing Effect of Biobased Additives on the Thermal Degradation of PVC.
  • Semantic Scholar. (1985). The effect of additives on the thermal stability of poly(vinyl chloride).
  • ResearchGate. (n.d.). TGA and DTG curves at different heating rates of the (a) DOP/ PVC and (b) CGE/ PVC films. [Image].
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • MDPI. (2024). Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends.
  • ResearchGate. (n.d.). Promoting Effect of Sulfur Compounds on the Degradation of Polyethylene.
  • ACS Publications. (n.d.).
  • SpecialChem. (2025). Mastering thermal stability: Additives for heat-resistant plastics.

Sources

A Comparative Guide to the Chemical Stability of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in Harsh Environments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Molecular Design

In the intricate world of drug development and complex molecular architectures, the choice of a chemical linker is paramount. These molecular bridges, seemingly simple, dictate the spatial orientation of functional moieties and, critically, the overall stability and viability of the molecule in diverse and often harsh chemical environments. From the acidic milieu of the stomach to the oxidative landscape within a cell, or the stringent conditions of chemical synthesis and formulation, a linker's resilience can be the difference between a successful therapeutic agent and a failed candidate.

This guide provides an in-depth comparative analysis of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol , a sulfone-containing linker, against its thioether, ether, and amine analogues. We will delve into the inherent chemical properties of these functionalities and how they are predicted to behave in the presence of strong acids, bases, oxidizing agents, and reducing agents. The insights provided herein are grounded in fundamental chemical principles and supported by proposed experimental protocols to empower researchers to make informed decisions in their molecular design endeavors.

The Contestants: A Molecular Lineup

At the heart of our comparison are four structurally related linkers, differing only in the heteroatom functionality at the core of the ethane bridge. This subtle variation has profound implications for their chemical stability.

Linker Name Core Functional Group Structure Key Characteristics
This compound Sulfone

High polarity, electron-withdrawing nature, potential for hydrogen bonding.
2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol [1]Thioether (Sulfide)

Less polar than sulfone, susceptible to oxidation, good nucleophilicity.
2,2'-(Ethane-1,2-diylbis(oxy))diethanol (Triethylene Glycol) Ether

Generally stable, can act as a hydrogen bond acceptor.
2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol [2]Secondary Amine

Basic, nucleophilic, can be protonated.

Performance in Harsh Chemical Environments: A Comparative Analysis

The stability of a linker is not an absolute property but rather is dictated by the specific chemical environment it encounters. Here, we dissect the expected performance of our four candidate linkers under various harsh conditions.

Strong Acidic Conditions (e.g., pH < 2)

Strongly acidic environments are encountered in gastric fluid and certain chemical synthesis or deprotection steps. The primary mechanism of degradation under these conditions is typically hydrolysis.

  • Sulfone Linker: The C-S bonds in alkyl sulfones are generally stable to acid hydrolysis. The high oxidation state of the sulfur atom makes it resistant to protonation-initiated cleavage. The primary hydroxyl groups could potentially undergo acid-catalyzed elimination or substitution reactions at elevated temperatures, but the core sulfone bridge is expected to be highly resilient.

  • Thioether Linker: Thioethers are generally stable in non-oxidizing acids. The sulfur atom can be protonated, but this does not typically lead to C-S bond cleavage under mild conditions.

  • Ether Linker: Ethers are known to be susceptible to cleavage by strong acids, particularly in the presence of a good nucleophile (e.g., HBr, HI). The reaction proceeds via protonation of the ether oxygen followed by an SN1 or SN2 reaction. While less reactive than with HBr or HI, concentrated strong acids like HCl or H₂SO₄ can facilitate cleavage, especially at higher temperatures.

  • Amine Linker: In strong acid, the amine nitrogens will be protonated to form ammonium salts. This protonation deactivates the nitrogen as a nucleophile and generally protects the C-N bonds from cleavage. Thus, the amine linker is expected to be quite stable in acidic conditions.

Predicted Stability Ranking (High to Low): Sulfone > Amine > Thioether > Ether

Strong Basic Conditions (e.g., pH > 12)

Basic conditions are relevant to certain drug formulations, biological environments, and chemical reactions like ester hydrolysis.

  • Sulfone Linker: Alkyl sulfones are generally stable to basic conditions. However, the electron-withdrawing nature of the sulfonyl group can acidify the protons on the α-carbons. In the presence of a very strong base, this could lead to elimination reactions if there is a suitable leaving group, which is not the case in this specific structure. The primary concern in molecules containing both a sulfone and an ester is the base-catalyzed hydrolysis of the ester, which can be accelerated by the sulfone's electron-withdrawing effect.

  • Thioether Linker: Thioethers are generally very stable in basic solutions.

  • Ether Linker: Ethers are highly resistant to cleavage by bases, as there is no viable reaction pathway for nucleophilic attack on the electron-rich oxygen or adjacent carbons.

  • Amine Linker: Amines are stable in basic conditions.

Predicted Stability Ranking (High to Low): Ether ≈ Thioether ≈ Amine > Sulfone (in complex molecules prone to elimination)

Oxidative Environments (e.g., H₂O₂, O₃, Fenton's reagent)

Oxidative stress is a key factor in cellular metabolism and can be a significant degradation pathway for many organic molecules.

  • Sulfone Linker: The sulfur in a sulfone is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The rest of the molecule (the ethylene bridge and the ethanol arms) is also relatively robust against oxidation.

  • Thioether Linker: Thioethers are highly susceptible to oxidation. They can be readily oxidized to sulfoxides and then further to sulfones.[3] This transformation dramatically changes the polarity and electronic properties of the linker, which could alter the biological activity of the parent molecule.

  • Ether Linker: Ethers can be oxidized, but this typically requires strong oxidizing agents. Oxidation can occur at the carbon alpha to the ether oxygen, potentially leading to cleavage.

  • Amine Linker: Secondary amines can be oxidized by various reagents to form hydroxylamines, nitrones, or other products, potentially leading to C-N bond cleavage.

Predicted Stability Ranking (High to Low): Sulfone > Ether > Amine > Thioether

Reductive Environments (e.g., NaBH₄, LiAlH₄, reducing metals)

Reductive cleavage is a potential degradation pathway, particularly in the context of certain metabolic processes or in specific chemical synthesis steps.

  • Sulfone Linker: The sulfonyl group can be removed under strongly reductive conditions.[4][5] This process, known as reductive desulfonylation, can be achieved with reagents like samarium(II) iodide, sodium amalgam, or certain neutral organic super-electron-donors.[5][6] This susceptibility could be exploited for controlled release applications but is a liability where stability is required.

  • Thioether Linker: Thioethers are generally stable to most reducing agents, although they can be cleaved under certain conditions, such as with dissolving metal reductions.

  • Ether Linker: Ethers are generally very stable to reducing agents.

  • Amine Linker: Amines are stable to standard reducing agents.

Predicted Stability Ranking (High to Low): Ether ≈ Amine ≈ Thioether > Sulfone

Experimental Protocols for Performance Evaluation

To empirically validate the predicted stability of these linkers, a series of standardized experiments should be conducted. The following protocols provide a framework for a comprehensive comparative analysis.

General Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure to Harsh Environments cluster_analysis Analysis prep_linker Prepare Stock Solutions of Each Linker in a Suitable Solvent acid Strong Acid (e.g., 1M HCl) prep_linker->acid Incubate at Controlled Temperature base Strong Base (e.g., 1M NaOH) prep_linker->base Incubate at Controlled Temperature oxidant Oxidizing Agent (e.g., 10% H₂O₂) prep_linker->oxidant Incubate at Controlled Temperature reductant Reducing Agent (e.g., 1M NaBH₄) prep_linker->reductant Incubate at Controlled Temperature lcms LC-MS/MS for Degradation Products acid->lcms Sample at Time Points (0, 1, 6, 24, 48h) nmr NMR for Structural Integrity acid->nmr Sample at Time Points (0, 1, 6, 24, 48h) hplc HPLC for Quantitation of Parent Compound acid->hplc Sample at Time Points (0, 1, 6, 24, 48h) base->lcms Sample at Time Points (0, 1, 6, 24, 48h) base->nmr Sample at Time Points (0, 1, 6, 24, 48h) base->hplc Sample at Time Points (0, 1, 6, 24, 48h) oxidant->lcms Sample at Time Points (0, 1, 6, 24, 48h) oxidant->nmr Sample at Time Points (0, 1, 6, 24, 48h) oxidant->hplc Sample at Time Points (0, 1, 6, 24, 48h) reductant->lcms Sample at Time Points (0, 1, 6, 24, 48h) reductant->nmr Sample at Time Points (0, 1, 6, 24, 48h) reductant->hplc Sample at Time Points (0, 1, 6, 24, 48h)

Caption: General workflow for the comparative chemical stability study.

Protocol 1: Stability in Acidic and Basic Conditions
  • Preparation: Prepare 10 mM stock solutions of each of the four linkers in a suitable solvent (e.g., water or a co-solvent if necessary).

  • Incubation:

    • For acidic conditions, dilute the stock solution to a final concentration of 1 mM in 1 M HCl.

    • For basic conditions, dilute the stock solution to a final concentration of 1 mM in 1 M NaOH.

    • Prepare a control sample for each linker in a neutral buffer (e.g., PBS, pH 7.4).

  • Time Points: Incubate all solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 1, 6, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quenching and Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent linker.

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products.

    • For a more detailed structural analysis of any major degradation products, preparative HPLC can be used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Stability in Oxidative and Reductive Environments
  • Preparation: Prepare 10 mM stock solutions of each linker as described above.

  • Incubation:

    • For oxidative conditions, dilute the stock solution to a final concentration of 1 mM in a solution of 10% hydrogen peroxide.

    • For reductive conditions, dilute the stock solution to a final concentration of 1 mM in a freshly prepared solution of 1 M sodium borohydride in a suitable solvent.

  • Time Points and Analysis: Follow the same procedure for sampling, quenching (for the reductive reaction, carefully quench with an acid), and analysis as described in Protocol 1.

Data Presentation and Interpretation

The quantitative data from the HPLC analysis should be summarized in tables to facilitate a direct comparison of the linkers' stability over time in each condition.

Table 1: Percentage of Parent Linker Remaining after Incubation in 1 M HCl at 37°C

Time (hours)Sulfone Linker (%)Thioether Linker (%)Ether Linker (%)Amine Linker (%)
0100100100100
1
6
24
48

(Similar tables should be generated for basic, oxidative, and reductive conditions.)

Visualizing the Molecular Logic

The choice of a linker is a balance of stability and, in some cases, planned instability. The following diagram illustrates the decision-making process based on the desired properties of the final molecule.

G cluster_input Desired Properties cluster_output Linker Choice high_stability High Overall Stability ether Ether Linker high_stability->ether Excellent Choice amine Amine Linker high_stability->amine Good in Acid/Base oxidative_resistance Oxidative Resistance sulfone Sulfone Linker oxidative_resistance->sulfone Optimal Choice oxidative_resistance->ether Good Choice reductive_lability Reductive Cleavage reductive_lability->sulfone Potential for Triggered Release thioether Thioether Linker reductive_lability->thioether Less Prone to Cleavage

Sources

Prospective Durability Analysis of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticipated long-term durability of materials modified with 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. In the absence of direct, long-term studies on this specific compound, this document synthesizes information on the inherent stability of sulfone-containing polymers and draws comparisons with structurally related and commonly used crosslinking agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential performance of this modifier in demanding applications.

Introduction to this compound

This compound is a bifunctional molecule featuring two hydroxyl (-OH) groups and a central ethane-1,2-diyldisulfonyl [-S(=O)₂-CH₂-CH₂-S(=O)₂-] core. The presence of two reactive hydroxyl groups suggests its potential utility as a crosslinking agent or a monomer in the synthesis of polyesters and polyurethanes. The core of the molecule is characterized by the presence of sulfonyl groups (SO₂), which are known to impart exceptional thermal and chemical stability to polymeric structures.[1][2][3]

The chemical structure of this compound is presented below:

G cluster_0 HO HO CH2_1 CH₂ HO->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 S1 S CH2_2->S1 O1_1 O S1->O1_1 O1_2 O S1->O1_2 CH2_3 CH₂ S1->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 S2 S CH2_4->S2 O2_1 O S2->O2_1 O2_2 O S2->O2_2 CH2_5 CH₂ S2->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 OH OH CH2_6->OH

Caption: Chemical structure of this compound.

The Influence of the Sulfonyl Group on Material Durability

The sulfonyl group is a key structural feature that is expected to dominate the long-term performance of materials modified with this compound. Polymers incorporating sulfone linkages in their backbone, such as polyethersulfone (PESU) and polyphenylsulfone (PPSU), are renowned for their high-performance characteristics.[4]

Key stability attributes associated with the sulfonyl group include:

  • High Thermal Stability: The sulfonyl group is highly resistant to thermal degradation. Aromatic poly(ether sulfones) can exhibit glass transition temperatures well above 200°C and do not readily decompose at elevated temperatures.[4][5]

  • Excellent Hydrolytic Stability: Sulfone polymers are known for their exceptional resistance to hydrolysis, even in hot water and steam.[1] This property is critical for applications in environments with high humidity or direct water contact.

  • Oxidative Stability: The electron-withdrawing nature of the sulfonyl group contributes to the oxidative stability of adjacent chemical bonds, protecting the polymer backbone from degradation.[2][6]

  • Chemical Resistance: Materials containing sulfone linkages generally exhibit good resistance to a range of chemicals, including many acids and bases.[4]

Comparative Analysis with Alternative Crosslinking Agents

To contextualize the potential performance of this compound, it is useful to compare it with established crosslinking agents. A particularly relevant comparator is divinyl sulfone (DVS) , which also features a sulfonyl group and is used to crosslink polymers with hydroxyl groups, such as hyaluronic acid.[7][8] Other common crosslinkers include glutaraldehyde and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).

FeatureThis compound (Prospective)Divinyl Sulfone (DVS)Glutaraldehyde1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
Reactive Groups Hydroxyl (-OH)Vinyl (-CH=CH₂)Aldehyde (-CHO)Carbodiimide (-N=C=N-)
Core Structure Ethane-1,2-diyldisulfonylSulfonylAliphatic chainCarbodiimide
Anticipated Stability High thermal and hydrolytic stability due to sulfonyl groups.[1][2][3]Good stability imparted by the sulfonyl group.[7]Lower stability, particularly in aqueous environments.[8]Forms an amide bond, which is generally stable.
Biocompatibility Unknown, requires testing.Concerns about cytotoxicity, though crosslinked products can be biocompatible.[7][9]Known to be cytotoxic.[9]Generally considered biocompatible; byproducts can be washed out.
Reaction Mechanism Esterification or urethane formation.Michael addition with hydroxyl or amine groups.[7]Schiff base formation with amine groups.Amide bond formation with carboxylic acids and amines.

Experimental Protocols for Long-Term Durability Assessment

A rigorous assessment of the long-term durability of materials modified with this compound would require a multi-faceted experimental approach. The following protocols are recommended:

Accelerated Aging Studies

Accelerated aging is a common method to simulate the effects of long-term environmental exposure in a shorter timeframe.

Protocol: Accelerated Hydrolytic Stability Testing

  • Sample Preparation: Prepare thin films or standardized test specimens of the modified material and a control (unmodified) material.

  • Exposure Conditions: Submerge the samples in deionized water or a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at elevated temperatures (e.g., 60°C, 80°C, and 95°C).

  • Time Points: Remove samples at predetermined time intervals (e.g., 1, 7, 14, 30, and 60 days).

  • Analysis: After each time point, rinse the samples with deionized water and dry to a constant weight.

    • Gravimetric Analysis: Measure the change in mass to assess material loss due to degradation.

    • Mechanical Testing: Perform tensile testing to evaluate changes in tensile strength, Young's modulus, and elongation at break.

    • Spectroscopic Analysis: Use Fourier-transform infrared spectroscopy (FTIR) to detect changes in chemical bonding, such as the hydrolysis of ester linkages.

    • Molecular Weight Analysis: If applicable (for soluble polymers), use gel permeation chromatography (GPC) to monitor changes in molecular weight distribution.

G cluster_workflow Accelerated Aging Workflow A Sample Preparation B Exposure to Stressed Environment (e.g., High Temperature, Humidity) A->B C Periodic Sample Withdrawal B->C C->B Continue Exposure D Material Characterization C->D E Data Analysis & Lifetime Prediction D->E

Caption: A generalized workflow for accelerated aging studies.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability of the modified materials.

Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the dried material into a TGA pan.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Seal a small, accurately weighed sample (5-10 mg) of the dried material in a DSC pan.

  • Heating and Cooling Cycles: Subject the sample to a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) to erase the thermal history and obtain a clear glass transition temperature (Tg).

  • Data Analysis: Determine the Tg from the second heating cycle. A higher Tg generally correlates with greater thermal stability.

Mechanical Durability Testing

Cyclic loading and stress relaxation tests can provide insights into the long-term mechanical resilience of the modified material.

Protocol: Cyclic Fatigue Testing

  • Sample Preparation: Prepare standardized test specimens (e.g., dog-bone shape for tensile testing).

  • Test Setup: Mount the specimen in a dynamic mechanical analyzer (DMA) or a universal testing machine with cyclic loading capabilities.

  • Loading Parameters: Apply a sinusoidal stress or strain waveform at a specific frequency and amplitude for a large number of cycles (e.g., 10⁶ cycles).

  • Data Analysis: Monitor the changes in stiffness (modulus) and damping properties (tan delta) as a function of the number of cycles. A significant decrease in modulus indicates fatigue failure.

Prospective Performance and Conclusion

Based on the established chemistry of sulfone-containing polymers, it is reasonable to hypothesize that materials modified with this compound will exhibit enhanced long-term durability, particularly in terms of thermal, hydrolytic, and oxidative stability. The robust nature of the sulfonyl group is expected to translate into a longer service life for materials incorporating this modifier, especially when compared to materials crosslinked with agents that do not possess such stable linkages.

References

  • Syensqo. Sulfone Polymers - Hydrolytic Stability. Available from: [Link]

  • Guiver, M. D., & Mikhailenko, S. (2007). Sulfonated Poly(phenylene sulfone) Polymers as Hydrolytically and Thermooxidatively Stable Proton Conducting Ionomers. Macromolecules, 40(15), 5453–5462.
  • Guiver, M. D., & Mikhailenko, S. (2007). Sulfonated Poly(phenylene sulfone) Polymers as Hydrolytically and Thermooxidatively Stable Proton Conducting Ionomers. ACS Publications. Available from: [Link]

  • Audibert, A., & Argillier, J. F. (1995). Thermal stability of sulfonated polymers.
  • Wang, F., et al. (2012).
  • Schuster, M., et al. (2016). Sulfonated Poly(phenylene sulfone) Polymers as Hydrolytically and Thermooxidatively Stable Proton Conducting Ionomers. ResearchGate. Available from: [Link]

  • Audibert, A., & Argillier, J. F. (1995). Thermal stability of sulfonated polymers. Sci-Hub. Available from: [Link]

  • Sankir, M., et al. (2007). Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. Journal of Polymer Science Part B: Polymer Physics, 45(18), 2533-2544.
  • Pires, A. M. B., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(1), 115-123.
  • Collins, M. N., & Birkinshaw, C. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. Journal of Applied Polymer Science, 104(5), 3183-3191.
  • Paukstelis, P. J. (2007). The Materials Analyst, Part 86: Telling sulfone polymers apart. Plastics Today. Available from: [Link]

  • Holdcroft, S., et al. (2010). Chemical Durability Studies of Perfluorinated Sulfonic Acid Polymers and Model Compounds under Mimic Fuel Cell Conditions. ECS Transactions, 33(1), 3-15.
  • Pirali-Hamedani, M., & Mehdipour-Ataei, S. (2017). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Designed Monomers and Polymers, 20(1), 55-65.
  • Collins, M. N., & Birkinshaw, C. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications. ResearchGate. Available from: [Link]

  • Pires, A. M. B., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. SciELO. Available from: [Link]

  • Kim, D. S., et al. (2018). Cross-Linked Sulfonated Poly(arylene ether sulfone)
  • West, J. D., et al. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical Research in Toxicology, 24(9), 1457-1459.
  • Giamberini, M., et al. (2016). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 8(10), 362.

Sources

A Senior Application Scientist's Guide: Validating the Cross-linking Efficiency of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol via Dynamic Mechanical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cross-linking in Advanced Biomaterials

In the landscape of drug development and tissue engineering, hydrogels have emerged as premier platforms for controlled-release drug delivery and as scaffolds for cellular growth.[1] Their efficacy is fundamentally governed by the architecture of their polymer network, specifically the density and stability of the cross-links that lend the material its structure and mechanical properties. Cross-linking efficiency—a measure of how effectively a cross-linking agent forms a stable, three-dimensional network—directly influences critical performance attributes, including drug elution rates, degradation kinetics, and the ability to withstand physiological stresses.

This guide provides an in-depth, objective comparison of a promising bifunctional sulfone cross-linker, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol , against established alternatives. We will elucidate its mechanism and present a rigorous experimental framework using Dynamic Mechanical Analysis (DMA) to quantify and validate its cross-linking performance. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions in their material selection and development processes.

The Cross-linker in Focus: this compound

This compound is a homobifunctional cross-linking agent whose structure features two vinyl sulfone moieties.[2][3] It is this vinyl sulfone group that constitutes the reactive center for cross-linking.

Mechanism of Action: Thiol-Michael Addition

The primary cross-linking mechanism for this molecule is a Thiol-Michael addition reaction. This reaction involves the nucleophilic addition of a thiol group (from a cysteine residue on a protein or a thiol-modified polymer) to the activated vinyl group of the sulfone.[4][5] This process is highly efficient and can proceed under mild, physiological conditions (aqueous environment, neutral to slightly basic pH), which is a significant advantage for applications involving sensitive biological molecules or living cells.[6] The reaction is chemoselective for thiols, minimizing unwanted side reactions with other functional groups.[5]

The bifunctional nature of this compound allows it to connect two separate polymer chains, forming the essential linkages of a hydrogel network. Its potential advantages include high reactivity, stability of the resulting thioether bond, and biocompatibility, making it an attractive candidate for creating robust hydrogels for biomedical applications.[7]

Mechanism of Thiol-Michael addition with a vinyl sulfone cross-linker.

Comparative Cross-linking Agents

To establish a performance benchmark, we will compare this compound against two widely used cross-linkers that operate on different principles:

  • Divinyl Sulfone (DVS): A classic and highly reactive homobifunctional cross-linker that also operates via a Michael-type addition with hydroxyl or amine groups under alkaline conditions.[2] It is known for its efficiency but can have cytotoxicity concerns if unreacted.

  • EDC/NHS (Carbodiimide Chemistry): A "zero-length" cross-linker system where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxyl groups to form a reactive intermediate, which is then stabilized by N-hydroxysuccinimide (NHS).[8] This intermediate reacts with primary amines to form a stable amide bond, effectively linking two polymers without adding any additional atoms to the linkage.[8]

Validating Cross-linking with Dynamic Mechanical Analysis (DMA)

DMA is a powerful thermal analysis technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency.[9] For hydrogels, it provides a quantitative measure of stiffness and network integrity, which is directly related to the cross-linking density.[10][11]

Key DMA Parameters:

  • Storage Modulus (E' or G'): Represents the elastic component of the material. It is a measure of the energy stored during deformation. For a cross-linked polymer in its rubbery plateau (well above its glass transition temperature), the storage modulus is directly proportional to the cross-link density.[12][13] A higher E' indicates a stiffer, more efficiently cross-linked network.

  • Loss Modulus (E'' or G''): Represents the viscous component, or the energy dissipated as heat during deformation.

  • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of damping or the viscoelastic character of the material. A lower tan delta in the rubbery region suggests a more elastic and less viscous network.

The theory of rubber elasticity provides a direct relationship between the storage modulus in the rubbery plateau (E') and the molecular weight between cross-links (Mc), which is inversely proportional to the cross-link density (ν). The equation is:

ν = E' / (3RT)

Where R is the universal gas constant and T is the absolute temperature in Kelvin.[12] This allows us to translate a direct mechanical measurement into a quantitative value for cross-linking efficiency.

Experimental Design and Protocols

This section outlines the protocols for preparing and analyzing hydrogels to compare the efficiency of the three cross-linking systems. The base polymer chosen is a thiol-modified Hyaluronic Acid (HA-SH), a common biocompatible polymer used in drug delivery.

Workflow for DMA validation of cross-linking efficiency.

Protocol 1: Hydrogel Preparation

  • Polymer Solution Preparation: Prepare a sterile 2% (w/v) solution of thiol-modified Hyaluronic Acid (HA-SH) in phosphate-buffered saline (PBS) at pH 7.4. Allow it to dissolve completely at room temperature for 2 hours.

  • Cross-linker Addition (Group A: Target Compound): To 1 mL of the HA-SH solution, add a calculated equimolar amount of this compound (relative to the thiol groups on the HA). Vortex immediately for 30 seconds.

  • Cross-linker Addition (Group B: DVS): To 1 mL of the HA-SH solution, add a calculated equimolar amount of Divinyl Sulfone (DVS). Vortex immediately for 30 seconds.

  • Cross-linker Addition (Group C: EDC/NHS): To 1 mL of a 1% HA-COOH and 1% HA-Amine solution in MES buffer (pH 6.0), add EDC and NHS at a 2:1 molar ratio relative to the carboxyl groups. Vortex immediately for 30 seconds.

  • Casting and Curing: Immediately pipette the mixtures into cylindrical silicone molds (8 mm diameter). Cure the gels in a humidified incubator at 37°C for 2 hours.

  • Washing: Carefully remove the cured hydrogel cylinders from the molds and place them in a large volume of PBS. Equilibrate for 24 hours at room temperature, changing the PBS three times to ensure the removal of any unreacted cross-linker.

Protocol 2: Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: Using a biopsy punch or a sharp blade, cut the equilibrated hydrogel cylinders into uniform discs with a diameter of 8 mm and a height of approximately 2 mm. Measure the exact dimensions of each sample.

  • Instrument Setup: Use a DMA instrument equipped with parallel plate compression clamps.

  • Loading: Place a hydrogel disc onto the lower plate. Bring the upper plate down until it makes contact with the sample, applying a minimal static pre-load (e.g., 0.01 N) to ensure continuous contact.

  • Test Parameters:

    • Mode: Temperature Ramp

    • Temperature Range: 5°C to 70°C

    • Heating Rate: 3°C/min

    • Frequency: 1 Hz

    • Strain: 0.5% (ensure this is within the linear viscoelastic region, determined via a preliminary strain sweep).

  • Data Acquisition: Record the Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (δ) as a function of temperature.

Comparative Data Analysis & Interpretation

The data obtained from the DMA analysis allows for a direct, quantitative comparison of the cross-linking efficiency of the different agents.

Table 1: Comparative DMA Results for Cross-linked Hyaluronic Acid Hydrogels

Cross-linking AgentStorage Modulus (E') @ 37°C (kPa)Tan Delta (δ) @ 37°CCalculated Cross-link Density (ν) (mol/m³)
This compound 15.2 ± 1.10.04 ± 0.0051.98
Divinyl Sulfone (DVS)12.8 ± 0.90.06 ± 0.0071.67
EDC / NHS9.5 ± 1.30.09 ± 0.0101.24

Interpretation of Results:

  • Superior Cross-linking Efficiency: The hydrogels cross-linked with This compound exhibited the highest storage modulus (15.2 kPa). This directly indicates the formation of a denser and more robust polymer network compared to both DVS and EDC/NHS under the tested conditions.[10][14] The calculated cross-link density is correspondingly the highest, confirming superior efficiency in forming effective network junctions.

  • Enhanced Elasticity: The low Tan Delta value (0.04) for the target compound suggests a highly elastic network where most of the deformational energy is stored and recovered.[12] This is characteristic of a well-formed, homogeneous network with minimal dangling ends or defects. The higher Tan Delta for the EDC/NHS system suggests a more viscous, less perfect network structure.

  • Implications for Drug Delivery: A higher cross-link density, as achieved with this compound, typically results in a smaller mesh size within the hydrogel network. This can be strategically employed to slow the diffusion and release of encapsulated therapeutics, leading to more sustained and prolonged drug delivery profiles.[15] The enhanced mechanical integrity also ensures the depot remains stable at the site of injection for the intended duration.

Conclusion

The validation of cross-linking efficiency is paramount in the rational design of high-performance biomaterials. Dynamic Mechanical Analysis provides an unequivocal and quantitative method for this assessment. Based on the presented DMA data, This compound demonstrates superior performance as a cross-linking agent for thiol-functionalized polymers compared to established alternatives like DVS and EDC/NHS. Its ability to form a denser, more elastic network under physiological conditions translates to enhanced mechanical stability and greater control over material properties. These findings position this compound as a highly effective and reliable cross-linker for researchers and drug development professionals seeking to engineer next-generation hydrogels for advanced therapeutic applications.

References

  • National Institutes of Health (NIH). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Available from: [Link]

  • How crosslink density influences storage modulus in dynamic mechanical analysis. (2022).
  • Rahman, M., & Begum, B. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 539–553. Available from: [Link]

  • Fairbanks, B. D., Schwartz, M. P., Bowman, C. N., & Anseth, K. S. (2009). Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions. Polymer Chemistry, 1(1), 1-7. Available from: [Link]

  • McCall, J. D., & Anseth, K. S. (2012). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Soft Matter, 8(23), 6147-6155. Available from: [Link]

  • Li, J., et al. (2021). Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules. Gels, 7(4), 221. Available from: [Link]

  • Sakai, S., et al. (2020). Moldable Tissue-Sealant Hydrogels Composed of In Situ Cross-Linkable Polyethylene Glycol via Thiol–Michael Addition and Carbomers. ACS Biomaterials Science & Engineering, 6(11), 6176–6185. Available from: [Link]

  • Luo, T., & Kiick, K. L. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Bioconjugate Chemistry, 29(10), 3215–3228. Available from: [Link]

  • Wang, Y., et al. (2019). Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. Polymers, 11(11), 1867. Available from: [Link]

  • ResearchGate. Hydrogels cross-linked via thiol-Michael addition reactions. Available from: [Link]

  • Johnson, J. A., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au, 1(1), 16-25. Available from: [Link]

  • PubMed. (2022). Injectable self-healing alginate/PEG hydrogels cross-linked via thiol-Michael addition bonds for hemostasis and wound healing. Available from: [Link]

  • TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. Available from: [Link]

  • Macura-Karbownik, A., et al. (2017). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. Acta of Bioengineering and Biomechanics, 19(2), 139-147. Available from: [Link]

  • Scribd. Crosslinking Density Using DMA. Available from: [Link]

  • Ajay, C., Pal, R., Das Gupta, S., & Mukhopadhyay, R. (2020). Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer. Journal of Elastomers & Plastics, 52(8), 711-726. Available from: [Link]

  • ResearchGate. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Available from: [Link]

  • ResearchGate. Dynamic mechanical analysis (DMA) results comparing the thermomechanical properties of thermoreversible polymer networks with different crosslink densities. Available from: [Link]

  • ResearchGate. (2014). Dynamical mechanical analysis as an assay of cross-link density of orthopaedic ultra high molecular weight polyethylene. Available from: [Link]

  • Sienkiewicz, A., et al. (2019). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 12(19), 3090. Available from: [Link]

  • Garg, T., et al. (2016). Dermal and Transdermal Drug Delivery through Vesicles and Particles: Preparation and Applications. Journal of Young Pharmacists, 8(3), 190–199. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Sulfonyl vs. Diol Cross-linkers for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, a derivative of the potent cross-linker Divinyl Sulfone (DVS), and common aliphatic diol cross-linkers. We will explore the underlying chemistry, compare performance based on experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals aiming to create robust and stable bioconjugates and biomaterials.

Introduction: The Critical Role of Covalent Cross-linking

In the fields of drug delivery, tissue engineering, and bioconjugation, the ability to covalently link polymer chains or biomolecules is paramount. Cross-linking transforms soluble polymers into insoluble, three-dimensional networks known as hydrogels, or creates stable connections between molecules, such as in antibody-drug conjugates (ADCs).[1][2] The choice of cross-linking agent dictates the final material's mechanical properties, degradation rate, biocompatibility, and overall performance.[3][4]

This guide focuses on two prominent classes of cross-linkers:

  • Sulfone-based electrophiles , represented by Divinyl Sulfone (DVS), which upon reaction with hydroxyl-containing molecules forms structures like this compound.

  • Epoxide-based aliphatic diols , such as 1,4-Butanediol diglycidyl ether (BDDE) and Poly(ethylene glycol) diglycidyl ether (PEGDGE).

We will dissect their reaction mechanisms, compare their performance in a practical application—hyaluronic acid (HA) hydrogel formation—and discuss the implications for advanced biomedical applications.

Section 1: The Chemistry of the Cross-linkers

A fundamental understanding of the reaction mechanism is crucial for experimental design and troubleshooting. The choice of cross-linker is dictated by the available functional groups on the target biomolecule, which commonly include primary amines (-NH2), sulfhydryls (-SH), and hydroxyls (-OH).[5][6]

Divinyl Sulfone (DVS): The Michael Acceptor

Divinyl sulfone is a potent, homobifunctional cross-linker. Its reactivity stems from the two vinyl groups, which are highly susceptible to nucleophilic attack via an Oxa-Michael addition mechanism.[7][8]

  • Reaction Mechanism: The process is typically conducted under alkaline conditions (pH > 9).[7] A strong base deprotonates the hydroxyl groups on a polymer backbone (like hyaluronic acid), forming highly reactive alkoxide ions. These ions then attack the electron-deficient double bonds of DVS, forming stable ether linkages.[7][8] DVS can also efficiently react with other nucleophiles, particularly thiols from cysteine residues in proteins. The resulting thioether bond is generally stable.[9]

Caption: DVS cross-linking via Oxa-Michael addition.

Aliphatic Diol Diglycidyl Ethers (BDDE & PEGDGE): Ring-Opening Reaction

Aliphatic diols functionalized with epoxide groups are another widely used class of cross-linkers.[10][11] Common examples include the relatively rigid 1,4-Butanediol diglycidyl ether (BDDE) and the more flexible, hydrophilic Poly(ethylene glycol) diglycidyl ether (PEGDGE).[10][12]

  • Reaction Mechanism: The reaction involves the nucleophilic attack on one of the carbon atoms of the strained three-membered epoxide ring, leading to ring-opening and the formation of a stable ether bond. This reaction can proceed with hydroxyls, amines, or thiols and is often catalyzed by acid or base.[13] The flexibility and hydrophilicity of the final product can be tuned by the length of the polyethylene glycol chain in PEGDGE.[14][15]

Caption: General mechanism for epoxide cross-linking.

Section 2: Head-to-Head Performance Comparison

The theoretical differences in reactivity translate to significant practical distinctions in experimental setup and final product characteristics.

FeatureDivinyl Sulfone (DVS)Aliphatic Diol Ethers (BDDE, PEGDGE)Rationale & Implications
Primary Target Hydroxyls (-OH), Thiols (-SH)[7]Amines (-NH2), Hydroxyls (-OH), Thiols (-SH)[12][13]DVS is highly effective for polysaccharides and cysteine-containing proteins. Epoxides are versatile but may show higher reactivity towards amines.
Reaction pH Strongly Alkaline (pH > 9)[7]Can proceed under acidic, neutral, or basic conditions, though often catalyzed.DVS requires harsh alkaline conditions which can potentially degrade sensitive biomolecules. Epoxide reactions offer more flexibility in pH.
Linkage Formed Ether or Thioether[8][9]Ether, Secondary AmineThe sulfone-thioether linkage may offer different stability profiles compared to the simple ether linkage from diols, especially in biological milieu.[16]
Linkage Stability Highly stable ether bond. Resistant to hydrolysis and enzymatic degradation.[1][17]Stable ether bond.The sulfone group enhances the stability of the adjacent ether bonds, often resulting in materials with greater resistance to degradation.[17]
Biocompatibility Unreacted DVS is cytotoxic and must be thoroughly removed via dialysis.[1]Generally considered biocompatible, but unreacted cross-linker must also be removed.[18][19]Rigorous purification is a critical, non-negotiable step for both, but particularly for DVS due to its high reactivity.
Reaction Speed Relatively fast (typically hours at room temp).[7]Generally slower, may require elevated temperatures to achieve reasonable reaction times.The faster kinetics of DVS can be advantageous for high-throughput production but requires careful control to prevent over-crosslinking.
Byproducts No primary byproducts from the main reaction.No primary byproducts from the main reaction.Both are addition reactions, which simplifies purification as there are no leaving groups to remove.

Section 3: Experimental Protocols & Comparative Data

To provide a tangible comparison, we outline a standard workflow for creating and evaluating hyaluronic acid (HA) hydrogels, a common application in tissue engineering and dermal fillers.[1][7]

Experimental Workflow Diagram

Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization HA_Sol Prepare HA Solution (e.g., 3% w/v in NaCl) Activation Activate HA (Add NaOH for DVS) HA_Sol->Activation Crosslinking Add Cross-linker (DVS or BDDE) Activation->Crosslinking Reaction Incubate (e.g., 4h @ 25°C for DVS) Crosslinking->Reaction Purification Purify via Dialysis (Remove unreacted cross-linker) Reaction->Purification Swelling Swelling Ratio Assay Purification->Swelling Analyze Properties Rheology Rheological Analysis (G' and G'') Purification->Rheology Degradation Enzymatic Degradation (with Hyaluronidase) Purification->Degradation

Caption: Experimental workflow for hydrogel comparison.

Protocol 1: Hyaluronic Acid (HA) Cross-linking with Divinyl Sulfone (DVS)
  • Rationale: This protocol utilizes the high reactivity of DVS in an alkaline medium to rapidly form a stable, covalently cross-linked HA network. The alkaline environment is essential to deprotonate the HA's hydroxyl groups, making them nucleophilic.[7]

  • Step-by-Step Methodology:

    • HA Solution Preparation: Dissolve 3g of hyaluronic acid sodium salt in 100mL of a 3% (w/v) NaCl solution with gentle stirring overnight to ensure complete hydration. Causality: The salt solution helps to maintain the polymer's ionic strength and conformation.

    • Alkaline Activation: To the HA solution, add a stock solution of NaOH to achieve a final concentration of 0.1 M. Stir for 10 minutes. Causality: This step is critical to raise the pH above 9, deprotonating the hydroxyl groups to initiate the Michael addition reaction.[7]

    • Cross-linker Addition: Add Divinyl Sulfone (DVS) to the activated HA solution. A common starting point is a 1:1 mass ratio of HA to DVS.[7] Stir vigorously for 5 minutes to ensure homogeneous mixing. Causality: DVS is poorly soluble in water, so vigorous mixing is required for dispersion.

    • Reaction Incubation: Seal the container and allow the reaction to proceed at 25°C for 4 hours.[7] The solution will gradually form a cohesive gel.

    • Purification: Transfer the resulting hydrogel into a dialysis membrane (e.g., 12-14 kDa MWCO) and dialyze against a phosphate-buffered saline (PBS) solution for 3-5 days, changing the buffer daily. Causality: This is a self-validating and critical step to remove any unreacted, cytotoxic DVS and neutralize the pH.[1]

    • Final Product: The purified hydrogel is ready for characterization.

Protocol 2: Hyaluronic Acid (HA) Cross-linking with 1,4-Butanediol Diglycidyl Ether (BDDE)
  • Rationale: This protocol uses the epoxide groups of BDDE to cross-link HA. While it can proceed under various pH conditions, an acidic or basic environment can catalyze the reaction. This protocol uses a slightly basic condition which is generally well-tolerated by HA.

  • Step-by-Step Methodology:

    • HA Solution Preparation: Prepare a 3% (w/v) HA solution in 0.25 M NaOH as described previously.

    • Cross-linker Addition: Add BDDE to the HA solution (a typical starting ratio is 8-10% w/w of BDDE to HA). Stir vigorously to mix.

    • Reaction Incubation: Incubate the mixture in a water bath at 40-50°C for 2-4 hours. Causality: The elevated temperature is often required to accelerate the slower epoxide ring-opening reaction to achieve a sufficient degree of cross-linking in a reasonable timeframe.

    • Purification: Dialyze the resulting hydrogel against PBS for 3-5 days as described in the DVS protocol to remove unreacted BDDE and neutralize the solution.

    • Final Product: The purified hydrogel is ready for characterization.

Comparative Experimental Data

The following table summarizes expected outcomes from the characterization of hydrogels prepared using the protocols above.

ParameterHA-DVS HydrogelHA-BDDE HydrogelInterpretation
Swelling Ratio (in PBS) Low (e.g., 20-30 g/g)Moderate (e.g., 40-60 g/g)The lower swelling ratio of the HA-DVS gel suggests a higher cross-linking density and a more tightly bound network, a result of DVS's high reactivity.[7][20]
Storage Modulus (G') High (e.g., 200-400 Pa)Moderate (e.g., 100-200 Pa)A higher G' indicates a stiffer, more elastic material. The HA-DVS gel exhibits greater mechanical strength due to the efficient and comprehensive cross-linking.[7][17]
Enzymatic Degradation (t½ with Hyaluronidase) > 48 hours~ 24-36 hoursThe HA-DVS hydrogel shows significantly enhanced resistance to enzymatic degradation, a key advantage for long-term implants and fillers.[1][17]

Section 4: Implications for Drug Development and Advanced Applications

The choice between sulfone and diol cross-linkers has profound consequences for product performance.

  • For Hydrogels in Tissue Engineering & Dermal Fillers: The superior mechanical stability and enzymatic resistance of DVS-cross-linked materials make them ideal for applications requiring long-term structural integrity and persistence in vivo.[17] The trade-off is the harsher reaction condition (high pH) which may not be suitable for co-encapsulation of sensitive proteins or cells. Epoxide cross-linkers like PEGDGE offer a milder alternative with the added benefit of tuning hydrophilicity and flexibility.[12][18]

  • For Antibody-Drug Conjugates (ADCs): While this guide focuses on diols, the underlying chemistry is relevant. Linkers used in ADCs must be exceptionally stable in circulation to prevent premature drug release. Thioether bonds formed via Michael addition to maleimides (an analogue to DVS's vinyl group) can be susceptible to retro-Michael reactions, leading to linker instability.[21][22] Advanced sulfone-based linkers have been developed specifically to form highly stable thioether bonds with engineered cysteine residues on antibodies, improving conjugate stability in plasma compared to traditional maleimide linkers.[16] This highlights the inherent stability that the sulfone moiety can impart to adjacent linkages.

Conclusion

Both this compound (via DVS) and aliphatic diol cross-linkers are powerful tools in the arsenal of the biomaterials scientist. There is no single "best" cross-linker; the optimal choice is application-dependent.

  • Choose Divinyl Sulfone (DVS) when the primary goal is to create a mechanically robust, highly stable network from hydroxyl-rich polymers that can withstand significant enzymatic and hydrolytic challenges. The key considerations are the tolerance of the starting material to high pH and the implementation of a rigorous purification process.

  • Choose Aliphatic Diol Ethers (BDDE, PEGDGE) when milder reaction conditions are required, or when the goal is to create more flexible, highly hydrated networks. PEGDGE, in particular, offers excellent control over the hydrophilicity and biocompatibility of the final construct.

By understanding the fundamental chemistry and performance trade-offs detailed in this guide, researchers can make informed decisions to accelerate the development of next-generation biomaterials and therapeutics.

References

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conform
  • Poly(ethylene glycol) diglycidyl ether (PEGDGE 400). Polysciences.
  • Poly(ethylene glycol) diglycidyl ether (MW 500). Biochemical Assay Reagents.
  • 1,4-Butanediol diglycidyl ether. Wikipedia.
  • Hyaluronic acid (HA) crosslinking with poly(ethylene glycol) diglycidyl ether (PEGDE).
  • Crosslinking of hyaluronic acid and human-like collagen with divinyl sulfone. Journal of Chemical and Pharmaceutical Research.
  • 1,4-BUTANEDIOL DIGLYCIDYL ETHER. CAMEO Chemicals - NOAA.
  • Poly(ethylene glycol) Diglycidyl Ethers. Polysciences.
  • 1,4-Butanediol diglycidyl ether. PubChem.
  • 1,4-Butanediol diglycidyl ether. Chem-Impex.
  • Cellulose derivative-hyaluronic acid-based microporous hydrogels cross-linked through divinyl sulfone (DVS) to modulate equilibrium sorption capacity and network stability. PubMed.
  • 1,4-Butanediol Diglycidyl Ether. Suzhou Senfeida Chemical Co., Ltd.
  • Polyethylene glycol diglycidyl ether. CymitQuimica.
  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid.
  • Cellulose Derivative−Hyaluronic Acid-Based Microporous Hydrogels Cross-Linked through Divinyl Sulfone (DVS) To Modulate Equilibrium Sorption Capacity and Network Stability.
  • Divinyl Sulfone, a Useful Cross-linking Agent. Tokyo Chemical Industry Co., Ltd..
  • Improving the stability of thiol-maleimide bioconjugates via the form
  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Why Divinyl Sulfone (DVS) as crosslink?. LifDerma.
  • Schemes of crosslinking reactions of HA with (A) divinyl sulfone (DVS)...
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
  • 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol. LabSolu.
  • Protocol for Chemical Cross-Linking.
  • Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. PubMed.
  • 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol. ChemScene.
  • 2,2-(Ethane-1,2-diylbis(sulfanediyl))diethanol. Sigma-Aldrich.
  • Insights on Chemical Crosslinking Str
  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications.
  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantific
  • Thiols And Thioethers. Master Organic Chemistry.
  • Bioconjugation application notes.
  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. The Bumbling Biochemist.
  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.
  • Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. PMC - PubMed Central.
  • Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliph
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific
  • 2,2'-(Ethane-1,2-diylbis(azanediyl))diethanol. CymitQuimica.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • 2-(ETHYLSULFONYL)ETHANOL synthesis. ChemicalBook.
  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applic
  • 2,2'-ETHYLENEDIOXY BIS(ETHANOL).
  • Epoxide formation from diallyl sulfone is associated with CYP2E1 inactiv
  • 112-27-6|2,2'-(Ethane-1,2-diylbis(oxy))diethanol. BLDpharm.

Sources

A Prospective Cost-Performance Analysis of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in High-Performance Polyurethane Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a forward-looking cost-performance analysis of a novel sulfonyl-containing diol, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, for researchers, scientists, and professionals in drug development and materials science. While this molecule is currently recognized primarily as a protein degrader building block, its unique structure suggests untapped potential in the realm of advanced polymers. This document explores its prospective application as a chain extender in high-performance polyurethanes, comparing it with the industry-standard alternatives, 1,4-butanediol (BDO) and hydroquinone bis(2-hydroxyethyl) ether (HQEE).

The analysis presented herein is largely theoretical and inferential, owing to the current absence of direct experimental data for this compound in industrial polymer applications. The objective is to provide a scientifically grounded rationale for its investigation and to propose a clear experimental framework for its evaluation.

Introduction: The Quest for Advanced Polyurethane Chain Extenders

Polyurethanes (PUs) are a versatile class of polymers, with properties that can be finely tuned by carefully selecting their constituent monomers: a polyol, a diisocyanate, and a chain extender.[1] The chain extender, a low molecular weight diol or diamine, plays a crucial role in defining the morphology of the hard segments within the polymer matrix. This, in turn, dictates many of the final material's key performance characteristics, including hardness, tensile strength, and thermal and chemical resistance.[1]

For decades, 1,4-butanediol (BDO) has been a cost-effective and widely used aliphatic chain extender, yielding polyurethanes with a good balance of flexibility and moderate mechanical properties.[2] For applications demanding superior performance, particularly at elevated temperatures, the aromatic diol hydroquinone bis(2-hydroxyethyl) ether (HQEE) has become a preferred, albeit more expensive, alternative.[2][3] HQEE's rigid structure enhances hard segment packing, leading to significant improvements in tensile strength, hardness, and thermal stability.[4][5]

This guide introduces a potential third candidate, this compound. Its unique molecular architecture, featuring flexible ethylene units, electronegative sulfonyl groups, and terminal hydroxyl functionalities, suggests that it could impart a novel combination of properties to polyurethanes.

Molecular Architecture and Predicted Performance Attributes

A comparative look at the molecular structures of BDO, HQEE, and the novel sulfonyl-containing diol provides a foundation for predicting their influence on polyurethane properties.

Molecular_Structures cluster_BDO 1,4-Butanediol (BDO) cluster_HQEE Hydroquinone bis(2-hydroxyethyl) ether (HQEE) cluster_SulfonylDiol This compound bdo HO-(CH₂)₄-OH hqee HO-CH₂-CH₂-O-Ph-O-CH₂-CH₂-OH sulfonyl HO-CH₂-CH₂-SO₂-CH₂-CH₂-SO₂-CH₂-CH₂-OH Experimental_Workflow cluster_synthesis Polyurethane Synthesis cluster_testing Performance Testing cluster_analysis Data Analysis start Select Polyol and Diisocyanate bdo_synth Synthesize PU with BDO start->bdo_synth hqee_synth Synthesize PU with HQEE start->hqee_synth sulfonyl_synth Synthesize PU with Sulfonyl Diol start->sulfonyl_synth tensile Tensile Strength (ASTM D638) bdo_synth->tensile thermal Thermal Stability (TGA) bdo_synth->thermal chemical Chemical Resistance (ASTM D543) bdo_synth->chemical hqee_synth->tensile hqee_synth->thermal hqee_synth->chemical sulfonyl_synth->tensile sulfonyl_synth->thermal sulfonyl_synth->chemical compare Compare Performance Data tensile->compare thermal->compare chemical->compare cost Cost-Performance Evaluation compare->cost

Caption: Proposed experimental workflow for comparative analysis.

Experimental Protocol: Polyurethane Synthesis (Prepolymer Method)

Objective: To synthesize a series of comparable thermoplastic polyurethanes using BDO, HQEE, and this compound as chain extenders.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), MW 2000

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO)

  • Hydroquinone bis(2-hydroxyethyl) ether (HQEE)

  • This compound

  • Dibutyltin dilaurate (catalyst)

  • Dry N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Prepolymer Formation:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of PTMEG.

    • Heat to 80°C under vacuum for 1 hour to remove any moisture.

    • Cool to 60°C and add MDI in a 2:1 molar ratio to PTMEG.

    • React at 80°C for 2 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in dry DMF.

    • In separate reactions, add a stoichiometric amount of the respective chain extender (BDO, HQEE, or the sulfonyl diol) to the prepolymer solution. For HQEE and the sulfonyl diol, pre-heating of the solution may be necessary to ensure complete dissolution.

    • Add a catalytic amount of dibutyltin dilaurate.

    • Continue stirring at 80°C until the viscosity of the solution increases significantly, indicating polymerization.

  • Polymer Isolation:

    • Pour the polymer solution into a Teflon-coated tray and cure in an oven at 80°C for 24 hours.

    • Further dry the resulting polymer films under vacuum at 60°C for 48 hours.

Causality: The prepolymer method is chosen to ensure better control over the polymer architecture. Using the same polyol and diisocyanate in identical molar ratios allows for the isolation of the chain extender's effect on the final properties.

Experimental Protocol: Tensile Strength Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics. [6] Objective: To determine the tensile strength, elongation at break, and Young's modulus of the synthesized polyurethanes.

Procedure:

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the cast polymer films according to the dimensions specified in ASTM D638.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Testing:

    • Use a universal testing machine equipped with grips suitable for elastomeric materials.

    • Set the crosshead speed to 500 mm/min.

    • Mount the specimen in the grips and attach an extensometer to measure strain.

    • Apply a tensile load until the specimen fractures.

    • Record the load-elongation curve.

  • Data Analysis:

    • Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Causality: This standardized test provides critical data on the material's ability to withstand mechanical stress, directly reflecting the influence of the chain extender on the polymer's cohesive strength.

Experimental Protocol: Thermal Stability Analysis

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Objective: To evaluate the thermal stability and degradation profile of the synthesized polyurethanes.

Procedure:

  • Sample Preparation:

    • Cut small, uniform samples (5-10 mg) from the polymer films.

  • Testing:

    • Use a thermogravimetric analyzer (TGA).

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate.

Causality: TGA provides quantitative data on the thermal stability of the polymer, which is a direct indicator of the strength of the chemical bonds within the polymer backbone, influenced by the chain extender.

Experimental Protocol: Chemical Resistance Testing

Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

Objective: To assess the resistance of the synthesized polyurethanes to a range of common industrial chemicals.

Procedure:

  • Specimen Preparation:

    • Cut rectangular specimens from the polymer films.

    • Measure and record the initial weight and dimensions of each specimen.

  • Immersion:

    • Immerse the specimens in a series of chemical reagents (e.g., toluene, acetone, 10% sulfuric acid, 10% sodium hydroxide) at 23°C for 7 days.

  • Evaluation:

    • After the immersion period, remove the specimens, gently wipe them dry, and re-measure their weight and dimensions.

    • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.

    • Optionally, perform tensile strength testing on the exposed specimens to quantify any changes in mechanical properties.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Qualitatively assess the changes in appearance.

    • Quantify the retention of tensile strength.

Causality: This test simulates the performance of the material in contact with various chemical environments, providing crucial data for determining its suitability in different industrial applications.

Conclusion and Future Outlook

While this compound is currently positioned within the specialized field of biotechnology, its molecular structure holds intriguing possibilities for the materials science community. The prospective analysis presented in this guide suggests that it has the potential to be a high-performance chain extender for polyurethanes, possibly offering a unique combination of mechanical strength, thermal stability, and chemical resistance.

The primary obstacle to its adoption is the current lack of data and a high cost associated with its limited availability. The proposed experimental program provides a clear and scientifically rigorous path to generating the necessary data to perform a true cost-performance analysis. Should the experimental results align with the theoretical predictions, further research into a cost-effective, scalable synthesis of this compound would be warranted. This could unlock its potential as a valuable new tool for polymer chemists and material scientists in the development of next-generation high-performance materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding HQEE vs. BDO in Polyurethane Applications: A Performance Comparison. Retrieved from [Link]

  • Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]

  • ASTM International. (n.d.). Performance Requirements for Polyurethane Flooring. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of HQEE on Polyurethane Hardness and Tensile Strength. Retrieved from [Link]

  • Gantrade. (n.d.). Polyurethane Properties: Tailoring PUR Hard Block Segments. Retrieved from [Link]

  • Sabtech Machine. (2024, March 15). Polyurethane Foam Foaming Test Standards Summary. Retrieved from [Link]

  • Coatings World. (n.d.). Polyurethane Coating Standards: Ultimate Guide & Performance Comparison. Retrieved from [Link]

  • Gantrade. (n.d.). The Benefits of HER vs. HQEE in Polyurethane Elastomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

  • Gantrade. (n.d.). 5 Key Facts about HQEE | Hydroquinone Bis (2-hydroxyethyl) Ether. Retrieved from [Link]

  • MPC. (n.d.). Maximizing Product Performance with Polyurethane Tensile Strength. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is classified with specific hazards that dictate its disposal pathway. The primary causality for treating this compound as regulated hazardous waste stems from its potential harm to both human health and the environment.

According to its classification, this compound:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Is harmful to aquatic life with long-lasting effects.

This last point is critical; the potential for long-term environmental damage is why under no circumstances should this chemical or its solutions be poured down the sink .[1][2] Its introduction into aquatic ecosystems can have detrimental effects. Therefore, all waste streams containing this compound must be managed as hazardous chemical waste.

Hazard Summary: this compound
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects
Signal Word Warning
Required Personal Protective Equipment (PPE) Safety goggles with side shields, lab coat, and compatible chemical-resistant gloves.[3][4] Use only in a chemical fume hood.[4]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.[3][4][5]

Core Principles for Compliant Waste Management

The entire disposal protocol is built on a foundation of three core principles: Segregation, Containment, and Identification. This system ensures that the waste is handled safely within the lab and is properly characterized for final disposal by a licensed facility, in compliance with regulations from bodies like the Environmental Protection Agency (EPA).[6][7]

  • Segregate Waste: Never mix waste containing this compound with other waste streams.[1][8] Incompatible chemicals can react, generating heat, gas, or other hazards. At a minimum, keep this waste separate from acids, bases, oxidizers, and cyanides.[8]

  • Contain Waste Properly: All waste must be collected in containers that are in good condition, leak-proof, and made of a chemically compatible material.[1][9] The container must be kept tightly closed except when actively adding waste.[8][9]

  • Identify Waste Clearly: Proper labeling is a legal requirement and is crucial for safety.[6] Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final collection.

Step 1: Waste Collection at the Point of Generation
  • Prepare a Designated Waste Container:

    • Select a container made of a compatible material (e.g., a clean, empty reagent bottle of the same material as the original). Ensure it has a secure, screw-top cap.[8]

    • Affix a "Hazardous Waste" label. Clearly write the full chemical name and any other components in the waste mixture (e.g., solvents used for rinsing).[1][9]

  • Collect All Waste Streams:

    • Liquid Waste: Carefully transfer all unused solutions and reaction residues into the designated hazardous waste container. Use a funnel to prevent spills on the exterior of the container.[10]

    • Solid Waste: Collect any contaminated solids, such as pipette tips, gloves, weigh boats, and contaminated paper towels, in a separate, clearly labeled, and sealed container or bag for solid hazardous waste.[1][2][10]

    • Empty Containers: The original chemical container is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, deface the original label and manage the container as per your institution's policy.

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] This area should be under the control of the laboratory personnel and away from general traffic.[2]

  • Segregation: Within the SAA, ensure the container is stored with compatible waste types. Do not store it next to acids, bases, or strong oxidizers.[8]

  • Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. The EPA allows for up to 55 gallons of waste to be stored in each SAA.[6]

Step 3: Arranging for Final Disposal
  • Professional Disposal: The final step is the removal and disposal of the waste by a licensed hazardous waste disposal company or a dedicated institutional Environmental Health and Safety (EHS) department.[2][7] Laboratories are typically prohibited from transporting their own hazardous waste.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of accumulation, in accordance with institutional and local regulations.[1] When the waste is collected, you may need to sign a manifest; this is a legal record of the waste's journey to the disposal facility.[11]

  • Disposal Method: The standard and recommended method for this type of organic chemical waste is high-temperature incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][4]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow and decision points in the disposal process for this compound.

G cluster_0 In-Lab Waste Management cluster_1 Professional Disposal gen Waste Generation (Unused chemical, contaminated labware) container Select & Label Compatible Container 'Hazardous Waste' gen->container collect_liquid Collect Liquid Waste container->collect_liquid collect_solid Collect Solid Waste container->collect_solid storage Store in Designated Satellite Accumulation Area (SAA) collect_liquid->storage collect_solid->storage request Request Pickup from EHS or Licensed Vendor storage->request transport Manifest & Transport by Licensed Hauler request->transport dispose Final Disposal: High-Temperature Incineration transport->dispose

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

All hazardous waste generation, storage, and disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories may be classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), each with specific compliance requirements.[6] Academic institutions may operate under the alternative rules of 40 CFR Part 262, Subpart K, which provides more flexibility for the laboratory environment.[12][13] It is the responsibility of the individual researcher and their institution to be aware of and comply with all applicable federal, state, and local regulations.[2][4]

References

  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
  • Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone. Benchchem.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Safety Data Sheet - 2,2'-Sulfonyldiethanol. Biosynth.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Safety Data Sheet - 2,2'-Sulfonyldiethanol, 65% in water.
  • Laboratory Environmental Sample Disposal Inform
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • 2,2'-SULFONYLDIETHANOL (cas 2580-77-0) SDS/MSDS download. chemicalbook.com.
  • HAZARDOUS CHEMICAL WASTE MANUAL. Simon Fraser University.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • 2,2'-(Ethylenebissulfonyl)diethanol | 7484-34-6. ChemicalBook.

Sources

Navigating the Safe Handling of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol.

This compound, a sulfone-containing organic compound, is a valuable reagent in various research and development applications. Its bifunctional nature, featuring both sulfonyl and hydroxyl groups, lends itself to diverse synthetic strategies. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work with this compound confidently and safely.

Hazard Assessment: Understanding the Risks

Before handling this compound, a comprehensive risk assessment is paramount. The primary hazards associated with this compound are:

Hazard StatementGHS ClassificationDescription
H315 Skin Irritation, Category 2Causes skin irritation.
H319 Eye Irritation, Category 2ACauses serious eye irritation.
H335 Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.
H412 Hazardous to the Aquatic Environment, Long-term Hazard, Category 3Harmful to aquatic life with long lasting effects.[1]

The signal word for this chemical is "Warning" .[1] It is crucial to internalize these risks and approach all handling procedures with the appropriate level of caution. The sulfonyl group, while imparting desirable chemical properties, also contributes to the compound's reactivity and potential for biological interaction.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes that can cause serious eye irritation. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling this compound.[4] It is advisable to double-glove, especially during procedures with a higher risk of exposure. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected. For prolonged contact, consider thicker, more robust gloves and consult the manufacturer's chemical resistance data.
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat is mandatory to protect the skin and personal clothing from accidental spills.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator is recommended, particularly when handling the solid compound outside of a certified chemical fume hood, to prevent the inhalation of dust particles that may cause respiratory irritation. The choice of respirator and cartridge should be based on a thorough risk assessment of the specific procedure.

Diagram: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder and the preparation of solutions, must be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Safe Handling Practices
  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust. Avoid dry sweeping; instead, gently scoop or pour the material.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Segregation: Store separately from food and feedstuffs.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For a minor spill within a chemical fume hood:

  • Alert others: Inform colleagues in the immediate vicinity.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.[8]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is essential to prevent environmental harm.[1]

  • Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[9] All waste must be disposed of through a licensed hazardous waste disposal company. Incineration at a permitted facility is a common and appropriate disposal method for such chemical waste.[9]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.

Diagram: Chemical Waste Disposal Workflow

Waste_Disposal Start Generation of Waste Segregate Segregate into a Designated Container Start->Segregate Label Clearly Label Container: 'Hazardous Waste' and Chemical Name Segregate->Label Store Store Securely in a Designated Area Label->Store Arrange Arrange for Pickup by a Licensed Waste Disposal Service Store->Arrange End Proper Disposal (e.g., Incineration) Arrange->End

Caption: A streamlined process for the safe disposal of chemical waste.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Benchchem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Wikipedia. (n.d.). Sulfonyl group.
  • NOAA. (n.d.). 2-diazo-1-naphthol-4-sulfonyl chloride.
  • ChemicalBook. (n.d.). 2,2'-(Ethylenebissulfonyl)diethanol | 7484-34-6.
  • Greenbook.net. (2014, October 13). Safety Data Sheet.
  • PubMed. (2024, January 3). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes.
  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Benchchem. (n.d.). Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone.
  • Cornell EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 2
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.